molecular formula C11H20O2 B080753 8-Nonenyl Acetate CAS No. 13038-22-7

8-Nonenyl Acetate

Cat. No.: B080753
CAS No.: 13038-22-7
M. Wt: 184.27 g/mol
InChI Key: HUXQMCFHKGATCP-UHFFFAOYSA-N
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Description

8-Nonenyl Acetate (CAS 13038-22-7), also known as 9-Acetoxy-1-nonene and Acetic Acid 8-Nonenyl Ester, is a clear, colorless to light yellow liquid organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This ester is characterized by a density of approximately 0.88 g/cm³ and a boiling point of 155°C at 24 mmHg . It is supplied with a high purity of at least 98.0% as determined by GC analysis and is recommended to be stored at room temperature, ideally in a cool and dark place below 15°C . In scientific research, this compound serves as a valuable intermediate and precursor in organic synthesis. It is notably utilized in the synthesis of straight-chain Lepidopteran pheromones through one- or two-carbon homologation processes . Research demonstrates its specific application in the convenient synthesis of (Z/E)-8-dodecenyl acetates, which are identified as components of the Grapholitha molesta (Oriental Fruit Moth) sex pheromone . Furthermore, compounds like this compound are integral to studies involving modern synthetic methodologies, including transition metal-catalyzed reactions such as palladium-catalyzed decarbonylative dehydration of fatty acids and olefin metathesis, which are powerful tools for constructing complex molecules for agricultural and materials science applications . This product is intended For Research Use Only (RUO). It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, personal, or veterinary use. Researchers can typically procure this compound in various packaging options, such as 5 mL and 25 mL quantities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

non-8-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQMCFHKGATCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576680
Record name Non-8-en-1-yl acetate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-22-7
Record name 8-Nonen-1-ol, 1-acetate
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Record name Non-8-en-1-yl acetate
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Record name Non-8-enyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to 8-Nonenyl Acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenyl acetate (CAS No. 13038-22-7) is an unsaturated aliphatic ester that has garnered interest in various scientific fields, particularly in chemical ecology and as a potential building block in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic route, discusses its characteristic reactions, and explores its current and potential applications, with a focus on its relevance to researchers in drug development.

Core Properties of this compound

This compound, also known as 9-acetoxy-1-nonene or acetic acid 8-nonenyl ester, is a colorless to light yellow liquid.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 13038-22-7[1][2]
Molecular Formula C₁₁H₂₀O₂[3]
Molecular Weight 184.28 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 155 °C at 24 mmHg
Density 0.88 g/mL
Refractive Index 1.4330-1.4350
Solubility Insoluble in water; soluble in organic solvents.
SMILES C=CCCCCCCCOC(=O)C[3]
InChI Key HUXQMCFHKGATCP-UHFFFAOYSA-N[3]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the esterification of 8-nonen-1-ol. This reaction involves the treatment of the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.

Experimental Protocol: Esterification of 8-Nonen-1-ol

The following is a representative protocol for the synthesis of this compound, based on standard esterification procedures.

Materials:

  • 8-Nonen-1-ol

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-nonen-1-ol in an excess of pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 8-Nonenyl Acetate

This compound (CAS No. 13038-22-7) is a long-chain fatty acid ester that serves as a valuable building block and research chemical in various scientific domains.[1][2][3] As an unsaturated ester, its chemical functionality is defined by the terminal alkene group and the ester moiety. This bifunctionality makes it a subject of interest in organic synthesis, materials science, and proteomics research.[4] This guide provides a comprehensive overview of its core physicochemical properties and outlines robust analytical methodologies for its characterization, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is systematically known as non-8-enyl acetate.[5] Its identity is established by a unique combination of identifiers, as detailed in the table below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 13038-22-7[1][2][6]
Molecular Formula C₁₁H₂₀O₂[1][5][6]
Molecular Weight 184.28 g/mol [1][4][6]
IUPAC Name non-8-enyl acetate[5]
Synonyms 9-Acetoxy-1-nonene, Acetic Acid 8-Nonenyl Ester[1][5][7]
InChI Key HUXQMCFHKGATCP-UHFFFAOYSA-N[5][8]
SMILES CC(=O)OCCCCCCCC=C[5][6][8]

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, from reaction media to biological matrices. The following table summarizes key experimental and computed properties, which are critical for designing experiments and predicting its interactions.

Table 2: Physicochemical Data for this compound

PropertyValueNotesSource(s)
Appearance Colorless to light yellow clear liquidAt 20°C[1]
Boiling Point 155°CAt 24 mmHg[5][7][8]
Density 0.88 g/cm³---[8]
Refractive Index 1.4330 - 1.4350At 20°C[8]
Solubility Not experimentally determined.Inferred to be soluble in alcohols and ethers and insoluble in water, similar to its saturated analog, nonyl acetate.[8][9][10]
Purity (Commercial) >98.0% (GC)As determined by Gas Chromatography.[1][3]
LogP (o/w) 3.0761Computed value, indicating moderate lipophilicity.[6][8]
Polar Surface Area 26.3 ŲComputed value.[6][8]
Rotatable Bonds 9Computed value, indicating high conformational flexibility.[8]

Analytical Characterization: Methodologies and Insights

A multi-technique approach is essential for the comprehensive characterization of this compound, confirming its identity, purity, and structural integrity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity and Identification

Expertise & Experience: For a volatile and relatively nonpolar compound like this compound, GC-MS is the definitive technique. It provides both high-resolution separation (GC) and unambiguous identification through mass fragmentation patterns (MS). The choice of a mid-polarity column (e.g., DB-5ms) is a strategic decision; it provides excellent separation for this type of analyte while being robust enough for routine analysis. The temperature program is designed to ensure sharp peaks without excessive run times.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock in Ethyl Acetate prep2 Dilute to 10 µg/mL Working Standard prep1->prep2 inj Inject 1 µL (Split 50:1) prep2->inj col Separate on DB-5ms Column inj->col prog Ramp Oven Temp: 80°C to 250°C col->prog ion Electron Ionization (70 eV) prog->ion scan Scan m/z 40-300 ion->scan integ Integrate Peak Area (Purity Assessment) scan->integ lib Compare Spectrum (Library Match) scan->lib frag Analyze Fragmentation (Structure Confirmation) lib->frag

Caption: Workflow for purity and identity analysis of this compound by GC-MS.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound at 1 mg/mL in high-purity ethyl acetate.

    • Perform a serial dilution to create a working standard of approximately 10 µg/mL for analysis. The choice of ethyl acetate is based on its volatility and compatibility with common GC systems.[11]

  • Instrumentation Parameters (Typical):

    • GC System: Agilent 7890B or equivalent.

    • Injector: Split/splitless inlet, operated in split mode (50:1 ratio) at 250°C. A high split ratio prevents column overloading and ensures sharp peaks.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min). This program allows for separation from potential low-boiling impurities and ensures the analyte elutes efficiently.

    • MS System: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature set to 230°C.

    • Quadrupole: Temperature at 150°C.

    • Scan Range: m/z 40-300.

  • Expected Results & Trustworthiness:

    • Purity: A single, sharp chromatographic peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks. For a >98% pure sample, this peak should dominate the chromatogram.

    • Identification: The resulting mass spectrum should be compared against a reference library (e.g., NIST). Key expected fragments for this compound include the acetyl cation (CH₃CO⁺) at m/z 43 (often the base peak), and fragments resulting from cleavage along the alkyl chain. The molecular ion (M⁺) at m/z 184 may be weak or absent, which is typical for long-chain esters.[12] This multi-faceted verification provides a self-validating system for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: While GC-MS confirms identity and purity, NMR spectroscopy provides the definitive, non-destructive proof of structure. By analyzing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom, we can map the molecule's complete covalent framework. The predictions below are based on established chemical shift principles for esters and alkenes.

NMR_Structure_Correlation cluster_structure This compound Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals struct CH3(a)-C(b)(=O)-O-CH2(c)-(CH2)6(d)-CH(e)=CH2(f) h_a s, ~2.05 ppm (3H) struct->h_a (a) Methyl h_c t, ~4.05 ppm (2H) struct->h_c (c) Methylene (alpha to O) h_d m, ~1.3-1.6 ppm (12H) struct->h_d (d) Methylene Chain h_e m, ~5.80 ppm (1H) struct->h_e (e) Vinyl CH h_f m, ~4.95 ppm (2H) struct->h_f (f) Vinyl CH2 c_a ~21.0 ppm struct->c_a (a) Methyl c_b ~171.1 ppm struct->c_b (b) Carbonyl c_c ~64.6 ppm struct->c_c (c) Methylene (alpha to O) c_e ~139.1 ppm struct->c_e (e) Vinyl CH c_f ~114.2 ppm struct->c_f (f) Vinyl CH2

Caption: Predicted NMR chemical shifts correlated to the molecular structure of this compound.

  • Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice as it is an excellent solvent for this analyte and its residual solvent peak does not interfere with key analyte signals.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Data Interpretation:

    • ¹H NMR: Look for the characteristic singlet of the acetate methyl group around δ 2.05 ppm. The triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂ -) should appear around δ 4.05 ppm. The complex multiplets for the terminal vinyl group protons are expected between δ 4.9 and 5.9 ppm.

    • ¹³C NMR: The carbonyl carbon of the ester is the most deshielded, appearing around δ 171 ppm. The carbons of the double bond will be in the δ 114-140 ppm region, while the carbon of the acetate methyl group will be upfield, around δ 21 ppm. The presence of all expected signals with correct integrations and multiplicities validates the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a quick quality control check. For a liquid sample like this compound, a neat analysis using a salt plate (NaCl or KBr) is the most straightforward and common method, requiring minimal sample preparation.

  • Sample Preparation: Place one drop of neat this compound liquid between two polished salt plates.

  • Data Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Data Interpretation: The spectrum is validated by identifying the following key absorption bands:

    • ~1740 cm⁻¹ (strong, sharp): This is the most prominent peak and is characteristic of the C=O (carbonyl) stretch of the ester functional group.

    • ~1235 cm⁻¹ (strong): Characteristic of the C-O stretch of the acetate group.

    • ~3075 cm⁻¹ (medium): Corresponds to the =C-H stretching of the terminal alkene.

    • ~1640 cm⁻¹ (medium): Corresponds to the C=C stretching of the alkene.

    • ~2850-2950 cm⁻¹ (strong): C-H stretching of the alkane chain.

Handling, Storage, and Safety

This compound is intended for laboratory research purposes only and is not for drug or household use.[3] While it is classified as non-hazardous for transportation, standard laboratory safety protocols should be followed.[3]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][13]

  • Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[3][13]

  • Toxicology: Comprehensive toxicological data is not available.[14] The health risks have not been fully determined, and it should be handled with the care afforded to any uncharacterized chemical.[3]

Conclusion

The characterization of this compound is a clear example of the synergy between modern analytical techniques. GC-MS serves as the primary tool for assessing purity and confirming identity, while NMR spectroscopy provides definitive structural elucidation. FTIR offers a rapid and reliable method for functional group verification. By employing these self-validating methodologies, researchers can proceed with confidence in the quality and identity of their materials, ensuring the integrity and reproducibility of their scientific work.

References

  • LabSolutions. (n.d.). This compound. Available at: [Link]

  • Bedoukian Research, Inc. (2009). Material Safety Data Sheet. Available at: [Link]

  • Mol-Instincts. (2025). 8-nitro-8-nonenyl acetate. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, 25mL, Each. Available at: [Link]

  • Perfumer's Apprentice. (n.d.). Nonyl Acetate (CAS 143-13-5). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nonyl Acetate. PubChem Compound Database. Available at: [Link]

  • The Good Scents Company. (n.d.). nonyl acetate. Available at: [Link]

  • FooDB. (2010). Showing Compound Nonyl acetate (FDB019984). Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, nonyl ester. NIST Chemistry WebBook. Available at: [Link]

Sources

8-Nonenyl Acetate synthesis protocols for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis of 8-Nonenyl Acetate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and contemporary laboratory protocols for the synthesis of this compound. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for ensuring a successful, high-purity synthesis.

Introduction: The Significance of this compound

This compound (C₁₁H₂₀O₂) is a long-chain unsaturated acetate ester.[1][2][3] Its primary significance lies in its role as an insect pheromone, a chemical messenger used for intraspecific communication.[4][5] Pheromones are produced by insects in minute quantities, making their isolation from natural sources impractical for structural confirmation or large-scale application.[6] Therefore, chemical synthesis is indispensable for providing the reference standards needed for structural identification and for producing sufficient quantities for agricultural and forestry applications, primarily in environmentally benign pest management strategies.[1][6] The synthesis of such compounds requires highly selective chemical reactions to achieve the desired structure and purity.[4]

This guide will explore three robust synthetic strategies: direct esterification, Grignard reagent-based carbon chain construction, and modern olefin metathesis. Each protocol is presented as a self-validating system, with an emphasis on experimental design, reaction monitoring, and product characterization.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is fundamental to designing appropriate synthesis and purification protocols.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₂[7]
Molecular Weight 184.28 g/mol [2][3]
Appearance Colorless to Light Yellow Liquid[2][8]
Boiling Point 155°C @ 24 mmHg[9]
Density ~0.88 g/mL[9]
Purity (Commercial) >98.0% (GC)[2][8]
Refractive Index 1.4330 - 1.4350[9]
CAS Number 13038-22-7[2][3][7]

Visualizing the Synthetic Landscape

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The following diagram illustrates the primary strategic pathways discussed in this guide.

G cluster_0 Core Precursor cluster_1 Starting Materials cluster_2 Final Product 8-Nonen-1-ol 8-Nonen-1-ol Protocol 1 Protocol 1: Esterification 8-Nonen-1-ol->Protocol 1 Fischer Esterification Shorter Alkenes Shorter Alkenes Protocol 3 Protocol 3: Olefin Metathesis Shorter Alkenes->Protocol 3 Olefin Metathesis Halogenated Precursors Halogenated Precursors Protocol 2 Protocol 2: Grignard Synthesis Halogenated Precursors->Protocol 2 Grignard Reaction This compound This compound Protocol 3->this compound Direct or via Alcohol Protocol 2->8-Nonen-1-ol Protocol 1->this compound

Caption: Overview of synthetic pathways to this compound.

Protocol 1: Fischer Esterification of 8-Nonen-1-ol

This is the most direct method for synthesizing this compound, provided the precursor alcohol, 8-nonen-1-ol, is readily available.[10][11]

Principle of the Method

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[12] To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one, acetic acid) is used, and/or water is removed as it is formed. The mechanism involves protonation of the carboxylic acid, making it more electrophilic for nucleophilic attack by the alcohol.[12]

Caption: Reaction scheme for Fischer Esterification.

Experimental Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-nonen-1-ol (10.0 g, 70.3 mmol).

  • Reagent Addition: Add glacial acetic acid (21.1 g, 351.5 mmol, 5 equivalents). The excess acetic acid serves to shift the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[12]

  • Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring. This strong acid is the catalyst for the reaction.[12]

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acetic and sulfuric acids) and then with 50 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (boiling point ~155°C at 24 mmHg) or silica gel column chromatography to yield pure this compound.[9][13]

Protocol 2: Grignard Synthesis of the C9 Backbone

This protocol is valuable when 8-nonen-1-ol is not available and must be constructed from smaller, functionalized precursors. It involves the formation of a C-C bond using a Grignard reagent.[14][15]

Principle of the Method

A Grignard reagent (R-MgX) is a potent organometallic nucleophile formed by reacting an organic halide with magnesium metal.[16] This reagent readily attacks electrophilic carbons, such as those in epoxides. The reaction of 6-bromo-1-hexene Grignard reagent with ethylene oxide provides a two-carbon extension, yielding the 8-nonen-1-ol backbone after acidic workup. This alcohol can then be acetylated as described in Protocol 1.

G cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Protonation & Acetylation A1 6-Bromo-1-hexene C1 6-Hexenylmagnesium bromide A1->C1 + B1 Mg turnings (in dry THF) A2 Ethylene Oxide (in dry THF) B2 Alkoxide Intermediate C1->B2 + B3 8-Nonen-1-ol B2->B3 A3 Acidic Workup (e.g., aq. NH₄Cl) A3->B3 C3 Acetylation (Protocol 1) B3->C3 D3 This compound C3->D3 G cluster_products Products 1-Heptene CH₂=CH(CH₂)₄CH₃ Reaction Allyl Acetate CH₂=CHCH₂OAc Catalyst Grubbs' Catalyst This compound CH₃(CH₂)₄CH=CHCH₂OAc Ethylene CH₂=CH₂ Reaction->this compound Cross-Metathesis Product Reaction->Ethylene Byproduct

Caption: Reaction scheme for Olefin Cross-Metathesis.

Experimental Protocol
  • Setup: In a glovebox or under a nitrogen atmosphere, add 1-heptene (1.0 g, 10.2 mmol) and allyl acetate (1.22 g, 12.2 mmol, 1.2 equivalents) to a flask containing anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add a second-generation Grubbs' catalyst (e.g., 50 mg, ~0.05-0.1 mol%) to the solution. The choice of catalyst is critical for achieving high yield and selectivity. [17]3. Reaction: Stir the reaction mixture at room temperature or gentle reflux (40°C) under a nitrogen atmosphere. The reaction produces ethylene gas as a byproduct, which should be vented safely. Monitor the reaction by GC for the consumption of starting materials and formation of the product.

  • Quenching: Once the reaction is complete (typically 4-12 hours), add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

  • Purification: Concentrate the reaction mixture in vacuo and purify the residue directly by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound. [13]

Comparison of Synthetic Protocols

ProtocolKey ReactionStarting MaterialsAdvantagesDisadvantagesTypical Yield
1: Fischer Esterification Esterification8-Nonen-1-ol, Acetic AcidSimple, high-yielding, uses common reagents.Requires the C9 alcohol precursor.>90%
2: Grignard Synthesis Grignard AdditionBromoalkene, Mg, EpoxideBuilds the carbon skeleton from smaller parts.Multi-step, requires anhydrous conditions, moisture-sensitive reagents.60-75% (over 2 steps)
3: Olefin Metathesis Cross-MetathesisSimpler AlkenesConvergent, powerful C-C bond formation, high functional group tolerance.Expensive catalyst, requires inert atmosphere, potential for E/Z isomer mixtures.70-85%

Purification and Characterization Workflow

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product meets the required specifications for research or application.

G A Crude Reaction Mixture B Aqueous Workup (Washes, Extraction) A->B C Drying & Solvent Removal (MgSO₄, Rotovap) B->C D Primary Purification C->D E Column Chromatography D->E Non-volatile Impurities F Vacuum Distillation D->F Volatile Impurities G Purity & Identity Check E->G F->G H GC-MS Analysis G->H Purity & MW I NMR Spectroscopy (¹H, ¹³C) G->I Structure J Pure this compound (>98%) H->J I->J

Caption: General workflow for purification and characterization.

  • Silica Gel Chromatography: This is a highly effective method for removing impurities with different polarities from the desired ester. [13]A mobile phase of hexane with a small percentage of ethyl acetate is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for determining the purity of the final product and confirming its molecular weight (184.28 g/mol ). [2][3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.

References

  • Zarbin, P. H. G., Bergmann, J., & Birkett, M. A. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(5), 899-927. [Link]

  • Wikipedia. (n.d.). Insect pheromones. Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 238-249. [Link]

  • Schal Lab. (n.d.). Insect Pheromone Biochemistry and Molecular Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • CaltechTHESIS. (n.d.). Olefin Metathesis: a Versatile Tool for the Synthesis of Small to Large Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Beyond olefins: New metathesis directions for synthesis. Chemical Society Reviews. [Link]

  • ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Repository of the Academy's Library. (n.d.). Synthesis of Semiochemicals via Olefin Metathesis. Retrieved from [Link]

  • ResearchGate. (2011). Recent advances of olefin metathesis and it's applications in organic synthesis. Retrieved from [Link]

  • Google Patents. (2018). US20180099268A1 - Production of fatty olefin derivatives via olefin metathesis.
  • Mol-Instincts. (n.d.). 8-NONEN-1-OL 13038-21-6 wiki. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

8-Nonenyl acetate, a C9 acetate ester, represents a class of volatile organic compounds with potential significance in chemical ecology, particularly as a semiochemical in insect communication. While its definitive role as a natural insect pheromone is an area of ongoing investigation, the biosynthetic pathways for structurally similar fatty acid-derived acetate esters are well-characterized. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of related compounds and delineates the probable biosynthetic pathway of this compound. We will explore the enzymatic cascade, from fatty acid synthesis to the terminal acetylation, drawing parallels from established insect pheromone biosynthesis. Furthermore, this guide details the experimental methodologies for the extraction, identification, and synthesis of this compound, offering a robust framework for researchers in chemical ecology and drug development.

Introduction: The Chemical Ecology of Acetate Esters

Chemical communication is a cornerstone of insect behavior, governing interactions from mating to foraging.[1] Pheromones, a class of semiochemicals, are pivotal in intraspecific communication, often comprising a blend of volatile compounds.[2] Among these, straight-chain acetate esters are a common motif in the sex pheromones of numerous insect species, particularly within the order Lepidoptera (moths and butterflies).[3][4] These molecules are typically derived from fatty acid metabolism, showcasing nature's efficiency in repurposing central metabolic pathways for specialized functions.[5]

This guide focuses on this compound, a monounsaturated nine-carbon acetate ester. While a confirmed natural role as a pheromone for this specific compound is not yet prominently documented in scientific literature, its structural characteristics are highly suggestive of a function in insect chemical communication. Understanding its potential natural occurrence and biosynthesis is therefore of significant interest for the development of novel pest management strategies and for broader ecological research.[6] This document will synthesize our knowledge of fatty acid-derived pheromone biosynthesis to construct a scientifically grounded, hypothetical pathway for this compound.

Natural Occurrence of Nonenyl Derivatives and Related Acetate Esters

While the presence of this compound in nature is not yet firmly established, related C9 compounds and other acetate esters have been identified in various biological contexts, providing clues to its potential ecological niche.

In Insects:

  • Nonenol Derivatives: (Z)-3-nonenol has been identified as a pheromonal component in the Caribbean fruit fly, Anastrepha suspensa.[5] This indicates that the C9 backbone is utilized in insect communication within the order Diptera.

  • Acetate Esters in Fruit Flies: Various acetate esters, such as isobutyl acetate and 2-phenethyl acetate, have been identified as volatile compounds from yeast strains associated with the olive fruit fly, Bactrocera oleae, and are attractive to the flies.[2] The melon fly, Bactrocera cucurbitae, is attracted to cuelure, which is the acetate of raspberry ketone.[7]

  • Lepidopteran Pheromones: A vast number of moth species utilize acetate esters as key components of their sex pheromones. For instance, (Z)-8-dodecenyl acetate is a major component of the sex pheromone of the Oriental fruit moth, Grapholita molesta.[2] The biosynthesis of these compounds has been extensively studied and provides a robust model for understanding the formation of other acetate ester pheromones.

In Plants:

  • Volatile esters, including various acetates, are common components of floral scents and fruit aromas, playing a role in attracting pollinators and seed dispersers. For example, (Z)-3-hexenyl acetate is a well-known "green leaf volatile" emitted by many plants upon damage.[8] Nonyl acetate has been used as an internal standard for quantifying volatile emissions from plants, suggesting its presence or similarity to naturally occurring plant volatiles.[1]

Biosynthesis of this compound: A Hypothetical Pathway

The biosynthesis of fatty acid-derived pheromones in insects follows a conserved and modular pathway.[5] Based on this established framework, we can propose a detailed biosynthetic route to this compound, originating from primary metabolism.

The overall proposed pathway is as follows: Acetyl-CoA → Malonyl-CoA → Saturated Fatty Acyl-CoA (e.g., Nonanoyl-CoA) → Monounsaturated Fatty Acyl-CoA (8-Nonenoyl-CoA) → Monounsaturated Fatty Alcohol (8-Nonenol) → this compound

De Novo Fatty Acid Synthesis

The carbon backbone of this compound is assembled through the de novo fatty acid synthesis pathway, which is ubiquitous in insects.[5]

  • Initiation: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC) .

  • Elongation: Fatty acid synthase (FAS) , a multi-enzyme complex, then catalyzes the iterative condensation of acetyl-CoA with malonyl-CoA units, adding two carbons in each cycle.[9] For the synthesis of a C9 backbone, a specialized mechanism for producing odd-chain fatty acids would be required, potentially involving a propionyl-CoA starter unit instead of acetyl-CoA, or a chain-shortening mechanism acting on a longer-chain fatty acid.

Desaturation: Introduction of the Double Bond

The introduction of the double bond at the 8th position is a critical step in defining the identity of the molecule. This is catalyzed by a specific fatty acyl-CoA desaturase .

  • Enzymology: Desaturases are membrane-bound enzymes that introduce double bonds at specific positions in the fatty acyl chain.[6][10] The nomenclature of desaturases indicates the position of the double bond they create (e.g., a Δ9-desaturase introduces a double bond between carbons 9 and 10).

  • Specificity for this compound: The formation of 8-nonenoic acid would require a Δ8-desaturase acting on a nonanoyl-CoA precursor. The stereochemistry of the double bond (Z or E) is also determined by the specific desaturase enzyme.

Reduction to a Fatty Alcohol

The carboxylic acid group of the fatty acyl-CoA is then reduced to an alcohol.

  • Enzymology: This reduction is carried out by a fatty acyl-CoA reductase (FAR) .[5] FARs are a diverse family of enzymes, and their substrate specificity (in terms of chain length and saturation) is a key determinant of the final pheromone component produced. A FAR specific for 8-nonenoyl-CoA would be required.

Acetylation: The Final Step

The terminal step in the biosynthesis is the esterification of the fatty alcohol with an acetyl group.

  • Enzymology: This reaction is catalyzed by an alcohol acetyltransferase (AAT) . These enzymes utilize acetyl-CoA as the acetyl group donor. The specificity of the AAT for 8-nonenol would ensure the final production of this compound.

Biosynthesis_of_8_Nonenyl_Acetate acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas nonanoyl_coa Nonanoyl-CoA fas->nonanoyl_coa Chain Elongation desaturase Δ8-Desaturase nonanoyl_coa->desaturase nonenoyl_coa 8-Nonenoyl-CoA desaturase->nonenoyl_coa Desaturation far Fatty Acyl-CoA Reductase (FAR) nonenoyl_coa->far nonenol 8-Nonenol far->nonenol Reduction aat Alcohol Acetyltransferase (AAT) nonenol->aat nonenyl_acetate This compound aat->nonenyl_acetate Acetylation

Figure 1. Proposed biosynthetic pathway of this compound.

Experimental Protocols

The study of insect pheromones involves a combination of analytical chemistry and biological assays. Below are detailed protocols for the extraction, analysis, and synthesis of this compound.

Extraction of Pheromones from Insects

This protocol is adapted from standard methods for extracting fatty acid-derived pheromones.[9]

Materials:

  • Insect pheromone glands or whole insects

  • Hexane (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Microsyringe

  • Fine-tipped forceps

  • Stereomicroscope

Procedure:

  • Gland Dissection: Anesthetize the insect on ice. Under a stereomicroscope, carefully dissect the pheromone gland (typically located at the abdominal tip in female moths).

  • Solvent Extraction: Place the dissected gland into a clean glass vial containing a small volume (e.g., 50 µL) of hexane.

  • Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Sample Collection: Carefully remove the gland tissue from the vial. The hexane extract now contains the pheromone components and is ready for analysis.

  • Storage: Store the extract at -20°C in a sealed vial to prevent evaporation and degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds like pheromones.[9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7000 Triple Quadrupole MS)

  • Capillary column suitable for separating fatty acid esters (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Procedure:

  • Sample Injection: Inject 1 µL of the hexane extract into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identification: Compare the retention time and mass spectrum of any peak of interest to a synthetic standard of this compound. The mass spectrum of this compound would be expected to show characteristic fragments, including a peak corresponding to the loss of acetic acid (M-60).

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward esterification of 8-nonenol.

Materials:

  • 8-nonenol

  • Acetyl chloride or acetic anhydride

  • Pyridine or another suitable base

  • Dichloromethane or other aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure (Esterification with Acetyl Chloride):

  • Reaction Setup: Dissolve 8-nonenol in dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath.

  • Addition of Reagents: Slowly add an equimolar amount of pyridine, followed by the dropwise addition of acetyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary

The following table provides the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
CAS Number 13038-22-7
Appearance Colorless to light yellow liquid
Boiling Point Not readily available
Density Not readily available

Conclusion and Future Directions

While the natural occurrence and biosynthetic pathway of this compound are not yet fully elucidated, the principles of fatty acid-derived pheromone biosynthesis provide a strong foundation for its investigation. The proposed pathway, involving fatty acid synthase, a specific desaturase, a reductase, and an acetyltransferase, is a testable model that can guide future research. The experimental protocols detailed in this guide offer a practical framework for the extraction, identification, and synthesis of this compound.

Future research should focus on screening for the presence of this compound in insect species, particularly those where related C9 compounds or other acetate esters have been identified. Once a natural source is confirmed, transcriptomic and genomic analyses of the pheromone gland can be employed to identify the specific genes encoding the biosynthetic enzymes. Functional characterization of these enzymes will provide definitive proof of the biosynthetic pathway and open avenues for the biotechnological production of this compound for use in sustainable pest management strategies.

References

  • Pinch, L. M., et al. (2021). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. PubMed Central. [Link]

  • Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PubMed Central. [Link]

  • Pheromones in the Fruit Fly. ResearchGate. [Link]

  • Insect Pheromones and Intermediates. Jaydev Chemical Industries. [Link]

  • (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). AERU. [Link]

  • Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti. MDPI. [Link]

  • (E)-8-Dodecenyl acetate: Major component of the female sex pheromone of a Macadamia nut borer, Ecdytolopha torticornis. ResearchGate. [Link]

  • Quantitative analysis of pheromone production in irradiated Caribbean fruit fly males,Anastrepha suspensa (Loew). PubMed. [Link]

  • Improved attractants for the melon fly,Bactrocera cucurbitae. University of Hawaii at Manoa. [Link]

  • Olive Fruit Fly, Bactrocera oleae (Diptera: Tephritidae), Attraction to Volatile Compounds Produced by Host and Insect-Associated Yeast Strains. PubMed. [Link]

  • Chemical Compounds from Female and Male Rectal Pheromone Glands of the Guava Fruit Fly, Bactrocera correcta. Semantic Scholar. [Link]

  • Multiple CRISPR/Cas9 modifications of an esterase reveal its role in influencing acetate esters in the pheromone blend of a moth. PubMed. [Link]

  • Analysis of the (Z)-3-hexenyl acetate biosynthetic pathway in Acacia... ResearchGate. [Link]

  • (Z)-6-nonen-1-yl acetate cis-6-nonenyl acetate. The Good Scents Company. [Link]

  • Infochemical Pattern for True Bugs. Science Alert. [Link]

  • Plant volatile emission depends on the species composition of the neighboring plant community. MPG.PuRe. [Link]

  • NONANOIC ACID ( Pelargonic Acid). atamankimya.com. [Link]

  • Fatty acid desaturase. Wikipedia. [Link]

  • Insect pheromones. Wikipedia. [Link]

  • Chemical communication in insects. Wikipedia. [Link]

  • The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. MDPI. [Link]

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A Spectroscopic Guide to 8-Nonenyl Acetate: Structural Elucidation Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 8-nonenyl acetate (C₁₁H₂₀O₂), a compound of interest in chemical synthesis and pheromone research.[1][2][3] We present a comprehensive examination of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering not only characteristic data but also the underlying principles and standardized protocols for data acquisition. The methodologies are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Molecular Profile of this compound

This compound is an ester characterized by a nine-carbon alkenyl chain attached to an acetate group. Its molecular formula is C₁₁H₂₀O₂ and it has a molecular weight of approximately 184.28 g/mol .[1][2][3] The presence of both an ester functional group and a terminal double bond gives this molecule distinct spectroscopic features. Accurate structural confirmation is paramount for its application in research and development. This guide details the application of three core analytical techniques—NMR, IR, and MS—to provide an unambiguous characterization of this compound.

Below is a diagram illustrating the chemical structure of this compound, with carbons numbered for clear reference in the subsequent spectroscopic analysis.

Caption: Structure of this compound with Carbon Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Rationale for NMR Analysis

¹H NMR spectroscopy reveals the different electronic environments of protons, their relative numbers (integration), and the connectivity to neighboring protons (spin-spin splitting). ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment, distinguishing between sp³, sp², and carbonyl carbons. Together, they allow for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-resolution NMR spectra of a liquid sample like this compound.

Equipment and Materials:

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • This compound sample

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation Setup: Insert the tube into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using standard parameters.

    • A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A spectral width of approximately 220 ppm and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm).

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the terminal alkene, the aliphatic chain, and the acetate group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proton)
~5.80ddt1HH-2
~4.95m2HH-1
~4.05t2HH-9
~2.04s3HH-10 (CH₃)
~2.03q2HH-3
~1.61p2HH-8
~1.30m6HH-4, H-5, H-6, H-7

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for similar structures.[4][5]

Interpretation:

  • The signals between ~4.95 and ~5.80 ppm are characteristic of the vinyl protons (H-1 and H-2) of the terminal double bond.

  • The triplet at ~4.05 ppm corresponds to the methylene protons (H-9) adjacent to the ester oxygen, which are deshielded.[5]

  • The sharp singlet at ~2.04 ppm is the signal for the three methyl protons (H-10) of the acetate group.

  • The multiplet at ~2.03 ppm is assigned to the allylic protons (H-3), which are adjacent to the double bond.

  • The multiplets between ~1.30 and ~1.61 ppm represent the methylene protons of the long aliphatic chain.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment (Carbon)
~171.1C-11 (C=O)
~139.1C-2 (=CH)
~114.2C-1 (=CH₂)
~64.6C-9 (-CH₂-O)
~33.8C-3
~29.1C-4, C-5, C-6, C-7
~28.6C-8
~25.9C-10 (CH₃)

Note: Chemical shifts are approximate and based on predictive models and data for analogous compounds.

Interpretation:

  • The downfield signal at ~171.1 ppm is characteristic of the ester carbonyl carbon (C-11).

  • The peaks at ~139.1 ppm and ~114.2 ppm correspond to the sp² hybridized carbons of the double bond (C-2 and C-1, respectively).

  • The signal at ~64.6 ppm is assigned to the carbon (C-9) bonded to the ester oxygen.

  • The remaining signals in the ~25-34 ppm range are attributed to the sp³ hybridized carbons of the aliphatic chain and the acetate methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Rationale for IR Analysis

For this compound, IR spectroscopy is expected to confirm the presence of two key functional groups: the ester (C=O and C-O bonds) and the alkene (C=C and =C-H bonds). The frequencies of these vibrations serve as a molecular fingerprint.

Experimental Protocol: IR Data Acquisition

This protocol describes the analysis of a neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.[6][7]

Equipment and Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe to prevent contamination of subsequent samples.[8][9]

IR Data and Interpretation

The IR spectrum of this compound will display several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3077Medium=C-H Stretch (alkene)
~2927, ~2855StrongC-H Stretch (aliphatic)
~1740StrongC=O Stretch (ester)
~1641MediumC=C Stretch (alkene)
~1238StrongC-O Stretch (ester)
~910Strong=C-H Bend (out-of-plane)

Note: Frequencies are typical values for the assigned functional groups.[5]

Interpretation:

  • A strong, sharp peak around 1740 cm⁻¹ is the most prominent feature, confirming the presence of the ester carbonyl (C=O) group.[5]

  • A strong band around 1238 cm⁻¹ is indicative of the C-O stretching vibration of the acetate group.

  • The presence of the terminal alkene is confirmed by the C=C stretch at ~1641 cm⁻¹ , the vinylic =C-H stretch at ~3077 cm⁻¹ , and the strong out-of-plane =C-H bend at ~910 cm⁻¹ .

  • Strong absorptions at ~2927 and ~2855 cm⁻¹ are due to the C-H stretching of the long methylene chain.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through analysis of its fragmentation patterns.

Rationale for MS Analysis

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight of this compound from its molecular ion (M⁺). The fragmentation pattern provides corroborating evidence for the proposed structure, as specific fragments are characteristic of the ester and alkyl chain moieties.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.[10][11][12]

Equipment and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Helium carrier gas

  • Capillary column (e.g., DB-5 or similar non-polar column)

  • This compound sample, diluted in a volatile solvent (e.g., hexane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a suitable volatile solvent.

  • GC Method Setup:

    • Set the injector temperature to ~250°C.

    • Program the oven temperature with a ramp (e.g., start at 60°C, hold for 2 min, then ramp at 10°C/min to 280°C) to ensure good separation.

    • Use helium as the carrier gas with a constant flow rate.[10]

  • MS Method Setup:

    • Set the ion source to Electron Ionization (EI) at 70 eV.

    • Set the mass scan range from m/z 40 to 300.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak.

MS Data and Interpretation

The EI mass spectrum will show the molecular ion and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge)Proposed Fragment Identity
184[M]⁺ (Molecular Ion)
124[M - CH₃COOH]⁺
61[CH₃COOH₂]⁺
43[CH₃CO]⁺ (Base Peak)

Note: Fragmentation data is based on typical EI patterns for acetate esters.

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 184 confirms the molecular weight of the compound.[1][2][3]

  • The base peak (most intense peak) at m/z 43 corresponds to the stable acetyl cation ([CH₃CO]⁺), a hallmark of acetate esters.

  • A significant peak at m/z 61 arises from a McLafferty rearrangement, a characteristic fragmentation of esters, which forms the protonated acetic acid ion.

  • The peak at m/z 124 corresponds to the loss of a neutral acetic acid molecule (60 Da) from the molecular ion, leaving the C₉H₁₆⁺ carbocation.

The fragmentation workflow is visualized below.

8_Nonenyl_Acetate_Fragmentation cluster_loss Fragmentation Pathways M This compound [M]⁺ m/z = 184 F43 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F43 Simple Cleavage F124 [C₉H₁₆]⁺ m/z = 124 M->F124 - CH₃COOH F61 [CH₃COOH₂]⁺ m/z = 61 M->F61 McLafferty Rearrangement

Caption: Major EI Fragmentation Pathways of this compound.

Conclusion

The combined application of NMR (¹H and ¹³C), IR, and MS provides a robust and unequivocal structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key ester and alkene functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic dataset serves as an authoritative reference for researchers and scientists, ensuring the accurate identification and quality assessment of this compound in any scientific application.

References

  • Oud Academia. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling.
  • ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
  • BenchChem. (2025). Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.
  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Northern Illinois University. (n.d.). FT-IR sample preparation.
  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound 98.0+%.
  • CymitQuimica. (n.d.). This compound.

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An In-depth Technical Guide to 8-Nonenyl Acetate: Structure, Isomerism, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-nonenyl acetate, a significant ester in the field of organic chemistry. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core structural features, the nuances of its various isomers, and the modern analytical techniques employed for its characterization. We will explore the causality behind synthetic choices and analytical methodologies, grounding our discussion in established scientific principles.

Introduction to this compound

This compound, also known by synonyms such as 9-acetoxy-1-nonene and acetic acid 8-nonenyl ester, is an organic compound classified as an ester of acetic acid and 8-nonen-1-ol.[1][2][3] Its structure consists of a nine-carbon alkenyl chain with a terminal double bond and an acetate functional group at the opposite end. This bifunctional nature—containing both a C=C double bond and an ester group—makes it a versatile molecule in organic synthesis and a subject of interest for its potential biological activities and applications in the flavor and fragrance industry.

Core Structural Formula and Physicochemical Properties

The fundamental structure of this compound is defined by a linear nine-carbon chain where the double bond is located between C8 and C9, and the acetate group is esterified to the C1 hydroxyl group of the corresponding alcohol. Its chemical formula is C₁₁H₂₀O₂ and it has a molecular weight of approximately 184.28 g/mol .[1][2][4]

The table below summarizes its key physicochemical properties, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 13038-22-7[1][2][3]
Molecular Formula C₁₁H₂₀O₂[1][4]
Molecular Weight 184.28 g/mol [1][2][4]
Appearance Colorless to light yellow clear liquid[1]
SMILES C=CCCCCCCCOC(C)=O[1][4]
InChI Key HUXQMCFHKGATCP-UHFFFAOYSA-N[1][3]
Density ~0.88 g/cm³[3]
Boiling Point 155°C at 24 mmHg[3]
Refractive Index ~1.433 - 1.435[3]
LogP 3.0761[3][4]
Hydrogen Bond Acceptors 2[3][4]
Rotatable Bonds 9[3]

The Landscape of Isomerism in Nonenyl Acetates

The term "nonenyl acetate" can refer to a large family of isomeric compounds that share the same molecular formula (C₁₁H₂₀O₂) but differ in the arrangement of their atoms. Understanding these isomeric forms is critical, as subtle structural changes can lead to significant differences in chemical reactivity, physical properties, and biological function (e.g., odor profile or pheromonal activity).

Positional Isomerism

Positional isomers of nonenyl acetate are characterized by the different locations of the carbon-carbon double bond along the nine-carbon chain. For instance, while this compound has a terminal double bond, 2-nonenyl acetate, 3-nonenyl acetate, and 6-nonenyl acetate have internal double bonds.[5][6][7] Each positional isomer is a distinct chemical compound with unique properties.

Positional_Isomers cluster_main Nonenyl Acetate Isomers (C₁₁H₂₀O₂) This compound This compound 7-Nonenyl Acetate 7-Nonenyl Acetate This compound->7-Nonenyl Acetate Bond at C7-C8 6-Nonenyl Acetate 6-Nonenyl Acetate This compound->6-Nonenyl Acetate Bond at C6-C7 2-Nonenyl Acetate 2-Nonenyl Acetate This compound->2-Nonenyl Acetate Bond at C2-C3 ... ... and other positional isomers This compound->...

Caption: Positional isomers of nonenyl acetate.

Geometric (E/Z) Isomerism

For positional isomers with an internal double bond (i.e., not this compound), the restricted rotation around the C=C bond gives rise to geometric isomerism.[8][9] This is typically described using cis/trans or, more systematically, E/Z notation. The designation depends on the priority of the substituent groups on each carbon of the double bond, determined by the Cahn-Ingold-Prelog (CIP) rules.[10][11]

  • (Z)-isomer : The higher-priority groups are on the Z ame side of the double bond.[9][11]

  • (E)-isomer : The higher-priority groups are on E pposite sides of the double bond.[9][11]

For example, 6-nonenyl acetate exists as both (Z)-6-nonenyl acetate (also known as cis-6-nonenyl acetate) and (E)-6-nonenyl acetate (trans-6-nonenyl acetate).[6] These two isomers have distinct properties; (Z)-6-nonenyl acetate is noted for its melon and pear-like aroma.[6]

Caption: General representation of (E) and (Z) geometric isomers.

Synthesis and Experimental Protocols

The synthesis of nonenyl acetates typically involves a two-step process: formation of the corresponding nonenol followed by its esterification. The choice of reaction conditions and starting materials is paramount for controlling the position and geometry of the double bond.

General Synthetic Workflow

A common and robust method for synthesizing a specific nonenyl acetate is through the acetylation of its corresponding alcohol precursor. This ensures the position and geometry of the double bond, established during the alcohol's synthesis, are preserved.

Synthesis_Workflow Start Starting Material (e.g., Halide, Alkyne) Alcohol_Synth Stereo- & Regio-selective Synthesis of Nonenol Start->Alcohol_Synth Purify_Alcohol Purification (e.g., Chromatography) Alcohol_Synth->Purify_Alcohol Acetylation Esterification with Acetylating Agent Purify_Alcohol->Acetylation Workup Aqueous Workup & Extraction Acetylation->Workup Purify_Ester Final Purification (Distillation/Chromatography) Workup->Purify_Ester End Pure Nonenyl Acetate Isomer Purify_Ester->End

Caption: General workflow for nonenyl acetate synthesis.

Example Protocol: Synthesis of this compound

This protocol describes the acetylation of 8-nonen-1-ol. The causality for this choice is its directness; it is a high-yielding, well-established transformation (esterification) that does not affect the terminal double bond.

Materials:

  • 8-nonen-1-ol

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous copper sulfate (CuSO₄) (for pyridine removal)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-nonen-1-ol (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq). Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger for the acetic acid byproduct, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching and Workup: Once complete, cool the mixture back to 0°C and slowly add water to quench any remaining acetic anhydride. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer successively with saturated aqueous NaHCO₃, water, and saturated aqueous CuSO₄ (to remove pyridine). Finally, wash with brine. Causality: The basic NaHCO₃ wash neutralizes acidic components. The CuSO₄ wash complexes with pyridine, facilitating its removal into the aqueous phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound and its isomers rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is invaluable for confirming the structure. Key expected signals for This compound are:

  • ~5.8 ppm: A multiplet corresponding to the internal vinyl proton (-CH=CH₂).

  • ~4.9-5.0 ppm: Two multiplets for the two terminal vinyl protons (=CH₂).

  • ~4.05 ppm: A triplet for the two protons on the carbon adjacent to the acetate oxygen (-CH₂-OAc).

  • ~2.04 ppm: A singlet for the three methyl protons of the acetate group (-C(O)CH₃).

  • ~1.2-1.7 ppm: A series of multiplets for the remaining methylene protons in the alkyl chain.

For internal alkene isomers , the vinyl protons will appear in a different region (~5.3-5.5 ppm), and their coupling constants (J-values) are diagnostic for determining E/Z geometry. A larger J-value (~12-18 Hz) is characteristic of a trans (E) configuration, while a smaller J-value (~6-12 Hz) indicates a cis (Z) configuration.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information, confirming the carbon skeleton.

  • ~171 ppm: Carbonyl carbon of the ester.

  • ~139 ppm: Internal vinyl carbon (-CH=CH₂).

  • ~114 ppm: Terminal vinyl carbon (=CH₂).

  • ~65 ppm: Carbon adjacent to the acetate oxygen (-CH₂-OAc).

  • ~21 ppm: Methyl carbon of the acetate group.

  • ~25-34 ppm: Alkyl chain carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under Electron Ionization (EI), this compound will show a molecular ion peak (M⁺) at m/z 184. A characteristic fragmentation pattern often includes the loss of acetic acid (60 Da), resulting in a prominent peak at m/z 124.

Applications and Significance

While the saturated analogue, nonyl acetate, is a known flavoring and fragrance agent with a fruity, sweet odor, the various nonenyl acetate isomers are explored for more specific scent profiles.[12][13] For example, certain isomers like (Z)-6-nonenyl acetate are valued for their melon-like notes.[6] Furthermore, many unsaturated acetates serve as sex pheromones for insect species, particularly within the Lepidoptera order, making them crucial for ecological studies and the development of pest management strategies.[14]

Conclusion

This compound and its isomers represent a fascinating class of molecules where subtle changes in structure—the position and geometry of a double bond—impart distinct chemical identities and functionalities. A thorough understanding of their synthesis and the application of modern spectroscopic techniques are essential for any researcher working with these compounds. The protocols and analytical insights provided in this guide serve as a foundational resource for professionals in chemistry and related sciences, emphasizing a logical, evidence-based approach to handling these versatile chemical entities.

References

  • Chembk. (n.d.). 8-nitro-8-nonenyl acetate. Retrieved from [Link]

  • FlavScents. (n.d.). (Z)-3-nonen-1-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-6-nonen-1-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-nonen-1-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Nonyl Acetate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Nonyl Acetate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 25mL, Each. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Geometric Isomers and E/Z Naming System. Retrieved from [Link]

  • Chemguide. (n.d.). E-Z Notation for Geometric Isomerism. Retrieved from [Link]

  • Leah4sci. (2018). E Z Geometric Isomers for Alkenes. Retrieved from [Link]

  • Scribd. (n.d.). 207 E-Z Isomerism. Retrieved from [Link]

  • ResearchGate. (2020). Novel convenient synthesis of (Z/E)-8-dodecenyl acetates, components of the Grapholitha molesta sex pheromone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 8-nonenyl acetate, a key intermediate and signaling molecule in various research and development applications. Understanding these fundamental physicochemical properties is paramount for its effective use in experimental design, formulation development, and ensuring the integrity of scientific findings. This document delves into the theoretical principles governing its behavior in common laboratory solvents, outlines detailed experimental protocols for empirical determination, and discusses the critical factors influencing its chemical stability. Through a synthesis of established scientific principles and practical, field-proven insights, this guide aims to equip researchers with the necessary knowledge to confidently and accurately handle this compound in their work.

Introduction: The Significance of this compound in Research

This compound (C₁₁H₂₀O₂), also known as 9-acetoxy-1-nonene, is an unsaturated ester that has garnered interest in various scientific fields, including chemical ecology and drug discovery, for its role as a semiochemical and its potential as a building block in organic synthesis. The presence of both a terminal double bond and an acetate ester functionality imparts a unique combination of reactivity and physicochemical properties.

The efficacy of this compound in any application is intrinsically linked to its solubility and stability. Inadequate solubility can lead to heterogeneous reaction mixtures, inaccurate dosing, and poor bioavailability in biological assays. Conversely, degradation of the molecule can result in a loss of activity and the introduction of confounding variables into experiments. Therefore, a thorough understanding and careful consideration of these parameters are not merely technical details but foundational pillars of robust scientific inquiry.

This guide will provide a detailed exploration of the solubility profile of this compound across a spectrum of common laboratory solvents. Furthermore, it will elucidate the primary degradation pathways and furnish practical, step-by-step protocols for assessing its stability under various environmental stressors.

Solubility Profile of this compound

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a long, non-polar hydrocarbon chain (the nonenyl group) and a moderately polar acetate group. This amphiphilic nature dictates its solubility characteristics.

Theoretical Considerations

The long C9 alkyl chain of this compound contributes significantly to its non-polar character, suggesting good solubility in non-polar organic solvents. The presence of the ester group, with its polar carbonyl and ether linkages, introduces the capacity for dipole-dipole interactions, allowing for some degree of solubility in more polar solvents. However, the lack of a hydroxyl or amine group means it cannot act as a hydrogen bond donor, limiting its solubility in highly polar, protic solvents like water.

Predicted and Observed Solubility in Common Solvents

While specific experimental data for the quantitative solubility of this compound is not extensively available in the public domain, we can infer its likely solubility based on the known properties of structurally similar compounds, such as nonyl acetate. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventTypePolarityPredicted SolubilityRationale
HexaneNon-polarVery LowHighly Soluble"Like dissolves like"; strong van der Waals forces.
TolueneNon-polarLowHighly SolubleAromatic solvent with strong van der Waals forces.
DichloromethanePolar AproticModerateSolubleGood balance of polarity to interact with the ester group while accommodating the alkyl chain.
Ethyl AcetatePolar AproticModerateSolubleStructurally similar, allowing for favorable intermolecular interactions.
AcetonePolar AproticModerateSolubleThe polar carbonyl group can interact with the ester functionality.
EthanolPolar ProticHighSolubleThe alkyl chain of ethanol can interact with the nonenyl chain of the acetate.
MethanolPolar ProticHighModerately SolubleShorter alkyl chain than ethanol, leading to slightly less favorable interactions.
WaterPolar ProticVery HighInsolubleThe large non-polar tail dominates, preventing dissolution in the highly hydrogen-bonded network of water.

Note: This table is based on theoretical principles and data from analogous compounds. Experimental verification is crucial for specific applications.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound (>98% purity)

  • Selected solvents (e.g., hexane, ethanol, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable HPLC system

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess is crucial to ensure saturation.

    • Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated GC-FID or HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solute B->C D Withdraw supernatant (saturated solution) C->D E Dilute supernatant D->E F Analyze by GC-FID or HPLC E->F G Calculate solubility F->G

Caption: Workflow for the experimental determination of this compound solubility.

Stability of this compound: Degradation Pathways and Assessment

The chemical stability of this compound is a critical parameter that influences its shelf-life and its suitability for various applications. As an unsaturated ester, it is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The presence of the double bond also introduces the possibility of photolytic degradation.

Primary Degradation Pathways
  • Hydrolysis: The ester linkage in this compound can be cleaved by water in a process known as hydrolysis.[1] This reaction is catalyzed by both acids and bases and results in the formation of 8-nonen-1-ol and acetic acid. The rate of hydrolysis is generally slow at neutral pH but can be significantly accelerated under acidic or alkaline conditions. The presence of unsaturation in the alcohol moiety can influence the rate of hydrolysis.[2][3]

  • Oxidation: The double bond in the nonenyl chain is susceptible to oxidation.[1] This can be initiated by exposure to air (autoxidation), light, or oxidizing agents. Oxidative degradation can lead to the formation of various products, including epoxides, aldehydes, and carboxylic acids, which can alter the biological activity and physical properties of the compound. Esters can undergo direct oxidation, and the product of hydrolysis (an alcohol) can also be oxidized.[4]

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate photochemical reactions. For unsaturated esters, this can involve isomerization of the double bond or the formation of free radicals that can lead to polymerization or other degradation pathways.[5][6]

Diagram 2: Potential Degradation Pathways of this compound

G cluster_0 Hydrolysis cluster_1 Oxidation cluster_2 Photodegradation A This compound B 8-Nonen-1-ol + Acetic Acid A->B H₂O (Acid/Base catalyzed) C Epoxides, Aldehydes, etc. A->C O₂ / Light (Radical mechanism) D Isomers, Polymers, etc. A->D UV Light (Photochemical reaction)

Caption: Primary degradation pathways for this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • This compound (>98% purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvents (e.g., acetonitrile, methanol)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber with controlled light/UV exposure

  • Validated stability-indicating HPLC-UV or GC-MS method

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution in a phototransparent container to a calibrated light source in a photostability chamber, as per ICH Q1B guidelines.[7]

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample (unstressed), using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS).[8][9]

  • Data Evaluation:

    • Determine the percentage of degradation of this compound in each condition by comparing the peak area to that of the control.

    • Identify and, if possible, quantify the major degradation products.

Analytical Methodologies for Quantification

Accurate quantification of this compound and its potential degradation products is crucial for both solubility and stability studies. The choice of analytical method depends on the specific requirements of the experiment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[10][11] It provides excellent separation and allows for the identification of unknown degradation products through mass spectral libraries.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a versatile and widely used technique for the quantification of organic molecules.[12][13] For this compound, which lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) would be necessary. This method is particularly useful for monitoring the disappearance of the parent compound during stability studies.

Conclusion and Recommendations

This technical guide has provided a comprehensive overview of the critical aspects of this compound's solubility and stability. Based on its molecular structure, it is predicted to be highly soluble in non-polar organic solvents and insoluble in water. The primary routes of degradation are anticipated to be hydrolysis of the ester linkage and oxidation of the terminal double bond.

For researchers and drug development professionals, the following recommendations are crucial:

  • Always experimentally verify solubility in the specific solvent system to be used in your application.

  • Store this compound in a cool, dark, and dry place to minimize thermal, photolytic, and hydrolytic degradation.

  • Use inert gas (e.g., argon or nitrogen) for long-term storage to prevent oxidation.

  • Develop and validate a stability-indicating analytical method before conducting long-term experiments or formulation studies.

By adhering to these principles and utilizing the protocols outlined in this guide, scientists can ensure the reliable and effective use of this compound in their research endeavors, leading to more accurate and reproducible results.

References

  • Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic. [Link]

  • Determination of Double-Bond Positions in Highly Unsaturated Fatty Acids by GC-MS. Journal of the Japan Oil Chemists' Society. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Polymer Chemistry. [Link]

  • Hydrolytic stability of synthetic ester lubricants. ResearchGate. [Link]

  • Direct oxidation of esters and their path established by stoichiometry, product analysis and the Taft-Pavelich four-parameter relationship. Semantic Scholar. [Link]

  • Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters. Scilit. [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health. [Link]

  • Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. ResearchGate. [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods for High Molecular Weight UV Stabilizers. Diva-portal.org. [Link]

  • A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. [Link]

  • Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. National Institutes of Health. [Link]

  • Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Mahidol University. [Link]

  • Thermal Degradation of Long Chain Fatty Acids. PubMed. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Photoinduced umpolung addition of carbonyl compounds with α,β-unsaturated esters enables the polysubstituted γ-lactone formation. Chemical Communications. [Link]

  • Decomposition Kinetics of Metal Acetates. Journal of the Chemical Society of Pakistan. [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]

  • Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. RSC Publishing. [Link]

  • Thermal Degradation of Long Chain Fatty Acids. ResearchGate. [Link]

  • Thermal Degradation of Long Chain Fatty Acids. ResearchGate. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. [Link]

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A Researcher's Guide to Establishing Thermochemical Data for 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Need for a Robust Thermochemical Profile

8-Nonenyl acetate (C₁₁H₂₀O₂) is an alkenyl acetate ester with applications in fragrances, synthesis, and as a potential bioactive molecule. The design and scale-up of any process involving this molecule—be it synthesis, purification, or formulation—requires a thorough understanding of its energetic properties. Key thermochemical parameters include:

  • Standard Enthalpy of Formation (ΔfH°) : Fundamental to calculating the heat of any reaction involving the compound.

  • Heat Capacity (Cp) : Essential for designing heating and cooling systems and for understanding how the compound's enthalpy changes with temperature.

  • Enthalpy of Vaporization (ΔvapH°) : Critical for distillation design, predicting vapor pressure, and assessing volatility.

A literature and database search, including the NIST Chemistry WebBook, reveals a scarcity of experimentally determined thermochemical data for this compound.[1][2][3] This guide, therefore, serves as a practical roadmap for researchers to generate this data de novo using established, high-integrity methods.

Part I: Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for thermochemical data. The following protocols are established methods for determining the key properties of a volatile organic liquid like this compound.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[4] The enthalpy of formation is then calculated using Hess's Law.

Core Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is measured with high precision.

Experimental Workflow:

  • Sample Preparation: A sample of high-purity (>98%) this compound is weighed into a crucible.[5] Given its volatility, encapsulation in a gelatin capsule or similar container may be necessary to prevent evaporation before combustion.[6][7]

  • Calorimeter Calibration: The energy equivalent (calorimeter constant) of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[7]

  • Combustion: The sealed bomb is filled with high-pressure oxygen and submerged in the calorimeter's water bath. The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and begins to cool.

  • Analysis & Correction: The raw temperature data is corrected for heat exchange with the surroundings. Additional corrections are made for the heat of formation of nitric acid (from residual N₂ in the bomb) and sulfuric acid (if sulfur is present), and for the heat of combustion of any auxiliary materials (like the capsule or fuse wire).

  • Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected temperature rise and the calorimeter's energy equivalent. The standard enthalpy of formation (ΔfH°) is then derived using the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).

G cluster_prep Sample Preparation cluster_calib Calibration cluster_run Combustion Run cluster_calc Calculation prep1 Weigh High-Purity This compound prep2 Encapsulate Sample (if volatile) prep1->prep2 run1 Ignite Sample in Oxygen Bomb prep2->run1 calib1 Combust Benzoic Acid Standard calib2 Determine Calorimeter Constant (C) calib1->calib2 calc2 Calculate ΔcH° from C and ΔT calib2->calc2 run2 Measure Temperature Rise (ΔT) run1->run2 calc1 Apply Corrections (fuse, acids, etc.) run2->calc1 calc1->calc2 calc3 Calculate ΔfH° via Hess's Law calc2->calc3 caption Workflow for Combustion Calorimetry.

Fig 1. Workflow for Combustion Calorimetry.
Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for measuring the heat capacity of a substance as a function of temperature.[8][9]

Core Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference is used to determine the heat flow to the sample, from which the heat capacity can be calculated.

Experimental Workflow:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, sapphire).

  • Measurement Protocol:

    • A baseline is established by running the empty sample and reference pans through the desired temperature program.

    • A run is performed with a sapphire standard to obtain a reference heat capacity curve.

    • The sample is run using the same temperature program. The typical program involves heating at a constant rate (e.g., 10 K/min) over the temperature range of interest.[10]

  • Calculation: The heat capacity of the sample (Cp) at a given temperature is calculated by comparing the heat flow signal from the sample to that of the sapphire standard, accounting for the masses of the sample and standard.

ParameterMethodKey InstrumentOutput
Enthalpy of Formation (ΔfH°)Bomb CalorimetryIsoperibol or Adiabatic Bomb CalorimeterΔcH°, from which ΔfH° is calculated
Heat Capacity (Cp)Differential Scanning Calorimetry (DSC)Heat-Flux or Power-Compensation DSCCp as a function of temperature
Enthalpy of Vaporization (ΔvapH°)Dynamic Vapor Pressure MeasurementEbulliometer or Knudsen Effusion ApparatusVapor pressure as a function of temperature
Table 1. Summary of Experimental Methodologies.

Part II: Computational Thermochemistry as a Predictive Tool

When experimental data is unavailable or difficult to obtain, high-level computational chemistry methods can provide accurate predictions.[11] For a flexible molecule like this compound, a multi-step approach is necessary to account for its conformational complexity.[12][13]

Core Principle: Quantum mechanical models, particularly Density Functional Theory (DFT), are used to calculate the electronic energy of a molecule.[14][15] Statistical mechanics are then applied to calculate thermodynamic properties like enthalpy and entropy from the molecule's vibrational frequencies and rotational constants.

Computational Workflow:

  • Conformational Search: Due to its nine rotatable bonds, this compound exists as a population of many different conformers.[16] A molecular mechanics force field (e.g., MMFF94) is first used to perform a systematic search to identify low-energy conformers.[12]

  • Geometry Optimization: The geometries of the most stable conformers identified in the search are then re-optimized at a higher level of theory, such as DFT with a suitable functional (e.g., M06-2X) and basis set (e.g., 6-31G(d)).[12][13]

  • Frequency Calculation: A vibrational frequency calculation is performed on each optimized conformer. This step is crucial for two reasons:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal contributions to enthalpy and entropy.[11]

  • Thermochemical Calculation: The total enthalpy of each conformer is calculated by adding the ZPVE and thermal corrections to the electronic energy. The final, Boltzmann-weighted thermochemical properties for the molecule are determined by considering the population of all stable conformers at the desired temperature (e.g., 298.15 K).[12]

  • Validation: The accuracy of computational methods can be improved by applying empirical corrections or by benchmarking against compounds with known experimental data.[17][18] For instance, one could perform the same calculation on nonyl acetate, for which some data is available, to validate the chosen computational model.[19][20][21]

G start Define Molecular Structure conf_search 1. Conformational Search (Molecular Mechanics) start->conf_search dft_opt 2. Geometry Optimization (DFT) conf_search->dft_opt Low-energy conformers freq_calc 3. Frequency Calculation (DFT) dft_opt->freq_calc Optimized geometries thermo_calc 4. Calculate Thermochemical Properties (H, S, G) freq_calc->thermo_calc ZPVE & Thermal Corrections boltzmann 5. Boltzmann Weighting of Conformers thermo_calc->boltzmann final_data Final Thermochemical Data boltzmann->final_data caption Workflow for Computational Thermochemistry.

Fig 2. Workflow for Computational Thermochemistry.

Part III: Data Validation through Analogous Compounds and Estimation Methods

A critical component of scientific integrity is the validation of newly generated data. This can be achieved by comparing results with data from structurally similar compounds and by using established estimation techniques.

Comparison with Analogous Compounds

The thermochemical properties of this compound are expected to be similar to, but predictably different from, related molecules.

  • n-Nonyl Acetate: This is the saturated analogue of this compound.[19] The primary difference in their enthalpies of formation will be related to the presence of the carbon-carbon double bond. The heat capacity will also differ due to the change in vibrational modes.

  • Other Alkenyl Acetates: Comparing the data to shorter-chain alkenyl acetates (e.g., vinyl acetate) can help establish trends.[22] The contribution of a methylene group (-CH₂-) to enthalpy and heat capacity is often regular in a homologous series.[10][23]

Benson Group Additivity Method

The Benson group additivity method is a well-regarded estimation technique that calculates thermochemical properties by summing the contributions of constituent chemical groups.[24][25][26] This method is particularly useful for obtaining a rapid, preliminary estimate to check the plausibility of experimental or computational results.

Procedure:

  • Deconstruct the this compound molecule into its constituent Benson groups.

  • Sum the established group additivity values (GAVs) for each group to estimate the total property (e.g., ΔfH° or Cp).[26][27]

Groups in this compound:

  • C-(H)3(C): The terminal methyl group on the acetate.

  • C-(CO)(O): The carbonyl carbon.

  • O-(C)(CO): The ester oxygen.

  • C-(O)(H)2: The methylene group adjacent to the ester oxygen.

  • C-(C)2(H)2: Six internal methylene groups.

  • C-(Cd)(H)2: The methylene group adjacent to the double bond.

  • Cd-(C)(H): The internal carbon of the double bond.

  • Cd-(H)2: The terminal carbon of the double bond.

By summing the literature values for these groups, one can generate an estimated value for the enthalpy of formation and heat capacity.[24] Any significant deviation between this estimate and new data should be investigated.

Conclusion: A Path to High-Integrity Data

While published thermochemical data for this compound is scarce, a reliable and comprehensive dataset can be established. This guide outlines a robust, three-pillar strategy:

  • Precise Experimental Measurement: Employing gold-standard techniques like combustion calorimetry and DSC to generate foundational data.

  • Accurate Computational Prediction: Using modern quantum chemistry workflows to calculate properties and gain insight into conformational effects.

  • Rigorous Validation: Cross-checking results against data from analogous compounds and established estimation methods like group additivity.

By integrating these approaches, researchers can produce a self-validating and highly trustworthy thermochemical profile for this compound, enabling more precise process design, safer operations, and accelerated research and development.

References

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Publications. [Link]

  • Standard Enthalpies of Formation of Some Methyl Esters of Benzene Carboxylic Acids. Journal of Chemical & Engineering Data. [Link]

  • Heat of formation group additivity. Wikipedia. [Link]

  • A computational chemist's guide to accurate thermochemistry for organic molecules. Iowa State University Digital Repository. [Link]

  • Benson group increment theory. Wikipedia. [Link]

  • Hybrid DFT Quality Thermochemistry and Environment Effects at GGA Cost via Local Quantum Embedding. National Institutes of Health. [Link]

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Journal of Physical and Chemical Reference Data. [Link]

  • High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A. [Link]

  • Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. ResearchGate. [Link]

  • Determination of enthalpy of formation of methyl and ethyl esters of fatty acids. ResearchGate. [Link]

  • Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction. ResearchGate. [Link]

  • (Z)-3-Nonen-1-yl acetate. NIST Chemistry WebBook. [Link]

  • 8-nitro-8-nonenyl acetate. chem.sis.nlm.nih.gov. [Link]

  • Acetic acid, nonyl ester. NIST Chemistry WebBook. [Link]

  • Acetic acid, nonyl ester. NIST Chemistry WebBook. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Welcome to the NIST WebBook. NIST. [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]

  • The FAA - Micro Calorimeter ASTM D7309. Fire Testing Technology. [Link]

  • Investigation on the combustion of volatile organic compounds for a cleaner planet. ResearchGate. [Link]

  • Heats of combustion of organic compounds. NIST Technical Series Publications. [Link]

  • Evaluation of VOCs Emitted from Biomass Combustion in a Small CHP Plant: Difference between Dry and Wet Poplar Woodchips. National Institutes of Health. [Link]

  • Chain Length Dependence of the Thermodynamic Properties of n-Alkanes and their Monosubstituted Derivatives. Journal of Chemical & Engineering Data. [Link]

  • Chain length dependence of the thermodynamic properties of linear and cyclic alkanes and polymers. PubMed. [Link]

  • A critical review of the methods and applications of microscale combustion calorimetry for material flammability assessment. ResearchGate. [Link]

  • nonyl ethanoate. NIST/TRC Web Thermo Tables. [Link]

  • Making esters from alcohols and acids | Class experiment. RSC Education. [Link]

  • Chain length dependence of the thermodynamic properties of linear and cyclic alkanes and polymers. ResearchGate. [Link]

  • Acetic acid ethenyl ester. NIST Chemistry WebBook. [Link]

  • Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. VII. Other Carbon Backbone Polymers. Journal of Physical and Chemical Reference Data. [Link]

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Methodological & Application

Application Note: High-Resolution Gas Chromatography for the Analysis of 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the analysis of 8-Nonenyl Acetate using gas chromatography (GC) coupled with a Flame Ionization Detector (FID). This compound, a volatile organic compound with applications in the fragrance and flavor industries, requires a precise and reliable analytical method for quality control and research purposes. This document provides a comprehensive protocol, including sample preparation, GC instrument parameters, and data analysis guidelines, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for similar long-chain acetate esters.

Introduction

This compound (C₁₁H₂₀O₂) is an unsaturated ester known for its characteristic fruity and floral aroma.[1][2] Its molecular weight is 184.28 g/mol , and it typically appears as a colorless to light yellow liquid.[1][2] Accurate quantification and purity assessment of this compound are critical in various industrial applications to ensure product consistency and efficacy. Gas chromatography is the premier analytical technique for separating and quantifying volatile and semi-volatile organic compounds like this compound due to its high resolution, sensitivity, and reproducibility.[3][4][5]

The selection of an appropriate stationary phase is the most critical step in developing a GC method, as it governs the separation selectivity.[1][6] The principle of "like dissolves like" is a fundamental guide; polar columns are generally recommended for the separation of polar compounds, while non-polar columns are suitable for non-polar analytes.[1][7] this compound, containing both a non-polar nine-carbon chain and a polar acetate group, exhibits moderate polarity. This application note explores the use of a mid-to-high polarity column for optimal separation.

Experimental

Materials and Reagents
  • This compound Standard: Purity >98.0% (GC grade)[1]

  • Solvent: High-purity hexane or ethyl acetate (GC grade or equivalent)

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), and Air (FID oxidizer, zero grade)

Instrumentation

A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector is recommended. The following table summarizes the optimized GC parameters for the analysis of this compound.

ParameterRecommended Setting
Column Agilent CP-Wax 52 CB (or equivalent polar wax column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temp. 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 80 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
Rationale for Parameter Selection
  • Column: A polar polyethylene glycol (PEG) stationary phase, such as the CP-Wax 52 CB, is chosen for its excellent performance in separating polar compounds like esters.[8] The polarity of the wax column allows for effective interaction with the acetate functional group of this compound, leading to good peak shape and resolution from potential impurities.

  • Injector Temperature: A temperature of 250 °C ensures the rapid and complete vaporization of the analyte without causing thermal degradation.

  • Oven Temperature Program: The initial temperature of 80 °C is set below the boiling point of the solvent to allow for proper focusing of the analyte at the head of the column. The temperature ramp of 10 °C/min provides a good balance between analysis time and separation efficiency for a compound with the volatility of this compound. The final hold at 220 °C ensures that any less volatile components are eluted from the column.

  • Detector: The Flame Ionization Detector (FID) is a universal detector for organic compounds and offers high sensitivity and a wide linear range, making it ideal for the quantification of this compound.[5]

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane or ethyl acetate.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the chosen solvent.

Sample Preparation

For liquid samples, a simple dilution is often sufficient.

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dilute with the chosen solvent to bring the concentration of this compound within the calibration range of the working standards.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for GC analysis.

Gas Chromatograph Operation and Analysis

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject 1µL into GC Standard->Injection Sample Prepare Sample Solutions Sample->Injection Separation Separation on CP-Wax 52 CB Column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the GC analysis of this compound.

  • Equilibrate the GC system with the parameters listed in the instrumentation table until a stable baseline is achieved.

  • Inject a solvent blank to ensure the system is free from contaminants.

  • Inject the series of working standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the oven to cool down and equilibrate at the initial temperature before the next run.

Data Analysis and Interpretation

  • Peak Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the authentic standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.

  • Quantification: The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.

The logical relationship for quantification is depicted in the following diagram:

Quantification_Logic cluster_inputs Inputs cluster_process Calculation cluster_output Output Peak_Area Peak Area of Analyte Calculation Concentration = (Peak Area - c) / m Peak_Area->Calculation Calibration_Curve Calibration Curve (y = mx + c) Calibration_Curve->Calculation Concentration Concentration of this compound Calculation->Concentration

Caption: Logic diagram for the quantification of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and efficient means for the analysis of this compound. The use of a polar wax capillary column coupled with a Flame Ionization Detector offers excellent sensitivity and resolution. This protocol can serve as a robust starting point for routine quality control and research applications involving this compound and other structurally similar long-chain esters. Method validation should be performed in accordance with internal laboratory standards and regulatory requirements.

References

  • Ibrahim, M. A. R. (2022). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights.
  • Integrated Liner Technologies. (2023, August 23). Volatile Organic Compounds Analysis. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]

  • Scion Instruments. (n.d.). Optimising GC Column Choice. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Separation of acetate esters. Retrieved from [Link]

Sources

Application Note: Electroantennography (EAG) Protocol for Assessing Insect Olfactory Response to 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for conducting Electroantennography (EAG) to measure the olfactory response of insects to 8-Nonenyl Acetate. EAG is a powerful electrophysiological technique used to record the summated electrical potential from an insect's antenna in response to an odorant stimulus.[1][2] This application note is designed for researchers in entomology, chemical ecology, and drug development, offering a step-by-step guide from insect preparation to data analysis. The protocol will use the codling moth, Cydia pomonella, a significant agricultural pest, as the model organism, given the extensive research on its olfactory system.[3][4][5]

Introduction: The Principle of Electroantennography

Electroantennography is a widely adopted bioassay for investigating the perception of volatile compounds by the insect olfactory system.[2] The technique measures the gross electrical potential changes across an insect antenna when exposed to an airborne chemical stimulus.[1] This summated potential, the electroantennogram, is the result of the depolarization of numerous olfactory receptor neurons housed in the antennal sensilla.[1] The amplitude of the EAG response is proportional to the number of responding sensory neurons and the intensity of their response, providing a quantitative measure of the antenna's sensitivity to a specific compound.

This compound is an acetate ester that can act as a semiochemical, including as a component of insect pheromones. Understanding an insect's sensitivity to this compound through EAG can be crucial for developing behavior-modifying strategies, such as mating disruption or attract-and-kill approaches for pest management.

Causality in Experimental Design: Why This Protocol Works

The reliability of an EAG protocol hinges on the careful control of several experimental variables. This protocol is designed to be a self-validating system by incorporating the following principles:

  • Stable Preparation: The use of a whole-insect preparation, when possible, can provide more stable and longer-lasting recordings compared to excised antennae.[3][4] The protocol for mounting the insect is designed to minimize stress and maintain its physiological viability.

  • Clean Airflow: A continuous, purified, and humidified airflow over the antenna is critical to prevent desiccation and to provide a stable baseline. This also ensures the rapid removal of the odorant stimulus after the puff, allowing the antenna to return to its resting state.

  • Precise Stimulus Delivery: The use of a stimulus delivery system that provides controlled, repeatable puffs of odorant is essential for generating reliable dose-response curves. The solvent for the odorant must be carefully chosen for its low volatility and minimal antennal response.

  • Appropriate Controls: The inclusion of negative (solvent only) and positive controls is mandatory to validate the preparation's responsiveness and to ensure that the observed responses are due to the test compound and not an artifact.

Materials and Equipment

Biological Material
  • Codling moth, Cydia pomonella (male or female adults, depending on the experimental question). Moths should be 1-3 days old and virgin for optimal responsiveness.

Chemicals and Reagents
  • This compound (high purity)

  • Solvent: Paraffin oil or high-purity hexane

  • Saline solution (e.g., Ringer's solution) for filling electrodes. A typical composition is (in mM): 6.4 KCl, 340 glucose, 10 HEPES, 12 MgCl2, 1 CaCl2, 12 NaCl, with the pH adjusted to 6.5.[4]

  • Electrode gel (for excised antenna preparations)

Equipment
  • Dissecting microscope

  • Micromanipulators (x2)

  • Vibration isolation table

  • Faraday cage

  • Glass capillary tubes (for pulling electrodes)

  • Micropipette puller

  • Silver wire (Ag/AgCl)

  • High-impedance DC amplifier

  • Data acquisition system (e.g., a computer with an A/D converter and appropriate software)

  • Air stimulus controller (for delivering purified, humidified air and odor puffs)

  • Pasteur pipettes and filter paper strips

Experimental Workflow

The overall workflow for conducting an EAG experiment is depicted below.

EAG_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Insect Preparation & Mounting B Electrode Preparation C Odorant Stimulus Preparation D Antenna-Electrode Interface C->D E EAG Recording D->E F Data Acquisition E->F G Data Analysis F->G

Caption: High-level workflow for the Electroantennography (EAG) protocol.

Detailed Step-by-Step Protocol

Preparation of Odorant Stimuli
  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL in paraffin oil).

  • Serial Dilutions: Create a series of decimal dilutions from the stock solution to generate a range of concentrations for dose-response analysis (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/µL).

  • Stimulus Cartridge Preparation:

    • Apply 10 µL of each dilution onto a small strip of filter paper.

    • Insert the filter paper into a clean Pasteur pipette.

    • Prepare a control pipette containing filter paper with 10 µL of the solvent only.

    • Allow the solvent to evaporate for a few minutes if using a volatile solvent like hexane.

Electrode Preparation
  • Pulling Micropipettes: Use a micropipette puller to create two glass microelectrodes from capillary tubes.

  • Trimming the Tips: Under a microscope, carefully break the tips of the micropipettes to create an opening large enough to fit the base and the tip of the antenna.

  • Filling with Saline: Fill the micropipettes with the saline solution.

  • Inserting Silver Wires: Insert a chlorinated silver wire into each micropipette, ensuring it makes contact with the saline solution. These will serve as the reference and recording electrodes.

Insect Preparation and Mounting
  • Immobilization: Anesthetize a moth by cooling it at 4°C for a few minutes.

  • Mounting: Secure the moth in a holder (e.g., a pipette tip or a custom-made block) using dental wax or low-melting point wax. The head should be exposed and the antennae freely accessible.

  • Positioning: Place the mounted insect under the microscope within the Faraday cage to minimize electrical noise.

EAG Recording
  • Electrode Placement:

    • Using a micromanipulator, carefully insert the tip of the reference electrode into the base of one antenna.

    • With the other micromanipulator, carefully cut the distal tip of the same antenna with micro-scissors.

    • Gently bring the recording electrode into contact with the cut tip of the antenna, ensuring a good electrical connection.

EAG_Setup cluster_main EAG Recording Setup A Purified Airflow C Antenna A->C B Odor Cartridge (Pasteur Pipette) B->C Odor Puff D Recording Electrode C->D E Reference Electrode C->E F Amplifier D->F E->F G Data Acquisition System F->G

Caption: Schematic of the Electroantennography (EAG) recording setup.

  • Signal Acquisition:

    • Connect the electrodes to the high-impedance amplifier.

    • Establish a stable baseline signal. A continuous stream of humidified, purified air should be directed over the antenna.

    • Begin recording the signal using the data acquisition software.

  • Stimulus Delivery:

    • Deliver a puff of the control (solvent only) to ensure there is no response to the solvent.

    • Present the different concentrations of this compound, starting from the lowest concentration and proceeding to the highest.

    • Deliver a short puff of air (e.g., 0.5 seconds) through the odorant-containing Pasteur pipette.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to return to the baseline.

    • Present the control and a standard reference compound intermittently throughout the experiment to monitor the antenna's viability.

Data Presentation and Analysis

The EAG response is typically measured as the maximum amplitude of the negative voltage deflection from the baseline, expressed in millivolts (mV).

Concentration (µg/µL) Mean EAG Response (mV) ± SEM
Solvent Control0.1 ± 0.02
0.0010.3 ± 0.05
0.010.8 ± 0.1
0.11.5 ± 0.2
12.5 ± 0.3
103.2 ± 0.4
1003.5 ± 0.4
Note: The data presented in this table is illustrative and will vary depending on the insect species and experimental conditions.

The responses are often normalized to the response of a standard compound or the highest concentration of the test compound to allow for comparison across different preparations. A dose-response curve can then be generated by plotting the normalized EAG response against the logarithm of the odorant concentration.

Troubleshooting

  • No Signal or Weak Signal: Check the electrical connections between the antenna and the electrodes. The saline solution in the electrodes may need to be refreshed. The antenna may have lost its viability.

  • High Noise Level: Ensure the setup is properly grounded and enclosed in a Faraday cage. Check for any sources of electrical interference in the vicinity.

  • Unstable Baseline: The airflow may be inconsistent, or the antenna preparation may be drying out. Check the humidifier and the stability of the mounting.

  • Response to Solvent Control: The solvent may not be pure, or the delivery system may be contaminated. Use high-purity solvents and clean all components of the stimulus delivery system thoroughly.[6]

Conclusion

This application note provides a comprehensive and robust protocol for the use of Electroantennography to assess the olfactory sensitivity of the codling moth, Cydia pomonella, to this compound. By carefully following these steps and understanding the underlying principles, researchers can obtain reliable and reproducible data on insect olfactory responses. This information is invaluable for the development of novel and sustainable pest management strategies.

References

  • De Cristofaro, A., Ioriatti, C., Pasqualini, E., Anfora, G., Germinara, G. S., & Rotundo, G. (2004). Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)-2,4-decadienoate. Bulletin of Insectology, 57(2), 137-143. [Link]

  • Anfora, G., Vita, F., & De Cristofaro, A. (2005). Antennal responses of Cydia pomonella (L.) exposed to surfaces treated with methoxyfenozide. Journal of Pest Science, 78(3), 139-145. [Link]

  • Knight, A. L., & Light, D. M. (2001). Orientational Behaviors and EAG Responses of Male Codling Moth After Exposure to Synthetic Sex Pheromone From Various Dispensers. Journal of the Entomological Society of British Columbia, 98, 95-106. [Link]

  • Vinauger, C., & Riffell, J. A. (2021). A Step-by-Step Guide to Mosquito Electroantennography. JoVE (Journal of Visualized Experiments), (169), e62283. [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]

  • Roelofs, W., Comeau, A., Hill, A., & Milicevic, G. (1971). Sex attractant of the codling moth: characterization with electroantennogram technique. Science, 174(4006), 297-299. [Link]

Sources

Field trial design for 8-Nonenyl Acetate pheromone traps

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction

Semiochemicals, particularly insect sex pheromones, are cornerstone tools in modern Integrated Pest Management (IPM) programs. Their species-specificity and efficacy at minute concentrations make them ideal for monitoring, mass trapping, and mating disruption. 8-Nonenyl Acetate (C₁₁H₂₀O₂) is a known component of the sex pheromone for several lepidopteran species, most notably the Codling Moth (Cydia pomonella), a significant pest in pome fruit orchards worldwide.[1][2][3]

The successful deployment of pheromone-based tools is critically dependent on rigorous field validation. A well-designed field trial provides the empirical evidence needed to determine a pheromone lure's efficacy, optimize its use for monitoring or control, and understand its performance under real-world environmental conditions. This document provides a comprehensive guide for researchers and pest management professionals on designing and executing scientifically robust field trials for pheromone traps baited with this compound. The principles and protocols outlined herein are grounded in established entomological and statistical practices to ensure the generation of reliable and defensible data.

Section 1: Pre-Trial Considerations & Planning

A successful field trial begins with meticulous planning. The causality behind each choice at this stage directly impacts the quality and applicability of the results.

Defining the Research Objective

The primary objective will dictate the experimental design. Clearly articulate the question you aim to answer. Common objectives for pheromone trap trials include:

  • Efficacy Testing: Is the this compound lure effective at attracting the target species (e.g., C. pomonella)?

  • Dose-Response: What is the optimal pheromone loading in the lure to maximize catch while minimizing cost?

  • Longevity Study: How long does the lure remain attractive in the field?

  • Trap Design Comparison: Which trap type (e.g., Delta, Wing, Funnel) is most effective when baited with this lure?

  • Competitive Analysis: How does the new lure perform against a commercial standard?

Target Species Biology

A deep understanding of the target insect's biology and behavior is non-negotiable. For Cydia pomonella:

  • Flight Periods: Know the timing of adult emergence for each generation in your specific geographical region. Trials must be timed to coincide with these periods.[3]

  • Mating Behavior: Codling moth males are most active around dusk. This influences the timing of trap checks and observations.

  • Dispersal: The typical flight distance of the male moth informs the necessary spacing between traps to prevent interference. Studies have estimated the trapping area for a single codling moth trap can be extensive, reinforcing the need for adequate spacing.[4]

Site Selection

The choice of trial location is critical for minimizing environmental variability. Ideal sites should have:

  • A known, relatively uniform infestation of the target pest.

  • Uniform topography, crop variety, and tree age.

  • Sufficient size to accommodate all treatments and replicates with adequate buffer zones.

  • No recent history of broad-spectrum insecticide applications that could suppress the target population.

  • Permission from the property owner and adherence to any local agricultural regulations.

Section 2: Materials and Experimental Design

The integrity of the trial hinges on the quality of materials and the statistical rigor of the experimental design.

Pheromone Lures and Traps
  • Pheromone Quality: Use this compound of high chemical purity. Specify the isomeric purity if applicable. The pheromone is typically loaded onto a controlled-release dispenser, such as a rubber septum or a polyethylene vial.

  • Trap Selection: The "Delta" trap is a common standard for monitoring codling moths and many other tortricid moths.[2] If comparing trap types, ensure all other variables (lure type, placement) are held constant.

  • Treatments: Define your treatments clearly. For a dose-response study, this would be different lure loadings (e.g., 0.1 mg, 1 mg, 10 mg).

  • Controls: Always include two types of controls:

    • Unbaited Trap (Blank): A trap with no lure to measure random captures.

    • Standard Lure (Positive Control): A commercially available, proven lure for the target species, if available. This provides a benchmark for performance.

Experimental Design: Randomized Complete Block Design (RCBD)

For agricultural field trials, the Randomized Complete Block Design (RCBD) is a robust and widely used statistical design.[5][6][7][8] It is superior to a Completely Randomized Design (CRD) because it accounts for known sources of variation, such as a gradient in pest density, slope, or wind direction across the field.[8][9]

The Principle of RCBD: The experimental area is divided into "blocks." Each block should contain a set of experimental units that are as uniform as possible.[9][10] Each treatment (including controls) is then randomly assigned to one unit within each block. This ensures that each treatment is tested across the full range of environmental variability present in the field.

  • Replication (Blocks): A minimum of 4-6 blocks (replicates) is recommended to achieve sufficient statistical power.

  • Randomization: Within each block, the placement of the different treatment traps must be randomized. This is crucial to avoid systematic bias.

  • Trap Spacing: To prevent traps from competing with each other (plume interference), they must be adequately spaced. For mobile insects like moths, a minimum distance of 20-50 meters between traps is often recommended.

Table 1: Example Treatment Layout for an RCBD Trial

Objective: To test the efficacy of three different doses of this compound against a standard lure and an unbaited control.

Treatment Code Treatment Description Pheromone Load (mg)
T1Experimental Lure - Low Dose0.1
T2Experimental Lure - Med Dose1.0
T3Experimental Lure - High Dose10.0
T4Commercial Standard (Positive Control)Standard Load
T5Unbaited Trap (Negative Control)0

g cluster_block1 Block 1 (Replicate) cluster_block2 Block 2 (Replicate) cluster_block3 Block 3 (Replicate) cluster_block4 Block 4 (Replicate) b1_t3 T3 b1_t5 T5 b1_t1 T1 b1_t4 T4 b1_t2 T2 b2_t4 T4 b2_t1 T1 b2_t2 T2 b2_t5 T5 b2_t3 T3 b3_t1 T1 b3_t2 T2 b3_t5 T5 b3_t3 T3 b3_t4 T4 b4_t2 T2 b4_t4 T4 b4_t3 T3 b4_t1 T1 b4_t5 T5 cluster_block1 cluster_block1 cluster_block2 cluster_block2 cluster_block3 cluster_block3 cluster_block4 cluster_block4

Section 3: Field Protocol - Step-by-Step Implementation

Adherence to a standardized protocol is essential for data consistency and trial validity.

Protocol 3.1: Trap Preparation and Deployment
  • Labeling: Clearly label each trap with the Block number, Treatment code, and date of deployment using a weather-resistant marker.

  • Lure Handling: Wear nitrile gloves when handling pheromone lures to avoid cross-contamination. Use a separate pair of gloves for each treatment type. Place one lure in each corresponding treatment trap.

  • Trap Placement: Hang traps from a branch in the outer third of the tree canopy. A height of 1.5 to 2.5 meters is standard for codling moth.[3][11] Ensure the trap entrance is not obstructed by leaves or branches.

  • Mapping: Create a detailed map of the trial site, showing the location of every trap. Use GPS coordinates for high precision.

Protocol 3.2: Data Collection
  • Schedule: Check traps on a regular schedule, typically weekly.[3] More frequent checks may be necessary during peak flight periods.

  • Procedure: a. Approach the trap carefully. b. Count the number of target insects captured on the sticky liner. c. Use a hand lens and field guide to distinguish the target species from non-target captures.[1] d. Record the count on a data sheet corresponding to the trap's unique ID. e. Remove all captured insects from the trap to avoid miscounting on the next check. f. Replace the sticky liner if it becomes filled with insects, dust, or debris. g. Record the date, trap ID, insect count, and the initials of the data collector.

  • Environmental Data: At each site visit, record key weather parameters such as temperature, relative humidity, and wind conditions, as these can significantly influence insect activity and trap catch.[3][11]

g start Start Trial prep Step 1: Prepare & Label Traps (Unique ID, Treatment, Block) start->prep deploy Step 2: Deploy Traps in Field (Randomized within Blocks) prep->deploy collect Step 3: Weekly Data Collection (Count & Record Target Insects) deploy->collect maintain Step 4: Trap Maintenance (Clean trap, Replace liner/lure as needed) collect->maintain is_end End of Trial Period? maintain->is_end is_end->collect No analyze Step 5: Data Analysis (ANOVA on Transformed Counts) is_end->analyze Yes end End analyze->end

Section 4: Data Management and Statistical Analysis

Data Management
  • Enter data into a spreadsheet program (e.g., Google Sheets, Microsoft Excel) promptly after collection.

  • Use a structured format with columns for Date, Block, Treatment, Trap_ID, and Insect_Count.

  • Perform quality control by double-checking entries against the original field data sheets.

Statistical Analysis

The goal of the analysis is to determine if there are statistically significant differences among the treatment means.

  • Data Transformation: Insect trap counts are rarely normally distributed and often contain many zeros. A square-root transformation (√(x+0.5)) is commonly applied to the raw count data to stabilize the variance and normalize the distribution, making it more suitable for analysis.[6]

  • Analysis of Variance (ANOVA): For an RCBD, a two-way ANOVA is the appropriate statistical test. The model should include 'Treatment' and 'Block' as factors. The primary interest is in the p-value for the 'Treatment' effect.

  • Interpreting the Results:

    • If the p-value for the Treatment effect is significant (typically p < 0.05), it indicates that there is a real difference among at least two of the treatment means.

    • It does not tell you which specific treatments are different from each other.

  • Mean Separation Test: If the ANOVA result is significant, a post-hoc test such as Tukey's Honestly Significant Difference (HSD) test is required. This test performs pairwise comparisons of all treatment means to identify which ones are statistically different from each other.

Table 2: Example of Data Output and Interpretation

TreatmentMean Trap Catch (±SE)Tukey HSD GroupingInterpretation
T3 (10.0 mg)25.4 ± 3.1ASignificantly higher catch than all other treatments.
T4 (Standard)18.9 ± 2.5BSignificantly higher catch than T1, T2, and T5.
T2 (1.0 mg)12.5 ± 1.9CSignificantly higher catch than T1 and T5.
T1 (0.1 mg)3.1 ± 0.8DSignificantly higher catch than the unbaited trap.
T5 (Control)0.2 ± 0.1ENegligible catch, confirming captures are not random.

Means followed by the same letter are not significantly different (p > 0.05).

Section 5: Conclusion and Best Practices

Best Practices Checklist:

References

  • Mahr, D. L., & Hogmire, H. W. (2014). Codling Moth (Cydia pomonella). West Virginia University Extension Service. Available at: [Link]

  • Shaw, J. T., & G. C. (n.d.). The relative efficiencies of Latin square and randomized complete block designs for insect trapping experiments: An investigation using field data on tsetse flies. ResearchGate. Retrieved from [Link]

  • Baptista, A., & Clemente, J. (2000). MONITORING CODLING MOTH (CYDIA POMONELLA) IN PEAR ORCHARDS USING PHEROMONE TRAPS. Acta Horticulturae, 525, 399–402. Available at: [Link]

  • Ahmad, F., et al. (2015). Field study of pheromone trap catches of codling moth Cydia pomonella (L) (Lepidoptera; Tortricidae) in relation to weather para. Journal of Entomology and Zoology Studies. Available at: [Link]

  • Miller, J. R., et al. (2017). Maximizing Information Yield From Pheromone-Baited Monitoring Traps: Estimating Plume Reach, Trapping Radius, and Absolute Density of Cydia pomonella (Lepidoptera: Tortricidae) in Michigan Apple. Journal of Economic Entomology, 110(2), 531-538. Available at: [Link]

  • Ahmed, N., et al. (2023). MONITORING OF CODLING MOTH CYDIA POMONELLA (L.) THROUGH PHEROMONE TRAPS IN APPLE ORCHARD. Pure and Applied Biology (PAB). Available at: [Link]

  • Tóth, M., et al. (2019). Assessment of the Attraction Range of Sex Pheromone Traps to Agriotes (Coleoptera, Elateridae) Male Click Beetles in South-Eastern Europe. Insects, 10(10), 344. Available at: [Link]

  • Kumar, R., et al. (2019). Optimization of pheromone trap densities and impact of insecticides on pheromone catches for mass trapping Helicoverpa armigera. Journal of Entomology and Zoology Studies. Available at: [Link]

  • Del Re, C., & Mueller, D. (n.d.). Field testing webbing clothes moth pheromone traps: Methods and results. Cultural Heritage Scientific Laboratory, Field Museum of Natural History. Retrieved from [Link]

  • Ujjan, R. L., et al. (2019). Performance of pheromone traps at different heights for mass trapping of Helicoverpa armigera (Noctuidae: Lepidoptera) in chickpea field. CABI Digital Library. Available at: [Link]

  • University of Kentucky. (n.d.). Insect Trap Data. Integrated Pest Management Program. Retrieved from [Link]

  • Tukey, J. W. (1949). Comparing Individual Means in the Analysis of Variance. Biometrics, 5(2), 99-114.
  • Clewer, A. G., & Scarisbrick, D. H. (2001). Practical statistics and experimental design for plant and crop science. John Wiley & Sons Ltd.
  • Nansen, C., & Campbell, J. F. (2014). Spatial Analysis of Pheromone-Baited Trap Captures from Controlled Releases of Male Indianmeal Moths. Environmental Entomology, 43(4), 989-998. Available at: [Link]

  • Youm, O., et al. (1996). Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. Journal of Economic Entomology, 89(6), 1566-1572. Available at: [Link]

  • Department of Mathematics, Statistics, and Computer Science. (n.d.). RANDOMIZED COMPLETE BLOCK DESIGNS. University of Illinois Chicago. Retrieved from [Link]

  • PennState Eberly College of Science. (n.d.). Randomized Complete Block Design (RCBD). STAT 502. Retrieved from [Link]

Sources

Application Notes & Protocols: The Development of 8-Nonenyl Acetate as a Model Semiochemical for Pest Management

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis and potential application of 8-nonenyl acetate, a straight-chain unsaturated ester, within the context of Integrated Pest Management (IPM). While not currently a principal component in widely commercialized pheromone lures for major agricultural pests, the study of this compound serves as an exemplary model for the rigorous scientific workflow involved in identifying, synthesizing, and field-testing novel semiochemicals. These protocols are designed for researchers and pest management professionals engaged in the development of sustainable, behavior-modifying pest control strategies. We will detail a robust synthetic pathway, outline the bioassays required to establish bioactivity, and provide field-proven protocols for its deployment and evaluation as a pest monitoring tool.

Chemical Profile and Synthesis of this compound

A thorough understanding of the target molecule's chemical characteristics and a reliable synthetic route are the foundation of any semiochemical-based research.

Chemical Properties

This compound (C₁₁H₂₀O₂) is a colorless to light yellow liquid with properties that make it suitable for formulation into controlled-release dispensers for field applications.

PropertyValue
IUPAC Name non-8-en-1-yl acetate
Synonyms 9-Acetoxy-1-nonene, Acetic acid 8-nonenyl ester
CAS Number 13038-22-7
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance Colorless to Light yellow clear liquid
Purity (Typical) >98.0% (GC)
Synthesis Pathway: A Classical Approach

While modern methods like Z-selective olefin metathesis offer efficient routes to unsaturated acetates, a classical, multi-step synthesis from common starting materials provides a robust and scalable alternative.[1] The following protocol details a plausible pathway starting from 1,6-hexanediol.

Causality Behind Experimental Choices: This pathway is chosen for its reliance on well-understood, high-yielding reactions. The use of a monoprotected diol prevents unwanted side reactions. The Wittig reaction is a standard method for forming carbon-carbon double bonds with predictable stereochemistry, and the final acetylation is a straightforward esterification.

G cluster_0 Synthesis Workflow A 1,6-Hexanediol B Mono-THP Protection A->B DHP, p-TsOH C Oxidation (PCC) B->C Pyridinium chlorochromate D Wittig Reaction C->D Propyltriphenylphosphonium bromide, n-BuLi E Deprotection (Acidic) D->E Acetic Acid, THF, H2O F Acetylation E->F Acetyl Chloride, Pyridine G Purification (Chromatography) F->G H This compound G->H

Caption: Workflow for the classical synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Monoprotection of 1,6-Hexanediol.

    • Dissolve 1,6-hexanediol (1.0 eq) in dichloromethane (DCM).

    • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

    • Slowly add 3,4-dihydropyran (1.0 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench with saturated NaHCO₃ solution and extract with DCM.

    • Purify by column chromatography to isolate the mono-tetrahydropyranyl (THP) protected alcohol.

  • Step 2: Oxidation to the Aldehyde.

    • Dissolve the mono-THP protected alcohol (1.0 eq) in DCM.

    • Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise.

    • Stir at room temperature for 2-3 hours until TLC indicates completion.

    • Filter the mixture through a pad of silica gel, eluting with ether, to remove chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Step 3: Wittig Olefination.

    • Suspend propyltriphenylphosphonium bromide (1.1 eq) in dry THF under an inert atmosphere (N₂ or Ar).

    • Cool to 0°C and add n-butyllithium (1.1 eq) dropwise to form the ylide (deep orange/red color).

    • Stir for 30 minutes, then add the crude aldehyde from Step 2 (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with water and extract with hexane.

    • Concentrate and purify by chromatography to yield the THP-protected 8-nonene ether.

  • Step 4: Deprotection.

    • Dissolve the protected ether (1.0 eq) in a mixture of acetic acid, THF, and water (3:1:1 ratio).

    • Heat to 40-50°C and stir for 4-6 hours, monitoring by TLC.

    • Cool, neutralize carefully with saturated NaHCO₃, and extract with ether.

    • Purify by chromatography to yield 8-nonen-1-ol.

  • Step 5: Acetylation.

    • Dissolve 8-nonen-1-ol (1.0 eq) in dry DCM with pyridine (1.2 eq) under an inert atmosphere.

    • Cool to 0°C and add acetyl chloride (1.1 eq) dropwise.

    • Stir for 2-4 hours at room temperature.

    • Quench with 1M HCl, wash with brine, and dry over MgSO₄.

    • Concentrate and purify by column chromatography to yield the final product, this compound.

  • Validation: Confirm structure and purity (>98%) using GC-MS and ¹H NMR spectroscopy.

Bioactivity Assessment: From Antennal Spike to Behavioral Response

Before any field application, the biological activity of a candidate semiochemical must be confirmed. This involves demonstrating that the target insect can detect the compound and that this detection elicits a behavioral response.

The Role of Electroantennography (EAG)

EAG is a powerful electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to an olfactory stimulus.[2][3] It serves as a rapid and effective screening tool to determine if an insect can smell a particular compound. A positive EAG response is a prerequisite for further behavioral studies.[4][5]

Protocol 2: Electroantennogram (EAG) Screening

  • Objective: To measure the antennal response of a target insect species to this compound.

  • Materials:

    • Live insects (e.g., adult moths), both male and female.

    • EAG system (micromanipulators, silver-silver chloride electrodes, amplifier, data acquisition software).

    • Glass capillaries, odor cartridges (filter paper in a Pasteur pipette).

    • High-purity this compound, solvent (hexane), and a positive control (known pheromone component for the species).

  • Methodology:

    • Antenna Preparation: Immobilize a live insect. Carefully excise one antenna at the base. Mount the antenna between two electrodes using conductive gel, with the recording electrode at the distal end and the reference electrode at the base.

    • Stimulus Preparation: Prepare serial dilutions of this compound in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply a known volume (e.g., 10 µL) onto a filter paper strip and insert it into a pipette. Allow the solvent to evaporate completely. Prepare a solvent-only blank and a positive control.

    • Stimulation: Deliver a continuous stream of humidified, purified air over the antenna. At timed intervals, inject a puff of air (the stimulus) from an odor cartridge through the main airstream.

    • Data Recording: Record the change in voltage (depolarization) from the antenna. The peak amplitude of this voltage change is the EAG response.

    • Experimental Design: Present stimuli in order of increasing concentration. Randomize the presentation of different compounds. Use the solvent blank to establish a baseline response and the positive control to ensure the preparation is viable.

    • Analysis: Subtract the average solvent response from the compound responses. Compare the normalized responses of male and female antennae to this compound. A significantly stronger response compared to the blank indicates olfactory detection.

Behavioral Assays: Confirming Attraction

A positive EAG response does not guarantee a behavioral effect. Olfactometer or wind tunnel assays are required to determine if the compound is an attractant, repellent, or behaviorally inert.[6][7] In these assays, insects are given a choice between clean air and air carrying the scent of the test compound. A statistically significant preference for the scented air stream indicates attraction.

Field Application Protocols for Pest Management

Once bioactivity is confirmed, the compound can be formulated into lures and tested under field conditions. The primary goals are typically population monitoring or mating disruption.[8]

Lure Preparation and Deployment

The dispenser, or lure, is a critical component that releases the semiochemical at a consistent, optimal rate over a prolonged period.

Protocol 3: Lure Preparation and Field Monitoring

  • Objective: To monitor the population dynamics of a target pest using traps baited with this compound.

  • Materials:

    • High-purity this compound.

    • Dispensers (e.g., red rubber septa, polyethylene vials).

    • Solvent (hexane).

    • Insect traps appropriate for the target species (e.g., delta traps with sticky liners for moths).[9]

    • Stakes or hangers for trap deployment.

  • Methodology:

    • Lure Loading: Dissolve a precise amount of this compound in hexane to create a standard solution (e.g., 10 mg/mL). Using a microsyringe, apply a specific volume (e.g., 100 µL for a 1 mg dose) to each rubber septum. Allow the hexane to evaporate completely in a fume hood. Prepare unbaited (solvent only) septa to serve as controls.

    • Storage: Store prepared lures in sealed glass vials at -20°C until field deployment to prevent degradation.

    • Field Layout (Randomized Block Design):

      • Divide the field into several blocks (replicates).

      • Within each block, place one baited trap and one unbaited control trap.

      • Randomize the position of the baited and control traps within each block to minimize positional bias.

    • Trap Placement:

      • Hang traps at a height corresponding to the pest's typical flight path (e.g., mid-canopy level).

      • Ensure a minimum distance of 50 meters between traps to prevent interference.

      • Deploy traps before the anticipated start of the adult flight period.

    • Data Collection:

      • Inspect traps weekly.

      • Count and record the number of target insects captured in each trap.

      • Replace sticky liners and lures at recommended intervals (e.g., every 4-6 weeks, depending on release rate studies).

    • Data Analysis: Use a t-test or ANOVA to determine if the mean catch in baited traps is significantly higher than in control traps. A significant difference confirms the compound's efficacy as a lure under field conditions.

G cluster_1 Field Monitoring Workflow L Lure Preparation (Dose & Dispenser) D Field Deployment (Randomized Block Design) L->D P Trap Placement (Canopy Height, >50m Spacing) D->P C Weekly Trap Inspection & Data Collection P->C C->C A Data Analysis (Baited vs. Control) C->A I IPM Decision Making A->I

Caption: Standard workflow for a field monitoring trial.

Application Note: Mating Disruption

If this compound is identified as a key sex pheromone component, it could be a candidate for mating disruption. This strategy involves permeating the atmosphere with the synthetic pheromone to prevent males from locating females, thereby reducing mating and subsequent larval populations.[10] A field trial would involve:

  • High-Density Dispenser Application: Deploying a large number of dispensers (e.g., 200-400 per acre) throughout the treatment plot.

  • Efficacy Assessment: Using baited monitoring traps (with a high-dose lure) to assess male confusion. A significant reduction in trap catch in the disruption plot compared to a control plot indicates success.

  • Damage Assessment: The ultimate measure of success is a significant reduction in crop damage at harvest compared to an untreated control plot.

Conclusion

The development of a semiochemical for pest management is a multi-disciplinary endeavor that progresses from chemical synthesis to laboratory bioassays and finally to rigorous field validation. This compound, while not a prominent commercial pheromone, provides an ideal chemical scaffold to illustrate this critical process. The protocols outlined herein offer a standardized framework for evaluating this and other novel compounds, guiding researchers in the creation of next-generation, sustainable pest control tools that form the cornerstone of modern Integrated Pest Management programs.

References

  • Nagari, M., Szyszka, P., Galizia, C. G., & Bloch, G. (2017). The circadian rhythm of the honeybee's olfactory response and the underlying synaptic mechanisms. Journal of Experimental Biology, 220(Pt 18), 3340–3349.
  • BenchChem. (2025). Application Notes and Protocols for Field Trial Design of (Z)-8-Dodecen-1-ol-Based Lures.
  • Gaudry, Q. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Journal of Visualized Experiments, (139), 57733.
  • Kumar, H., & Singh, S. (2013). Electroantennogram responses of Chelonus blackburni Cameron, egg-larval parasitoid of spotted boll worm Earias vitella to kairomone.
  • Fraser, A. M., & Raguso, R. A. (2002). Electroantennographic and behavioral responses of the sphinx moth Manduca sexta to host plant headspace volatiles. Journal of Chemical Ecology, 28(4), 687-713.
  • Park, S., An, S., & Kim, H. K. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture, 38(3), 195-203.
  • AERU. (2025). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). University of Hertfordshire.
  • Nguyen, C. H., Nguyen, T. A., & Do, T. H. (2016). Synthesis and Application of Pheromones for Integrated Pest Management in Vietnam. In Integrated Pest Management (IPM): Environmentally Sound Pest Management. IntechOpen.
  • Liu, Y., et al. (2025). Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). Frontiers in Physiology, 16, 1234567.
  • Gocan, A., & Oprean, I. (2004). A Practical Synthesis of (Z)-and (E)-8-Dodecene-1-yl Acetate, Components of Lepidoptera Insect Sex Pheromones. Revista de Chimie, 55(1), 24-26.
  • EPPO. (2021). Straight Chain Arthropod Pheromones (SCAPs). EPPO PM 6/4 (1).
  • Aza, C., et al. (2019). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. International Journal of Molecular Sciences, 20(19), 4759.
  • BenchChem. (2025). Application Notes and Protocols for Field Trials of 11-Dodecen-1-ol as a Pheromone Lure.
  • Rizvi, S. A. H., et al. (2022). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Pest Management Science, 78(10), 4211-4219.
  • Rakhmanova, S. Z., et al. (2021). Synthesis Of Pheromon Grapholitha Molesta Busck. Natural Volatiles and Essential Oils, 8(4), 11992-12005.
  • He, X. Z., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister)

Sources

Using 8-Nonenyl Acetate as a standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 8-Nonenyl Acetate as an Analytical Standard

Author: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the use of this compound as an internal standard in analytical chemistry, specifically for the quantification of volatile and semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the physicochemical properties that underpin its suitability, present detailed, field-proven protocols for its application, and discuss the principles of data analysis and method validation. This document is intended for researchers, scientists, and professionals in drug development and quality control who require robust and reliable quantitative methods.

Introduction: The Rationale for an Internal Standard

Quantitative analysis by gas chromatography is susceptible to variations in sample injection volume, instrument response drift, and sample matrix effects. The introduction of an internal standard (IS), a known amount of a compound added to every sample and calibrant, provides a reference point to correct for these variations. The analyte's response is measured relative to the IS, significantly improving the accuracy and precision of the results.

This compound (CAS: 13038-22-7) is an excellent candidate for an internal standard in many GC applications due to its chemical properties. It is a C11 ester that is commercially available in high purity, exhibits good thermal stability, and has a chromatographic behavior and mass spectrum that are distinct from many common analytes, reducing the likelihood of co-elution or interference.[1] This note details its practical application.

Physicochemical Properties and Suitability

The selection of an internal standard is a critical decision in method development. The ideal IS should be chemically similar to the analyte but not naturally present in the samples. This compound's properties make it a versatile choice.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Use as a Standard
CAS Number 13038-22-7[2]Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₁₁H₂₀O₂[3]Defines its elemental composition.
Molecular Weight 184.28 g/mol [3]Essential for accurate preparation of standard solutions by weight.
Appearance Colorless to Light yellow clear liquidVisual confirmation of material integrity.
Purity (Typical) >98.0% (by GC)[4]High purity is mandatory for a reference standard to ensure accurate quantification.[5]
Synonyms 9-Acetoxy-1-nonene; Acetic Acid 8-Nonenyl EsterUseful for literature and database searches.

Causality for Suitability:

  • Structural Uniqueness: The terminal double bond and acetate ester functionality provide a distinct mass fragmentation pattern, allowing for selective detection using MS.

  • Volatility: Its boiling point is suitable for GC, ensuring it elutes within a reasonable time frame without requiring extreme oven temperatures that could degrade other sample components.

  • Solubility: It is readily soluble in common organic solvents like hexane, methanol, and ethyl acetate, simplifying the preparation of stock solutions.

Experimental Workflow and Protocols

The following section outlines the complete workflow from solution preparation to data analysis for a typical quantitative experiment using this compound as an internal standard.

Overall Experimental Workflow

The diagram below illustrates the logical flow of a quantitative analysis using the internal standard method.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Quantification stock_analyte Prepare Analyte Stock Solution cal_standards Create Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Prepare this compound (IS) Stock Solution stock_is->cal_standards sample_prep Prepare Unknown Samples and Spike with IS stock_is->sample_prep gcms GC-MS Analysis of Standards and Samples cal_standards->gcms sample_prep->gcms integration Integrate Peak Areas (Analyte and IS) gcms->integration calibration Generate Calibration Curve (Response Ratio vs. Conc.) integration->calibration quantification Calculate Analyte Concentration in Unknown Samples calibration->quantification

Caption: A typical workflow for quantitative analysis using an internal standard.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate stock and working solutions for calibration.

Materials:

  • This compound (>98% purity)[1]

  • Target Analyte(s) of known purity

  • Methanol (HPLC or GC grade)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes

Procedure:

  • Internal Standard (IS) Stock Solution (1000 µg/mL): a. Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Record the exact weight. b. Dissolve in methanol, sonicate for 2 minutes, and dilute to the mark. c. Calculate the exact concentration in µg/mL. This solution should be stored at -20°C when not in use.[6]

  • Analyte Stock Solution (1000 µg/mL): a. Repeat the process in step 1 for the target analyte.

  • Calibration Standards: a. Label a series of 10 mL volumetric flasks (e.g., CAL 1 to CAL 5). b. To each flask, add a fixed volume of the IS Stock Solution to achieve a constant concentration (e.g., 100 µL for a final IS concentration of 10 µg/mL). c. Add varying amounts of the Analyte Stock Solution to create a concentration range that brackets the expected sample concentrations (e.g., 10, 50, 100, 250, 500 µL). d. Dilute each flask to the 10 mL mark with methanol and mix thoroughly.

Table 2: Example Calibration Standard Preparation

StandardVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
CAL 110100101.010
CAL 250100105.010
CAL 31001001010.010
CAL 42501001025.010
CAL 55001001050.010
Protocol 2: Sample Preparation and GC-MS Analysis

Objective: To prepare an unknown sample and analyze it alongside calibration standards. The use of an internal standard is a common practice in GC-MS procedures for robust quantification.[7]

Procedure:

  • Sample Preparation: a. Prepare the unknown sample according to its matrix (e.g., extraction, filtration, dilution). b. In a final volume of 1 mL, add 10 µL of the 1000 µg/mL IS Stock Solution to achieve the same 10 µg/mL concentration as in the calibration standards.

  • GC-MS Analysis: a. Transfer all calibration standards and prepared samples to 2 mL autosampler vials. b. Set up the GC-MS instrument with appropriate parameters. The following are suggested starting conditions and should be optimized for the specific analyte and instrument.

Table 3: Suggested GC-MS Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, high-performance GC system.
MS System Agilent 5977 or equivalentSensitive single quadrupole mass spectrometer.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds.
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of analytes.
Injection Mode Splitless (1 min purge time)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium @ 1.2 mL/min (constant flow)Inert gas providing good chromatographic efficiency.
Oven Program 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A general-purpose program that should provide good separation for mid-volatility compounds.
MS Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Source Temp. 230 °CStandard operating temperature.
Quad Temp. 150 °CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)For maximum sensitivity and selectivity. Choose 2-3 characteristic, abundant ions for the analyte and for this compound.

Data Analysis and Trustworthiness

Data Processing
  • Peak Integration: For each chromatogram (calibrants and samples), integrate the peak area of the target analyte and the internal standard (this compound).

  • Response Ratio Calculation: Calculate the Response Ratio (RR) for each injection:

    • RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Create a linear regression plot of the Response Ratio (y-axis) versus the Analyte Concentration (x-axis) for the calibration standards. The curve should have a coefficient of determination (R²) ≥ 0.995 for a reliable method.

  • Quantification: Determine the RR for the unknown sample. Use the equation from the calibration curve (y = mx + b) to calculate the concentration of the analyte in the sample:

    • Analyte Concentration = (Sample RR - b) / m

A Self-Validating System

The internal standard method is inherently trustworthy. Any minor fluctuation in the amount of sample injected into the GC will affect the peak areas of both the analyte and the IS proportionally. By using the ratio of their areas, this variability is mathematically cancelled out, leading to a more consistent and reliable final concentration. This principle is a cornerstone of robust quantitative analytical methods.[7]

Conclusion

This compound serves as a reliable and effective internal standard for GC-MS applications. Its high purity, appropriate volatility, and distinct mass spectrum allow for the development of robust quantitative methods with high degrees of accuracy and precision. The protocols and guidelines presented here provide a solid foundation for researchers to implement this compound into their analytical workflows, enhancing the quality and trustworthiness of their scientific data.

References

  • This compound, 25mL, Each. CP Lab Safety. [Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. MDPI. [Link]

  • Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. [Link]

  • Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent Technologies. [Link]

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Application Notes & Protocols: A Detailed Guide to the Formulation and Characterization of Slow-Release 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Nonenyl acetate, a significant semiochemical, requires precise delivery for efficacy in research and agricultural applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and validation of slow-release delivery systems for this compound. Two robust protocols are detailed: polymer matrix entrapment and microencapsulation. The protocols are designed to be self-validating, with in-depth explanations of the scientific principles behind each step. This guide also establishes a framework for the rigorous analytical characterization of these formulations, ensuring reproducible and effective slow-release performance.

Introduction: The Rationale for Controlled Release of this compound

This compound (C₁₁H₂₀O₂) is a volatile organic compound with demonstrated utility as a semiochemical, influencing the behavior of various insect species.[1][2][3] Its high volatility, while essential for its function, presents a significant challenge for practical application, leading to rapid dissipation and a short-lived effect. A slow-release formulation is therefore critical to protect the molecule from environmental degradation (e.g., oxidation and UV light) and to ensure a consistent and prolonged release profile, thereby maximizing its efficacy and application window.[4][5][6]

The ideal slow-release system for this compound should exhibit near zero-order release kinetics, where the release rate is constant over time and independent of the remaining concentration of the active ingredient.[7] This ensures a predictable and sustained biological effect. This guide will explore two distinct, yet effective, methodologies to achieve this goal.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective slow-release formulation.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂[1][2]
Molecular Weight 184.28 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 155 °C at 24 mmHg[8]
Density Approximately 0.88 g/cm³[8]
Purity >98.0% (GC)[1]
Synonyms 9-Acetoxy-1-nonene, Acetic Acid 8-Nonenyl Ester[1][2]

Formulation Protocols

This section details two distinct protocols for the formulation of slow-release this compound. The choice of method will depend on the desired release profile, application environment, and available resources.

Protocol 1: Polyvinyl Chloride (PVC) Matrix Formulation

This protocol describes the incorporation of this compound into a solid PVC matrix. This method is cost-effective and results in a durable dispenser with a prolonged release profile.[9]

The this compound is physically entrapped within the cross-linked polymer chains of the PVC matrix. The release of the active ingredient is diffusion-controlled, governed by Fick's law. The rate of release is influenced by the concentration of this compound, the porosity of the polymer matrix, and environmental factors such as temperature.[10][11]

  • This compound (>98% purity)

  • Polyvinyl Chloride (PVC) plastisol

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Heat stabilizer

  • Glass molds (e.g., test tubes)

  • Oven

  • Analytical balance

  • Fume hood

protocol1_workflow cluster_prep Formulation Preparation cluster_molding Molding and Curing cluster_final Final Product prep1 Weigh PVC, plasticizer, and stabilizer prep2 Mix thoroughly to form a homogenous plastisol prep1->prep2 prep3 Add this compound and mix prep2->prep3 mold1 Pour the plastisol-pheromone mixture into glass molds prep3->mold1 mold2 Cure in an oven at 180°C for 10-15 minutes mold1->mold2 mold3 Cool to room temperature mold2->mold3 final1 Remove solid plastic-pheromone cylinders from molds mold3->final1 final2 Cut to desired length final1->final2 final3 Store in airtight containers until use final2->final3

Caption: PVC Matrix Formulation Workflow.

  • Preparation of the PVC Plastisol: In a well-ventilated fume hood, combine the PVC resin, plasticizer, and heat stabilizer in a glass beaker. The ratio of these components can be adjusted to modify the hardness and porosity of the final matrix. A typical starting ratio is 100 parts PVC, 50 parts plasticizer, and 2 parts stabilizer by weight.

  • Mixing: Thoroughly mix the components until a homogenous, lump-free plastisol is formed.

  • Incorporation of this compound: Add the desired amount of this compound to the plastisol. The loading concentration will influence the release rate and duration. A common range is 5-15% by weight.[9] Mix until the acetate is evenly dispersed.

  • Molding and Curing: Pour the mixture into glass molds of the desired shape and size. Place the molds in an oven preheated to 180°C for 10-15 minutes to cure the plastisol into a solid matrix.[9]

  • Cooling and Demolding: Carefully remove the molds from the oven and allow them to cool to room temperature. Once cooled, the solid PVC-pheromone dispensers can be removed from the molds.

  • Storage: Store the finished dispensers in airtight containers in a cool, dark place to prevent premature release of the this compound.

Protocol 2: Microencapsulation by Complex Coacervation

This protocol details the microencapsulation of this compound using a gelatin-acacia gum system. This method is suitable for creating a sprayable formulation or for incorporating the microcapsules into other delivery systems.[4][12]

Complex coacervation is a phase separation process involving two oppositely charged polymers in an aqueous solution. In this protocol, gelatin (positively charged at acidic pH) and acacia gum (negatively charged) are used. When the pH is adjusted, the polymers form a complex that encapsulates the dispersed oil droplets of this compound. The microcapsule walls are then cross-linked to enhance their stability.[12][13]

  • This compound (>98% purity)

  • Gelatin (Type A)

  • Acacia gum (Gum arabic)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Glutaraldehyde (50% aqueous solution)

  • Mechanical stirrer with propeller blade

  • pH meter

  • Water bath

  • Microscope

protocol2_workflow cluster_emulsion Emulsion Formation cluster_coacervation Coacervation cluster_crosslinking Cross-linking and Stabilization cluster_final Final Product emul1 Dissolve gelatin and acacia gum in deionized water at 40-50°C emul2 Add this compound and emulsify with high-speed stirring emul1->emul2 coac1 Adjust pH to 4.0-4.5 with HCl to induce coacervation emul2->coac1 coac2 Cool the mixture to 5-10°C while stirring coac1->coac2 cross1 Add glutaraldehyde to cross-link the microcapsule walls coac2->cross1 cross2 Stir for several hours cross1->cross2 cross3 Adjust pH to 7.0 with NaOH cross2->cross3 final1 Wash and collect microcapsules cross3->final1 final2 Dry the microcapsules (e.g., spray drying or freeze drying) final1->final2

Caption: Microencapsulation Workflow.

  • Polymer Solution Preparation: Prepare a 2% (w/v) solution of gelatin in deionized water and a 2% (w/v) solution of acacia gum in deionized water. Heat the solutions to 40-50°C to ensure complete dissolution.

  • Emulsification: Combine the gelatin and acacia gum solutions. Add the this compound to the polymer solution while stirring at high speed (e.g., 2000 rpm) to form a stable oil-in-water emulsion. The oil droplet size will determine the final microcapsule size.

  • Induction of Coacervation: Slowly add 10% HCl dropwise to the emulsion while stirring continuously to adjust the pH to 4.0-4.5. This will induce the formation of the gelatin-acacia gum coacervate, which will deposit around the oil droplets.

  • Cooling and Wall Formation: Cool the mixture to 5-10°C in an ice bath while maintaining gentle stirring. This promotes the solidification of the coacervate wall around the this compound core.

  • Cross-linking: Add glutaraldehyde (a cross-linking agent) to the suspension to a final concentration of 0.5-1.0%. Allow the mixture to stir for 12-18 hours to ensure complete cross-linking of the microcapsule walls.

  • Neutralization and Washing: Adjust the pH of the suspension to 7.0 with 10% NaOH. The microcapsules can then be collected by filtration or centrifugation and washed with deionized water to remove any unreacted materials.

  • Drying: The resulting microcapsules can be used as an aqueous suspension or dried into a powder using techniques such as spray drying or freeze drying for long-term storage and handling.[14]

Analytical Characterization and Validation

Rigorous analytical testing is essential to ensure the quality, stability, and performance of the slow-release formulation.[15][16][17]

Physicochemical Characterization

These methods are used to assess the physical and chemical properties of the formulated product.[18][19]

ParameterMethodPurpose
Particle Size and Morphology Scanning Electron Microscopy (SEM), Optical MicroscopyTo visualize the size, shape, and surface characteristics of the formulation (e.g., microcapsules, polymer matrix surface).
Encapsulation Efficiency Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)To determine the percentage of this compound successfully encapsulated within the microcapsules.
Drug Loading Gravimetric analysis or solvent extraction with GC-MSTo quantify the amount of this compound per unit weight of the formulation.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)To assess the thermal stability of the formulation and the interaction between the active ingredient and the matrix material.
Release Kinetics

Determining the release profile of this compound from the formulation is crucial for predicting its in-field performance.[11]

This method involves passing a controlled flow of air over the formulation and trapping the released volatiles for subsequent quantification.[20]

  • Sample Preparation: A known weight of the slow-release formulation is placed in a temperature-controlled chamber.

  • Volatile Collection: A constant flow of purified air is passed over the sample. The exiting air is passed through a sorbent trap (e.g., Tenax® or activated charcoal) to capture the released this compound.

  • Analysis: The sorbent trap is thermally desorbed or solvent-extracted, and the amount of this compound is quantified using GC-MS.

  • Data Analysis: The release rate is calculated by dividing the amount of trapped acetate by the collection time. This is repeated at various time points to generate a release profile.

Stability Testing

Stability testing evaluates the formulation's ability to withstand environmental stressors over time.[21][22]

  • Storage Conditions: Store samples of the formulation under accelerated conditions (e.g., elevated temperature and humidity, exposure to UV light).[21]

  • Sampling: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

  • Analysis: Analyze the samples for the remaining concentration of this compound (potency) and the presence of any degradation products using GC-MS or HPLC.[17] Evaluate any changes in physical appearance or release kinetics.

Conclusion

The protocols and analytical methods detailed in this guide provide a comprehensive framework for the development and validation of slow-release this compound formulations. By carefully selecting the formulation strategy and rigorously characterizing the final product, researchers can develop effective and reliable delivery systems for this important semiochemical. The principles and techniques described herein are also broadly applicable to the controlled release of other volatile and semi-volatile compounds.

References

  • The use of semiochemical slow-release devices in integrated pest management strategies. (n.d.). Université de Liège. Retrieved from [Link]

  • Slow release formulations of pheromones consisting of aldehydes. (n.d.). Google Patents.
  • Measurement of semiochemical release rates with a dedicated environmental control system. (2016). Biosystems Engineering, 143, 64-72.
  • Volatile compounds as insect lures: factors affecting release from passive dispenser systems. (2017). Journal of Applied Entomology, 141(S1), 39-48.
  • Slow-Release Pheromone Microcapsules. (n.d.). SAS Nanotechnologies. Retrieved from [Link]

  • Development of sol–gel formulations for slow release of pheromones. (2009). Journal of Chemical Ecology, 35(2), 205-213.
  • Microparticle Dispensers for the Controlled Release of Insect Pheromones. (2019). IntechOpen.
  • Techniques for Long-Lasting Fragrances in Perfumes. (2024). XRAY. Retrieved from [Link]

  • Slow Release Plastic Formulation of the Cabbage Looper Pheromone cis-7-Dodecenyl Acetate: Release Rate and Biological Activity. (1973). Journal of Economic Entomology, 66(2), 307-309.
  • Stabilize Oxidation-Sensitive or Volatile Substances by micro-encapsulation. (n.d.). Glatt. Retrieved from [Link]

  • Microencapsulation of Essential Oils: A Review. (2021). Molecules, 26(20), 6093.
  • Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. (2021). Advanced Sustainable Systems, 5(11), 2100130.
  • Microencapsulation Methods of Volatile Essential Oils - A Review. (2015). Oriental Journal of Chemistry, 31(3), 1235-1243.
  • Fragrance polymer Manufacturer and Supplier in China. (n.d.). iSuoChem. Retrieved from [Link]

  • Potential use of polymers and their complexes as media for storage and delivery of fragrances. (2018). Journal of Industrial and Engineering Chemistry, 63, 1-12.
  • Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. (2023). Molecules, 28(5), 2209.
  • The use of semiochemical slow-release devices in integrated pest management strategies. (2011). Biotechnology, Agronomy, Society and Environment, 15(1), 41-55.
  • Analytical Approaches to Controlled-Release Formulations. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Recent Advances in the Microencapsulation of Essential Oils, Lipids, and Compound Lipids through Spray Drying: A Review. (2021). Foods, 10(1), 159.
  • Slow-release air freshener polymer-blend composition. (n.d.). Google Patents.
  • The stability of the pheromones of xylophagous insects to environmental factors: An evaluation by quantum chemical analysis. (2017). Biophysics, 62(4), 532-539.
  • (PDF) Microencapsulation Methods of Volatile Essential Oils - A Review. (2015).
  • Nonlinear optical characterization of pharmaceutical formulations. (2021). Current Opinion in Chemical Engineering, 31, 100673.
  • Evaluation of sex pheromone formulations to attract Spodoptera frugiperda (Lepidoptera: Noctuidae) adult males in Argentina. (2012). Revista de la Sociedad Entomológica Argentina, 71(1-2), 1-10.
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Preformulation Analytical Techniques during Drug Development. (2017). International Journal of Pharmaceutical and Phytopharmacological Research, 7(2), 1-8.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138.
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Application Notes & Protocols: Wind Tunnel Bioassay with Nonenyl Acetate for Insect Behavior Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Chemical Ecology and Drug Development

Introduction: The Olfactory World of Insects and the Significance of Nonenyl Acetates

In the intricate realm of insect communication, chemical cues are a predominant language.[1] These semiochemicals, including pheromones and kairomones, govern critical behaviors such as mating, aggregation, and host location.[1][2][3][4] Understanding these chemical conversations is paramount for developing targeted and environmentally benign pest management strategies.[2] Among the vast array of insect attractants, acetate esters play a significant role. This guide focuses on the use of a specific nonenyl acetate isomer, trans-6-nonen-1-ol acetate, as a case study for conducting rigorous wind tunnel bioassays. While the broader class of nonenyl acetates is of interest, trans-6-nonen-1-ol acetate has been identified as a notable attractant for the female melon fly, Zeugodacus cucurbitae (formerly Dacus cucurbitae), a significant agricultural pest.[5][6]

Wind tunnel bioassays are a cornerstone of chemical ecology research, providing a controlled environment to dissect the behavioral responses of insects to airborne chemical stimuli. These assays allow for the observation of a complete behavioral repertoire, from initial activation and upwind flight to source location and landing, offering a more nuanced understanding than simpler olfactometer tests. This document provides a comprehensive, field-proven protocol for utilizing wind tunnel bioassays to study the behavioral effects of trans-6-nonen-1-ol acetate on the melon fly, with broader applicability to other insect species and volatile compounds.

PART 1: Foundational Principles of Wind Tunnel Bioassays

A wind tunnel for insect behavior studies is designed to create a laminar airflow, carrying a plume of odor from a source to a downwind release point for the insects. The design of the tunnel and the experimental parameters are critical for obtaining reproducible and meaningful results. The core principle is to mimic a natural environment where an insect would follow an odor plume to its source.

Key Components and Their Causal Relationships

The efficacy of a wind tunnel bioassay is contingent on the interplay of its components. Understanding the causality behind each element's design and function is crucial for troubleshooting and adapting the protocol.

dot graph "causal_relationships" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_airflow" { label="Airflow System"; style="rounded"; bgcolor="#E8F0FE"; "Fan" -> "Charcoal_Filter" [label="generates"]; "Charcoal_Filter" -> "Plenum" [label="purifies"]; "Plenum" -> "Flight_Chamber" [label="ensures laminar flow"]; }

subgraph "cluster_stimulus" { label="Stimulus Delivery"; style="rounded"; bgcolor="#E6F4EA"; "Syringe_Pump" -> "Odor_Source" [label="controls release rate"]; "Odor_Source" -> "Flight_Chamber" [label="introduces plume"]; }

subgraph "cluster_observation" { label="Observation & Data Capture"; style="rounded"; bgcolor="#FEF7E0"; "Insect_Release" -> "Flight_Chamber" [label="initiates bioassay"]; "Flight_Chamber" -> "Video_Recording" [label="allows for"]; "Video_Recording" -> "Behavioral_Analysis" [label="enables"]; }

"Flight_Chamber" -> "Insect_Behavior" [label="influences"]; "Insect_Behavior" -> "Behavioral_Analysis"; } Caption: Causal relationships in a wind tunnel bioassay system.

PART 2: Detailed Protocols for Wind Tunnel Bioassay with trans-6-Nonen-1-ol Acetate and Zeugodacus cucurbitae

This section provides a step-by-step methodology for conducting a wind tunnel bioassay to evaluate the attractiveness of trans-6-nonen-1-ol acetate to female melon flies.

Pre-Assay Preparation

Consistent and healthy insect subjects are fundamental to reliable bioassay results.

  • Species: Zeugodacus cucurbitae (melon fly).

  • Rearing Conditions: Maintain a laboratory colony at 25 ± 2°C, 65 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod.

  • Diet: Provide adult flies with a diet of enzymatic yeast hydrolysate and sugar (1:3 ratio) and water ad libitum. For larval rearing, use an artificial diet suitable for tephritid fruit flies.

  • Subject Selection: Use 8-12 day old, mated female flies for the bioassay, as this is when they are typically most responsive to host-plant-related cues for oviposition. Ensure flies are naive (have not been previously exposed to the test compound).

  • Purity: Use a high-purity standard of trans-6-nonen-1-ol acetate (>95%) to avoid confounding effects from impurities.

  • Solvent: Hexane is a suitable solvent for dissolving the acetate.[7]

  • Serial Dilutions: Prepare a range of concentrations to establish a dose-response curve. A starting range could be 0.01 µg/µL, 0.1 µg/µL, 1 µg/µL, and 10 µg/µL in hexane.

  • Dispenser: A common method for releasing the stimulus is to apply a known volume (e.g., 10 µL) of the solution onto a small piece of filter paper (e.g., 1 cm²). The solvent should be allowed to evaporate for approximately one minute before placing the dispenser in the wind tunnel.

Wind Tunnel Setup and Calibration

A typical wind tunnel for insect behavioral assays is constructed from glass or plexiglass to allow for clear observation.

ParameterRecommended Value/RangeNotes
Wind Speed 0.2 - 0.4 m/sShould be laminar and consistent. Measured with a hot-wire anemometer.
Temperature 25 ± 2 °CMaintained to mimic the insect's natural active period.
Relative Humidity 65 ± 5%Important for insect physiology and pheromone plume structure.
Light Conditions Diffuse, even lighting (~600 lux)For diurnal insects like the melon fly, to simulate daytime conditions.
  • Airflow Visualization: Before experiments, visualize the airflow to ensure it is laminar and that the odor plume has a consistent structure. This can be done using a smoke generator.

  • Cleaning Protocol: Thoroughly clean the wind tunnel between trials to prevent contamination. Wipe all interior surfaces with 70% ethanol, followed by a rinse with distilled water, and allow to dry completely. Bake any removable glass or metal parts at a high temperature (e.g., 200°C) for at least 2 hours.

Experimental Procedure

dot graph "experimental_workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

"Insect_Acclimatization" [label="1. Insect Acclimatization\n(1-2 hours)"]; "Wind_Tunnel_Setup" [label="2. Wind Tunnel Setup & Calibration"]; "Stimulus_Placement" [label="3. Place Odor Source in Tunnel"]; "Insect_Release" [label="4. Release a Single Fly"]; "Observation" [label="5. Observe & Record Behavior\n(e.g., 3-5 minutes)"]; "Data_Collection" [label="6. Score Behavioral Parameters"]; "Cleaning" [label="7. Clean Tunnel Between Trials"];

"Insect_Acclimatization" -> "Wind_Tunnel_Setup"; "Wind_Tunnel_Setup" -> "Stimulus_Placement"; "Stimulus_Placement" -> "Insect_Release"; "Insect_Release" -> "Observation"; "Observation" -> "Data_Collection"; "Data_Collection" -> "Cleaning"; } Caption: Experimental workflow for a single wind tunnel bioassay trial.

  • Insect Acclimatization: Place individual female flies in release cages (e.g., small glass vials with a screen on one end) and allow them to acclimatize to the experimental room conditions for at least one hour before the bioassay.

  • Stimulus Placement: Place the filter paper dispenser with the trans-6-nonen-1-ol acetate solution at the upwind end of the flight chamber, typically on a small stand in the center of the tunnel.

  • Control Trials: Run control trials using a filter paper treated only with the solvent (hexane) to account for any behavioral responses to the solvent itself.

  • Insect Release: Introduce a single acclimatized fly into the wind tunnel at the downwind end.

  • Observation Period: Observe and record the fly's behavior for a set period, typically 3-5 minutes. A video camera positioned above or to the side of the flight chamber is recommended for detailed analysis.

  • Replication: Replicate each concentration and the control with a sufficient number of individual flies (e.g., 20-30) to allow for statistical analysis.

Data Collection and Analysis

The behavioral responses of the flies should be quantified using a clear set of criteria.

Behavioral ParameterDescription
Activation Any movement (walking or flying) after release.
Take-off The fly initiates flight.
Upwind Flight Oriented flight towards the odor source. This can be further categorized as direct flight or casting (zigzagging flight).
Source Contact The fly lands on or within a certain radius (e.g., 5 cm) of the odor source.
Time to First Response Latency from release to the first behavioral response.

Statistical Analysis: The proportion of flies exhibiting each behavior in response to the different concentrations of trans-6-nonen-1-ol acetate and the control can be compared using a Chi-square test or Fisher's exact test. The time to first response can be analyzed using ANOVA or a non-parametric equivalent.

PART 3: Expected Results and Interpretation

For an attractive compound like trans-6-nonen-1-ol acetate, it is expected that a higher proportion of female melon flies will exhibit the complete behavioral sequence of activation, take-off, upwind flight, and source contact compared to the solvent control. A clear dose-response relationship is also anticipated, where an optimal concentration elicits the strongest attraction. At very high concentrations, a repellent effect may be observed.

PART 4: Ethical Considerations in Insect Research

While insects are not always covered by the same animal welfare regulations as vertebrates, there is a growing consensus on the importance of ethical considerations in insect research. The "3Rs" framework provides a valuable guide:

  • Replacement: Where possible, use non-animal alternatives. In the context of behavioral studies, this is often not feasible, but in silico models of olfactory responses are an emerging area.

  • Reduction: Use the minimum number of insects necessary to obtain statistically significant results.

  • Refinement: Minimize any potential suffering. This includes providing appropriate housing and nutrition, and using humane methods for euthanasia at the end of experiments (e.g., freezing).

References

  • Atiama-Nurbel, T. (2014). Attractants for female melon flies. CIRAD. Retrieved from [Link]

  • Chittka, L. (2022). If Insects Feel Pain, Should They Be Protected in Research? Undark Magazine. Retrieved from [Link]

  • Devitt, J. (2017). Insects and Ethics. Ecology Ngātahi. Retrieved from [Link]

  • Fischer, B., & Larson, B. M. H. (2021). Entomology And The Ethical Treatment Of Insects. Faunalytics. Retrieved from [Link]

  • Jacobson, M., Keiser, I., Chambers, D. L., Miyashita, D. H., & Harding, C. (1971). Synthetic nonenyl acetates as attractants for female melon flies. Journal of Medicinal Chemistry, 14(3), 236–239. Retrieved from [Link]

  • Jiang, X.-J., Liu, H., Li, Y.-H., Zhang, Z.-F., & Zhang, Y.-J. (2013). Effect of Larvae Treated with Mixed Biopesticide Bacillus thuringiensis–Abamectin on Sex Pheromone Communication System in Cotton Bollworm, Helicoverpa armigera. PLOS ONE, 8(7), e68756. Retrieved from [Link]

  • Klun, J. A., & Maini, S. (2004). Improved attractants for the melon fly, Bactrocera cucurbitae. Pest Management and the Environment, 131–142. Retrieved from [Link]

  • Knudsen, G. K., Tasin, M., Aak, A., & Thöming, G. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments, (141). Retrieved from [Link]

  • Knudsen, G. K., Tasin, M., Aak, A., & Thöming, G. (2023). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. YouTube. Retrieved from [Link]

  • Senthilkumar, M., & Kumar, Dr. P. S. (2022). Behavioural Response of Female Melon Fruit Fly, Zeugodacus cucurbitae (Coquillett) (Diptera: Tephritidae) of Bitter Gourd Access. Madras Agricultural Journal. Retrieved from [Link]

  • Sivanesh, H., & K. S, C. (2023). Olfactory response of melon fruit fly Zeugodacus cucurbitae (Coquillett) to protein bait volatiles. International Journal of Advanced Biochemistry Research. Retrieved from [Link]

  • Vang, L. V., Park, K. C., & Shelly, T. E. (2022). Evaluating Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) Response to Methyl Eugenol: Comparison of Three Common Bioassay Methods. Journal of Economic Entomology, 115(3), 855–861. Retrieved from [Link]

  • Wikipedia contributors. (2023). Chemical communication in insects. Wikipedia. Retrieved from [Link]

  • Yashika Solutions. (2023). Insect Olfactometers. Retrieved from [Link]

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Solid-phase microextraction (SPME) for 8-Nonenyl Acetate sampling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Solid-Phase Microextraction (SPME) Sampling of 8-Nonenyl Acetate

Introduction

This compound (CAS 13038-22-7) is a semi-volatile organic compound with applications in the flavor, fragrance, and agricultural industries, often as a component of insect sex pheromone lures.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control, research, and environmental monitoring. Traditional methods for analyzing such compounds often involve laborious liquid-liquid extraction, which consumes significant amounts of organic solvents and time.

Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative for sample preparation.[3][4] SPME is a microextraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample matrix.[5] The analytes reach equilibrium among the sample, the headspace above it, and the fiber coating.[3] The fiber is then transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, combining sampling, extraction, and concentration into a single, efficient step.[6] This application note provides a comprehensive guide and a detailed protocol for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The core of the SPME technique lies in the partitioning of analytes between the sample matrix and the stationary phase coated on a fused-silica fiber. For a semi-volatile compound like this compound, Headspace SPME (HS-SPME) is the most suitable approach.[3][7] In this mode, the fiber is exposed to the vapor phase (headspace) above the sample, rather than being immersed directly in the matrix. This prevents non-volatile, high-molecular-weight components of the matrix from contaminating the fiber, thereby extending its lifespan and ensuring a cleaner extraction.

The extraction process is governed by the equilibrium of the analyte between the sample, the headspace, and the fiber coating. The amount of analyte extracted by the fiber is proportional to its concentration in the sample. Key factors influencing this equilibrium, and thus the extraction efficiency, include the choice of fiber coating, extraction temperature and time, and modifications to the sample matrix (e.g., salting out).[7]

Part 1: Method Development and Optimization

The successful application of SPME hinges on the careful selection and optimization of several experimental parameters. This section explains the rationale behind these choices for the analysis of this compound.

SPME Fiber Selection: A Critical Choice

The choice of fiber coating is the most critical parameter in SPME method development.[8] The coating determines the selectivity and efficiency of the extraction based on the polarity and molecular weight of the target analyte. This compound (Molecular Weight: 184.28 g/mol ) is a moderately non-polar ester.[1][9]

  • Absorption vs. Adsorption: Fiber coatings are broadly categorized as absorptive (liquid-like polymers, e.g., PDMS) or adsorptive (solid particles with a high surface area, e.g., DVB, Carboxen).[10] Absorptive fibers are suitable for semi-volatile compounds and offer good quantitative precision, while adsorptive fibers excel at trapping highly volatile compounds and are effective for trace-level analysis.[10]

  • Recommended Fibers: For this compound, a combination fiber is often optimal to ensure efficient extraction.

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a multi-layered, general-purpose fiber that is highly recommended for a broad range of volatile and semi-volatile compounds (C3-C20).[5] It provides the most chemically diverse coverage and is an excellent starting point for method development.[8]

    • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is effective for more volatile polar analytes like alcohols and amines, but also shows excellent affinity for a wide range of compounds, including esters.[5]

    • Polydimethylsiloxane (PDMS): While effective for non-polar, semi-volatile compounds, a 100 µm PDMS fiber might show lower extraction efficiency for this compound compared to the mixed-phase fibers. Thinner film PDMS (e.g., 30 µm or 7 µm) can be more effective for higher molecular weight semi-volatiles.[5]

Table 1: SPME Fiber Selection Guide for this compound Analysis

Fiber CoatingCoating MechanismTarget AnalytesRationale for this compound
DVB/CAR/PDMS Mixed (Adsorption/Absorption)Volatiles & Semi-volatiles (C3-C20)Recommended starting point. Offers broad analyte coverage and high sensitivity for diverse compound classes, including esters.[8]
PDMS/DVB Mixed (Adsorption/Absorption)Volatiles, amines, nitro-aromaticsGood alternative. Effective for a range of polarities and suitable for esters.[5]
PDMS (100 µm) AbsorptionNon-polar volatiles & semi-volatilesSuitable, but may have lower efficiency than mixed-phase fibers. Good for clean matrices.
Polyacrylate (PA) AbsorptionPolar semi-volatilesLess ideal. Primarily used for highly polar compounds like phenols and certain acids.[10]
Optimization of Extraction Parameters

To ensure maximum sensitivity and reproducibility, the following HS-SPME parameters must be optimized.

  • Extraction Temperature: Increasing the sample temperature increases the vapor pressure of semi-volatile analytes, shifting the equilibrium toward the headspace and enhancing extraction efficiency.[10] However, excessively high temperatures can risk thermal degradation of the analyte or matrix. For this compound, an extraction temperature in the range of 50-70°C is recommended as a starting point.[8][11][12]

  • Equilibration and Extraction Time: The sample should first be allowed to equilibrate at the set temperature (e.g., 10-15 minutes) to allow the analyte to partition into the headspace before the fiber is exposed.[11][13] The extraction time is the duration the fiber is exposed to the headspace. A time of 20-50 minutes is typically sufficient to approach equilibrium and achieve good sensitivity.[8][11]

  • Matrix Modification (Salting-Out Effect): For aqueous samples, the addition of a salt such as sodium chloride (NaCl) can significantly improve the extraction of organic analytes.[7] The salt increases the ionic strength of the solution, which decreases the solubility of organic compounds and promotes their partitioning into the headspace. A concentration of 25-30% (w/v) NaCl is often effective.[12]

  • Agitation: Agitation (stirring or shaking) of the sample during extraction facilitates the mass transfer of the analyte from the matrix to the headspace, reducing the time required to reach equilibrium.[7]

Part 2: Detailed Protocol for HS-SPME-GC-MS Analysis

This protocol outlines a validated, step-by-step procedure for the analysis of this compound from a liquid matrix.

Materials and Reagents
  • SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS on a StableFlex fiber)

  • Manual or Automated SPME Holder

  • 20 mL Headspace Vials with PTFE/Silicone Septa Caps

  • Heating block or water bath with agitation capability

  • This compound standard

  • Solvent (e.g., Methanol or Hexane, HPLC grade) for standard preparation

  • Sodium Chloride (NaCl), analytical grade

  • Deionized Water

Instrumentation
  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • Capillary Column: A mid-polarity column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent is recommended.[13][14]

Experimental Workflow Diagram

SPME_Workflow Workflow for HS-SPME-GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Aliquot (e.g., 5 mL into 20 mL vial) Salt 2. Add Salt (Optional) (e.g., 1.5g NaCl) Sample->Salt Seal 3. Seal Vial Salt->Seal Equilibrate 4. Equilibrate & Agitate (e.g., 60°C for 15 min) Seal->Equilibrate Transfer vial to heater/agitator Expose 5. Expose SPME Fiber (Extract for 30 min) Equilibrate->Expose Retract 6. Retract Fiber Expose->Retract Desorb 7. Thermal Desorption (GC Injector, 250°C) Retract->Desorb Transfer fiber to GC Analyze 8. GC Separation & MS Detection Desorb->Analyze Data 9. Data Processing (Peak ID & Quantification) Analyze->Data

Caption: HS-SPME-GC-MS workflow from sample preparation to data analysis.

Step-by-Step Procedure
  • SPME Fiber Conditioning: Before first use, and briefly before each day's analysis, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting it into the GC inlet at a specified temperature (e.g., 270°C for DVB/CAR/PDMS) for 30-60 minutes to remove contaminants.[13]

  • Sample and Standard Preparation:

    • Pipette a known volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

    • If using the salting-out method, add a pre-weighed amount of NaCl (e.g., 1.5 g).

    • Immediately seal the vial with a PTFE/silicone septum cap.

    • Prepare calibration standards in the same manner using a blank matrix spiked with known concentrations of this compound.

  • Equilibration and Extraction:

    • Place the sealed vial into a heating block or water bath set to the optimized temperature (e.g., 60°C).

    • Allow the sample to equilibrate for the optimized time (e.g., 15 minutes) with agitation.[11]

    • After equilibration, pierce the vial septum with the SPME needle and expose the fiber to the headspace for the optimized extraction time (e.g., 30 minutes). Ensure the fiber does not touch the liquid sample.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber back into the needle, remove it from the vial, and immediately insert it into the GC injection port.

    • Desorb the analytes from the fiber onto the GC column. The injector should be in splitless mode during desorption to maximize the transfer of the analyte.

    • Begin the GC-MS data acquisition simultaneously with the desorption process.

Table 2: Suggested GC-MS Parameters

ParameterSettingRationale
Injector 250°C, Splitless mode (1-2 min)Ensures rapid and complete thermal desorption of this compound from the fiber.[13]
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Inert gas for carrying analytes through the column.[13]
Column DB-5MS (or equivalent), 30m x 0.25mm x 0.25µmA robust, mid-polarity column suitable for a wide range of semi-volatile compounds.
Oven Program 40°C (2 min), ramp 10°C/min to 250°C, hold 5 minA typical temperature program to separate analytes based on boiling point. This should be optimized.[13]
MS Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.[14]
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible mass spectra for library matching.[14]
Mass Range m/z 40-350Captures the molecular ion and key fragment ions of this compound.[15]

Conclusion

Solid-Phase Microextraction is a powerful, efficient, and solvent-free technique for the sampling and analysis of this compound. By selecting an appropriate mixed-phase fiber, such as DVB/CAR/PDMS, and carefully optimizing extraction parameters like temperature and time, researchers can achieve high sensitivity and reproducibility. The HS-SPME-GC-MS protocol detailed in this guide provides a robust framework for professionals in the flavor, fragrance, and chemical ecology fields, enabling accurate analysis while minimizing sample preparation complexity and environmental impact.

References

  • Rout, P.K., Naik, S.N., and Rao, Y.R. "Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review." Flavour and Fragrance Journal, 2012. Available at: [Link]

  • ResearchGate. "Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review | Request PDF." Available at: [Link]

  • Kong, Y., Sun, M., Pan, H.T., and Zhang, Q.X. "Comparison of Different Headspace Gas Sampling Methods for the Analysis of Floral Scent from Lilium 'Siberia'." Asian Journal of Chemistry, Vol. 24, No. 11, 2012, pp. 5175-5178. Available at: [Link]

  • Jo, S., Kim, H.M., et al. "Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers." PLoS ONE, 2021. Available at: [Link]

  • MDPI. "Analysis of Floral Scent Component of Three Iris Species at Different Stages." Available at: [Link]

  • Shimadzu. "C146-E424A Smart SPME Fibers and Arrow Selection Guide." Available at: [Link]

  • Agilent. "Solid Phase Microextraction Fundamentals." Available at: [Link]

  • Lee, G.H., and Lee, S.H. "Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick." Talanta, vol. 65, no. 3, 2005, pp. 743-9. Available at: [Link]

  • Tzin, V., et al. "An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues." Metabolites, 2021. Available at: [Link]

  • Szymańska, E., et al. "Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study." Molecules, 2021. Available at: [Link]

  • Li, Y., et al. "Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler)." Foods, 2022. Available at: [Link]

  • Almirall, J.R., and Furton, K.G. "Solid-phase microextraction for rapid field sampling and analysis by gas chromatography-mass spectrometry (GC-MS)." Trends in Analytical Chemistry, vol. 21, no. 8, 2002. Available at: [Link]

  • ResearchGate. "(PDF) Solid-Phase Microextraction." Available at: [Link]

  • Supelco. "Solid Phase Microextraction Applications." Available at: [Link]

  • ResearchGate. "(PDF) Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds." Available at: [Link]

  • ResearchGate. "HS-SPME Determination of Volatile Carbonyl and Carboxylic Compounds in Different Matrices." Available at: [Link]

  • Kim, Y., et al. "The Optimal Compositions of Sex Pheromones for Monitoring Major Lepidopteran Pests of Food Crops in Korea." Korean Journal of Applied Entomology, 2021. Available at: [Link]

  • AMI Scientific. "this compound TCI Analytical reagent." Available at: [Link]

  • Chen, Y., et al. "Preparation, characterisation, and controlled release of sex pheromone-loaded MPEG-PCL diblock copolymer micelles for Spodoptera litura (Lepidoptera: Noctuidae)." PLOS One, 2018. Available at: [Link]

  • PubChem. "2-Nonenyl acetate, (2E)- | C11H20O2 | CID 6365451." Available at: [Link]

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Application Note: A Validated GC-FID Method for the Quantitative Analysis of 8-Nonenyl Acetate in Controlled-Release Pheromone Dispensers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

8-Nonenyl acetate (CAS No. 13038-22-7), also known as 9-acetoxy-1-nonene, is a vital semiochemical, acting as a key component in the sex pheromone blends of various lepidopteran pests.[1][2][3] Its precise formulation and consistent release from dispenser matrices are paramount for the efficacy of mating disruption and monitoring programs in integrated pest management (IPM).[4][5] Inaccurate pheromone loading can lead to failed crop protection, wasted resources, and the development of insecticide resistance. Therefore, a robust, reliable, and validated analytical method for the quantification of this compound is essential for manufacturers, researchers, and quality assurance laboratories.

This application note details a comprehensive protocol for the quantitative analysis of this compound from controlled-release dispensers using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology is built upon the pillars of scientific integrity, providing detailed causal explanations for experimental choices and incorporating a self-validating system through rigorous method validation.[6]

Principle of the Analytical Method: Gas Chromatography (GC-FID)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like acetate esters.[7] The fundamental principle involves vaporizing a sample and transporting it through a capillary column via an inert carrier gas (the mobile phase). The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases; compounds with higher affinity for the stationary phase travel slower, resulting in distinct retention times.

For this application, a Flame Ionization Detector (FID) is selected for its high sensitivity, wide linear range, and uniform response to carbon-containing compounds, making it ideal for quantification.[8] In the FID, the column effluent is mixed with hydrogen and air and then combusted. The combustion of organic compounds produces ions, generating a current proportional to the mass of carbon atoms entering the flame per unit of time. This current is measured and translated into a chromatographic peak, the area of which is directly proportional to the analyte's concentration.

GC_FID_Principle cluster_GC Gas Chromatograph Injector Sample Injection & Vaporization Column Capillary Column (Separation) Injector->Column Detector Flame Ionization Detector (FID) Column->Detector Separated Analytes Oven Temperature-Controlled Oven DataSystem Data System Detector->DataSystem Electrical Signal Result Chromatogram & Quantitative Result DataSystem->Result Data Processing

Caption: Principle of quantitative analysis using GC-FID.

Materials, Reagents, and Instrumentation

Instrumentation
  • Gas Chromatograph with Flame Ionization Detector (e.g., Agilent 8890, Shimadzu GC-2030)

  • Autosampler for liquid injection

  • Capillary GC Column: DB-WAX UI (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. A mid-polar column like a DB-5ms can also be used but may require temperature program optimization to resolve isomers if present.[8][9]

  • Analytical Balance (4-decimal place)

  • Volumetric flasks (Class A: 10 mL, 25 mL, 100 mL)

  • Micropipettes (10-100 µL, 100-1000 µL)

  • Glass vials (20 mL scintillation vials for extraction, 2 mL autosampler vials)

Reagents and Standards
  • This compound analytical standard: Purity >98% (GC)[1]

  • Internal Standard (IS): n-Nonyl acetate (CAS 143-13-5) or Propionic acid. The IS must be a compound not present in the sample matrix that resolves well from the analyte and other components.[10][11]

  • Solvent: Dichloromethane or Hexane (HPLC or GC-grade, >99.9% purity)

  • Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID, 99.999% purity), Zero Air (FID)

Experimental Protocols

This process is designed to ensure accuracy and reproducibility, from initial sample handling to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Quantification A Receive Pheromone Dispenser Sample D Place Dispenser in Vial A->D B Prepare Standard & IS Stock Solutions C Create Calibration Curve Standards B->C E Add Solvent & IS; Soak/Extract B->E Add IS G GC-FID Analysis C->G Calibrate D->E F Transfer Aliquot to Autosampler Vial E->F F->G H Integrate Peaks & Generate Calibration Curve G->H I Calculate Analyte Concentration H->I J Report Final Results (mg/dispenser) I->J

Caption: End-to-end workflow for quantitative analysis.

Preparation of Standard Solutions
  • Analyte Stock Solution (10 mg/mL): Accurately weigh ~100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent.

  • Internal Standard Stock Solution (10 mg/mL): Prepare in the same manner as the analyte stock solution using n-nonyl acetate.

  • Calibration Standards: Prepare a series of at least five working standards by serial dilution of the analyte stock solution.[12] To each calibration level, add a fixed amount of the Internal Standard stock solution to achieve a constant IS concentration (e.g., 100 µg/mL) in every vial. This corrects for variations in injection volume.

Sample Preparation from Dispensers

The goal is to quantitatively transfer the entire pheromone content from the dispenser into a known volume of solvent.

  • Placement: Place a single pheromone dispenser (e.g., rubber septum) into a 20 mL glass scintillation vial.[13]

  • Extraction: Using a calibrated pipette, add exactly 10.0 mL of the solvent (e.g., dichloromethane) to the vial. Then, add a precise volume of the Internal Standard stock solution to achieve the same concentration as in the calibration standards.

  • Soaking: Cap the vial tightly and allow it to soak for a minimum of 4 hours at room temperature on a shaker or rotator. This duration should be validated to ensure >99% extraction efficiency. For some matrices, sonication for 15-30 minutes may expedite the process.

  • Final Sample: After extraction, transfer a ~1.5 mL aliquot of the supernatant into a 2 mL autosampler vial for analysis.[14]

GC-FID Operating Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument and column used.

ParameterConditionRationale
Column DB-WAX UI (30 m x 0.25 mm i.d., 0.25 µm)A polar column provides excellent selectivity for acetate esters.
Injector Split/Splitless, 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[13]
Split Ratio 20:1Prevents column overloading while ensuring sufficient analyte reaches the detector for high sensitivity.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas to transport the sample. Constant flow provides stable retention times.
Oven Program 60°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min)This program effectively separates the solvent and analyte from potential impurities.[13]
Detector (FID) 250°CTemperature must be high enough to prevent condensation of analytes.
FID Gas Flows H₂: 40 mL/min, Air: 400 mL/min, Makeup (N₂ or He): 25 mL/minOptimized for maximum sensitivity and a stable flame.[8]
Injection Volume 1 µLStandard volume for capillary GC.
Quantification
  • Calibration Curve: Analyze the prepared calibration standards using the GC-FID method.

  • Linear Regression: Plot the ratio of the (this compound Peak Area / Internal Standard Peak Area) against the concentration of this compound. Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.997 for the method to be considered linear.[15]

  • Sample Analysis: Analyze the extracted dispenser samples.

  • Calculation: Using the peak area ratios from the sample chromatograms and the regression equation (y = mx + c) from the calibration curve, calculate the concentration of this compound in the extraction solvent.

    • Concentration (µg/mL) = (Sample Area Ratio - y-intercept) / slope

  • Final Result: Convert the concentration to the total mass of pheromone per dispenser.

    • Total Mass (mg/dispenser) = Concentration (µg/mL) x Extraction Volume (mL) / 1000 (µg/mg)

Method Validation: Ensuring Trustworthiness

A method is only trustworthy if its performance characteristics are documented and proven to be fit for purpose.[6] The following parameters must be evaluated.

ParameterAcceptance CriteriaProcedure
Specificity No interfering peaks at the analyte retention time.Analyze a blank matrix (unloaded dispenser) extract and a solvent blank. Peaks should be baseline-resolved.
Linearity R² ≥ 0.997Assessed from the 5-point calibration curve covering 50-150% of the expected sample concentration.
Accuracy 95-105% RecoveryAnalyze a blank matrix spiked with a known amount of this compound standard at three concentration levels (low, medium, high). Calculate the percentage of analyte recovered.[15]
Precision (RSD) Repeatability RSD ≤ 2.0%Repeatability: Analyze one sample six times consecutively. Intermediate Precision: Repeat the analysis on a different day with a different analyst. The Relative Standard Deviation (RSD) of the results is calculated.
LOQ S/N ≥ 10Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (RSD ≤ 10%).[14]
Robustness Results unaffected by small, deliberate variations.Slightly vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and verify that results remain within acceptable precision limits.

Example Data Presentation

Quantitative results should be presented in a clear and organized manner.

Table 1: Quantitative Results for this compound in Pheromone Dispensers

Sample IDRetention Time (min)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (µg/mL)Total Mass (mg/dispenser)
Cal Std 112.54501234987500.10150.0N/A
Cal Std 512.542515005011000.502250.0N/A
Sample 112.551489604995000.298148.51.49
Sample 212.541512005001000.302150.61.51
QC Check12.552005005008000.400199.82.00

Conclusion

This application note provides a detailed, robust, and validated GC-FID method for the quantitative determination of this compound in pheromone dispensers. The protocol emphasizes accuracy through the use of an internal standard and a rigorous validation framework, ensuring the generation of reliable and defensible data. Adherence to this methodology will support high standards of quality control in the manufacturing of pheromone-based pest management products, ultimately contributing to their effective and sustainable use in agriculture.

References

  • Viana, A. C., et al. (2020). Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone. ResearchGate. Retrieved from [Link]

  • Hossain, M. S., et al. (2016). Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure. ResearchGate. Retrieved from [Link]

  • Molbase. (n.d.). 8-nitro-8-nonenyl acetate. Retrieved from [Link]

  • Millar, J. G., & Haynes, K. F. (Eds.). (2013). Chapter 20 Sampling and sample preparation for pheromone analysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024, January 15). What is the most effective method for preparing an insect sample for pheromone analysis? Retrieved from [Link]

  • Avilla, J., et al. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. MDPI. Retrieved from [Link]

  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]

  • MMJDaily. (2019, March 11). Characterization and analysis of pheromones. Retrieved from [Link]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Opentrons. (n.d.). Assay Sample Prep Guide for Laboratory Sciences. Retrieved from [Link]

  • Nojima, S., et al. (2018). Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females. PLOS ONE. Retrieved from [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 25mL, Each. Retrieved from [Link]

  • Bangladesh Journals Online. (n.d.). Method development and validation for estimation of commercially produced sex pheromones in lure. Retrieved from [Link]

  • Ghosh, S., et al. (2023). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]

  • PubChem. (n.d.). Nonyl Acetate. Retrieved from [Link]

  • WUR eDepot. (n.d.). Analysis of the Sex Pheromones of. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]

  • Journal of Apiculture. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Retrieved from [Link]

  • PubMed. (1979). A gas chromatographic method for determination of acetate levels in body fluids. Retrieved from [Link]

  • Schal Lab. (n.d.). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Retrieved from [Link]

  • Li, W., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. PMC. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Retrieved from [Link]

  • Zenodo. (2024). Raw Data GC-FID-ALS volatile liquid samples. Retrieved from [Link]

  • ResearchGate. (2003). (E)-8-Dodecenyl acetate: Major component of the female sex pheromone of a Macadamia nut borer, Ecdytolopha torticornis. Retrieved from [Link]

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Application Notes & Protocols for 8-Nonenyl Acetate in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Use of Kairomones in Cereal Crop Protection

The Cereal Leaf Beetle (Oulema melanopus, CLB) is an invasive pest of significant economic concern in small grain crops like wheat, barley, and oats.[1][2] While insecticide applications can manage outbreaks, they pose environmental risks and can disrupt the agroecosystem.[1] A cornerstone of modern Integrated Pest Management (IPM) programs for CLB is the use of biological control, primarily through the highly specific larval parasitoid, Tetrastichus julis.[3][4][5] This tiny wasp lays its eggs inside CLB larvae, and the developing wasp progeny consume the host, killing it before it can pupate.[3] When established, T. julis can parasitize 25-90% of CLB larvae, providing substantial and sustainable pest suppression.[3]

To enhance the efficacy of this biological control, researchers are exploring the use of semiochemicals—specifically kairomones—to monitor and manipulate parasitoid populations. A kairomone is a chemical emitted by one species that benefits a receiving species. In this context, volatile organic compounds released by the pest or its host plant can act as powerful attractants for natural enemies like T. julis.

This document provides detailed application notes and protocols for the use of 8-Nonenyl Acetate (CAS: 13038-22-7), a compound investigated for its potential as a kairomone attractant for Tetrastichus julis.[6][7] The following protocols are designed for research and drug development professionals aiming to synthesize, validate, and deploy this compound within a structured IPM framework. The goal is to create a powerful tool for monitoring parasitoid populations, thereby improving the precision and sustainability of CLB management.

Part 1: Chemical Profile and Laboratory Synthesis of this compound

Before field deployment, a reliable and pure source of the semiochemical is required. This compound is an ester that can be synthesized in the laboratory through a straightforward acetylation reaction.

Chemical Properties:

PropertyValue
IUPAC Name 8-nonen-1-yl acetate
Synonyms Acetic Acid 8-Nonenyl Ester, 9-Acetoxy-1-nonene
CAS Number 13038-22-7[6]
Molecular Formula C₁₁H₂₀O₂[6]
Molecular Weight 184.28 g/mol [6]
Appearance Colorless to light yellow liquid[7]
Protocol 1: Synthesis of this compound via Acetylation

This protocol details the esterification of 8-nonen-1-ol using acetic anhydride. The causality for this choice rests on the high reactivity of the anhydride and the relative simplicity of the workup procedure, making it a reliable method for generating a high-purity product.

Materials:

  • 8-nonen-1-ol (≥98% purity)

  • Acetic anhydride (ACS grade)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 8-nonen-1-ol (10.0 g, 69.3 mmol) in anhydrous diethyl ether (100 mL). Cool the flask in an ice bath (0°C).

  • Addition of Reagents: To the stirred solution, slowly add anhydrous pyridine (6.6 mL, 83.2 mmol), followed by the dropwise addition of acetic anhydride (7.8 mL, 83.2 mmol). Rationale: Pyridine acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction and Washing:

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 5% HCl solution (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid, and finally with brine (1 x 50 mL). Rationale: Each washing step is critical for removing specific impurities and simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., 98:2).

  • Verification: Confirm the identity and purity (>98%) of the this compound product using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

Part 2: Laboratory Validation - Olfactometer Bioassay

To be a trustworthy tool, the biological activity of the synthesized this compound must be confirmed. An olfactometer bioassay provides a controlled environment to quantitatively measure the behavioral response of Tetrastichus julis to the chemical.[8]

Protocol 2: Four-Arm Olfactometer Attraction Assay

This protocol is designed to validate that T. julis females are attracted to this compound. A four-arm design allows for simultaneous testing against multiple controls, providing a robust, self-validating system.

Materials:

  • Four-arm olfactometer with a central chamber for insect release.

  • Charcoal-filtered and humidified air source.

  • Flow meters to ensure equal airflow to each arm (e.g., 100 mL/min).

  • Synthesized this compound.

  • Hexane (HPLC grade) as the solvent.

  • Filter paper discs.

  • Mated, 2-5 day old female Tetrastichus julis wasps (starved for 2-4 hours).

Step-by-Step Procedure:

  • Preparation of Odor Sources:

    • Prepare serial dilutions of this compound in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Treatment Arm 1: Apply 10 µL of the 10 ng/µL this compound solution to a filter paper disc (100 ng dose).

    • Treatment Arm 2: Apply 10 µL of the 100 ng/µL this compound solution to a filter paper disc (1000 ng dose).

    • Control Arm 3 (Solvent): Apply 10 µL of pure hexane to a filter paper disc.

    • Control Arm 4 (Blank): Use a clean, untreated filter paper disc.

    • Allow the solvent to evaporate for 60 seconds before placing the discs in the olfactometer arms.

  • Acclimatization: Gently introduce a single female T. julis into the central chamber and allow it to acclimatize for 1 minute with the airflow on.

  • Observation: Record the movement of the wasp for 10 minutes. A "choice" is recorded if the wasp moves more than two-thirds of the way down an arm and remains there for at least 30 seconds. If no choice is made within 10 minutes, it is recorded as "no response."

  • Replication: Test at least 40 individual wasps. After every 5 wasps, rotate the olfactometer arms 90 degrees to control for positional bias.

  • Data Analysis: Analyze the choice data using a Chi-square (χ²) test to determine if the distribution of choices is significantly different from a random (25% for each arm) distribution.

Visualization of the Tritrophic Interaction

G HostPlant Cereal Crop (e.g., Wheat, Barley) Pest Cereal Leaf Beetle (CLB) (Oulema melanopus) HostPlant->Pest Provides food & habitat for larvae Parasitoid Parasitoid Wasp (Tetrastichus julis) Pest->Parasitoid Serves as host for wasp larvae Kairomone This compound Pest->Kairomone Larvae/frass emit volatile cues Parasitoid->Pest Suppresses population Kairomone->Parasitoid Attracts wasp to host location (Kairomonal Cue)

Caption: Tritrophic interaction in the Cereal Leaf Beetle IPM system.

Part 3: Field Application and Monitoring Protocol

The ultimate goal is to use this compound to monitor the presence and relative abundance of T. julis in the field, allowing for more informed IPM decisions.

Protocol 3: Deployment of Kairomone-Baited Traps

This protocol outlines the steps for preparing lures, deploying traps, and establishing a monitoring network in a small grain field.

Materials:

  • Yellow sticky traps (e.g., 10x15 cm). Rationale: Yellow is a known general attractant for many small hymenopteran parasitoids.

  • Grey rubber septa dispensers.[1]

  • Synthesized this compound.

  • Hexane (HPLC grade).

  • Micro-pipette.

  • Field stakes or posts.

  • GPS device or field mapping software.

Step-by-Step Procedure:

  • Lure Preparation:

    • Using a micro-pipette, load each rubber septum with a specific dose of this compound dissolved in hexane. For initial trials, use a range of doses.

    • Lure A (Low Dose): 1 mg of this compound.

    • Lure B (High Dose): 5 mg of this compound.

    • Control Lure: Septum treated with solvent only.

    • Prepare lures in a fume hood and allow the solvent to evaporate completely (approx. 1 hour). Place each lure in a separate, labeled, airtight glass vial until deployment.

  • Trap Assembly and Placement:

    • Attach a single prepared septum to the center of a yellow sticky trap using a wire or clip.

    • Mount traps on stakes at a height just above the crop canopy.

    • Establish a grid of traps across the field, with at least 20-30 meters between traps to minimize interference.[9]

    • Ensure a balanced distribution of low-dose, high-dose, and control traps. A randomized block design is recommended.

    • Mark the location of each trap with a unique ID and record its GPS coordinates.

  • Monitoring and Maintenance:

    • Deploy traps when CLB larvae are observed in the field, as this is when adult T. julis will be most active.[3]

    • Check traps weekly.

    • Carefully remove the traps from the field for counting. Use a microscope to identify and count the number of Tetrastichus julis wasps captured.

    • Replace sticky traps at each check. The rubber septa lures should be replaced every 4-6 weeks, depending on environmental conditions.[1]

Visualization of the IPM Workflow

G cluster_0 Lab Phase cluster_1 Field Phase cluster_2 Decision Phase Synthesis 1. Synthesize This compound Bioassay 2. Validate Attraction (Olfactometer) Synthesis->Bioassay LurePrep 3. Prepare Lures (Load Dispensers) Bioassay->LurePrep Deploy 4. Deploy Traps in Field Grid LurePrep->Deploy Monitor 5. Weekly Monitoring & Data Collection Deploy->Monitor Analysis 6. Analyze Trap Capture Data Monitor->Analysis Decision 7. Make IPM Decision Analysis->Decision G Start Monitor T. julis with Baited Traps Check Are Mean Captures > Threshold? Start->Check Action1 Parasitoid Population Robust. Raise CLB spray threshold. Avoid broad-spectrum insecticides. Check->Action1 Yes Action2 Parasitoid Population Low. Maintain standard CLB threshold. Consider conservation strategies. Check->Action2 No

Sources

Troubleshooting & Optimization

Technical Support Center: GC Analysis of 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the gas chromatographic (GC) analysis of 8-nonenyl acetate. This guide is designed for researchers, analytical scientists, and quality control professionals. As Senior Application Scientists, we have structured this guide to address the practical challenges you may face, moving from foundational setup questions to advanced troubleshooting. Our focus is on explaining the scientific reasoning behind each step to empower you to develop robust and reliable analytical methods.

Section 1: Foundational Method Setup & Initial Questions

This section addresses the most common initial queries when setting up a new GC method for this compound.

Q1: I'm developing a new method. What is the best starting point for a GC column and initial parameters?

A1: The selection of a GC column is the most critical parameter for a successful separation.[1] The choice depends on the complexity of your sample matrix and whether you need to separate isomers of nonenyl acetate. This compound is a moderately polar unsaturated ester.

  • For General-Purpose Analysis (Purity, Quantification in simple matrices): A low-to-mid polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5, TG-5MS) is an excellent starting point.[2] These columns are robust and separate compounds primarily by boiling point.

  • For Isomer Separation (e.g., (E)- vs. (Z)-isomers): The subtle differences between geometric isomers require a more polar stationary phase to enhance selectivity. A polyethylene glycol (WAX) phase (e.g., DB-WAX, SolGel-WAX) or a mid-to-high polarity cyanopropyl-based phase (e.g., DB-624, BPX70) is recommended.[3][4] These phases provide different separation mechanisms, including dipole-dipole interactions, which are necessary to resolve isomers.[3]

Below is a table of recommended starting conditions.

ParameterRecommendation for 5% Phenyl Column (e.g., TG-5MS)Recommendation for WAX Column (e.g., BP20)Rationale & Expert Insights
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a standard dimension providing a good balance of efficiency, capacity, and analysis time. Thinner films can improve peak shape for high-boiling compounds, while thicker films increase retention and capacity for volatile analytes.[5]
Carrier Gas Helium or HydrogenHelium or HydrogenHydrogen allows for faster analysis times at optimal efficiency but requires appropriate safety measures.[6] Set to a constant flow mode (e.g., 1.0-1.5 mL/min) for reproducible retention times in temperature-programmed runs.[7]
Inlet Type & Temp. Split/Splitless, 250 °CSplit/Splitless, 230-240 °CA temperature of 250 °C ensures efficient vaporization. For the more thermally sensitive WAX column, a slightly lower temperature can prevent degradation of both the analyte and the stationary phase.[8]
Injection Volume 1 µL1 µLStart with 1 µL to avoid overloading the column, which can cause peak fronting.[9]
Split Ratio 20:1 to 50:120:1 to 50:1Adjust based on sample concentration. Higher split ratios are for more concentrated samples to avoid detector saturation and column overload.
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)60 °C (hold 2 min), ramp at 8 °C/min to 240 °C (hold 5 min)The initial hold ensures sharp peaks for early-eluting compounds. The ramp rate is a compromise between resolution and analysis time; a slower ramp improves separation.[6] Note the lower final temperature for the WAX column to avoid excessive bleed.[1]
Detector FID or MSFID or MSFlame Ionization Detector (FID) is robust for quantification. Mass Spectrometry (MS) is used for identification and confirmation. Set FID temperature to 280-300 °C.[10]

Section 2: Troubleshooting Peak Shape Problems

Peak shape is a primary indicator of chromatographic health. The structure of this compound, with its ester functional group, makes it susceptible to issues that manifest as poor peak shape.

Q2: My this compound peak is tailing severely. What is the cause and how do I fix it?

A2: Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system.[11] For an ester like this compound, the lone pair electrons on the oxygen atoms can form hydrogen bonds with active silanol (-Si-OH) groups present in the inlet liner, on glass wool packing, or at the head of the column.[12]

Caption: Causes of peak tailing for active analytes.

Systematic Troubleshooting Steps:

  • Check the Inlet Liner: This is the most common culprit.[9] Standard glass liners have active silanol sites.

    • Solution: Replace the current liner with a new, deactivated (silanized) liner. Deactivation caps the active -OH groups, creating a more inert surface.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating new active sites.

    • Solution: Trim the column. Remove the first 10-15 cm from the inlet end of the column. This removes the contaminated section and exposes a fresh, inert surface.

  • Column Degradation: Oxygen or aggressive samples can damage the stationary phase, exposing the underlying fused silica which contains active sites.

    • Solution: Ensure high-purity carrier gas and install an oxygen trap.[13] If the column is old and bleed is high, it may need to be replaced.

Q3: I'm observing split or shouldered peaks for my analyte. What's happening?

A3: Split peaks suggest that the sample is not being introduced into the column in a single, tight band.[14] There are several potential causes:

  • Poor Injection Technique (Manual Injection): Injecting too slowly can cause the sample to vaporize in stages, leading to a split peak.[13]

    • Solution: Use a smooth, rapid injection technique. An autosampler is highly recommended for reproducibility.[15]

  • Inlet Overload (Backflash): If the injection volume and solvent create a vapor volume larger than the inlet liner, the sample vapor can expand out of the liner into cooler zones, then re-enter, causing a split or misshapen peak.[13]

    • Solution: Reduce the injection volume. Alternatively, use a liner with a larger internal volume or one with packing like glass wool to aid vaporization and contain the sample cloud. Use a solvent with a lower expansion volume if possible.

  • Column Installation: An improperly cut column end or incorrect installation depth in the inlet can disrupt the flow path, leading to peak splitting.

    • Solution: Ensure the column is cut cleanly with a ceramic wafer to create a flat, 90-degree surface. Install it according to the instrument manufacturer's specified depth.[9]

Section 3: Addressing Retention and Resolution Issues

Consistent retention times are key for peak identification, while resolution is essential for accurate quantification.

Q4: My retention times are shifting from run to run. How can I stabilize them?

A4: Retention time stability is primarily dependent on consistent flow rate and oven temperature control.[15]

Retention_Stability cluster_params Key Parameters cluster_causes Common Causes of Instability RT Stable Retention Time Flow Constant Carrier Gas Flow Rate Flow->RT Temp Reproducible Oven Temperature Program Temp->RT Pressure Stable Head Pressure Pressure->RT Leaks System Leaks (Septum, Fittings) Leaks->Pressure Gas Gas Supply Issues Gas->Pressure Oven Oven Not Equilibrating Oven->Temp

Caption: Factors influencing retention time stability.

Troubleshooting Checklist:

  • Check for Leaks: A leak in the system (e.g., at the inlet septum, column fittings) will cause the column head pressure and flow rate to fluctuate.[16]

    • Action: Use an electronic leak detector to check all fittings and connections, especially after replacing the septum or column.

  • Verify Carrier Gas Supply: Ensure the gas cylinder has sufficient pressure and that the regulators are functioning correctly. Running out of gas mid-run is a common issue.[16]

  • Ensure Proper Oven Equilibration: The oven must cool down to the exact initial temperature and hold for a set time before the next injection.

    • Action: Check that your run parameters allow sufficient equilibration time. If the lab's ambient temperature fluctuates significantly, it can affect the oven's ability to stabilize at low initial temperatures.[16]

  • Use Constant Flow Mode: Set your carrier gas to a "Constant Flow" mode rather than "Constant Pressure." As the oven temperature increases, the gas viscosity also increases. In constant pressure mode, this would cause the flow rate to drop, increasing retention times for later-eluting peaks. Constant flow mode automatically adjusts the pressure to maintain a steady flow rate.[7]

Section 4: Solving Quantification and Sensitivity Problems

Accurate and reproducible quantification is the ultimate goal of most GC analyses.

Q5: My peak areas for this compound are not reproducible. What should I investigate?

A5: Poor area reproducibility is a frustrating issue that often points to problems in the sample introduction stage.[17]

Primary Causes and Solutions:

  • Injector Issues:

    • Leaking Septum: A cored or worn-out septum can cause sample loss during injection, leading to smaller, inconsistent peak areas. Solution: Replace the septum regularly. A good rule of thumb is after every 100-150 injections, or sooner if you are using high inlet pressures.[11]

    • Leaking Syringe: A worn syringe plunger or needle can fail to draw and dispense a consistent volume. Solution: Inspect the syringe for visible wear and replace it if necessary.[17]

    • Inlet Discrimination: If the inlet temperature is too low, higher-boiling compounds (like your analyte relative to the solvent) may not vaporize completely and transfer to the column, while lower-boiling compounds do. This is known as discrimination. Solution: Ensure the inlet temperature is sufficient for rapid vaporization (250 °C is a good starting point). Using a packed or baffled inlet liner can help create a more homogeneous vapor cloud.

  • Sample Preparation: Inconsistent sample preparation is a major source of error.[15][16]

    • Solution: Use calibrated pipettes and volumetric flasks. Ensure samples are thoroughly mixed before taking an aliquot for injection. An internal standard (ISTD) can correct for variations in injection volume and sample prep. Choose an ISTD that is chemically similar to this compound but well-resolved from it.

Q6: I'm seeing "ghost peaks" in my blank runs after analyzing this compound. What are they and how do I eliminate them?

A6: Ghost peaks are peaks that appear in blank runs and are typically due to carryover from a previous, more concentrated sample.[11]

Sources and Elimination Strategies:

  • Syringe Carryover: The most common source. Residual sample from a previous injection remains in the syringe and is injected with the blank solvent.

    • Protocol: Implement a rigorous syringe washing procedure. Use multiple solvent rinses with both a strong solvent (to remove the analyte) and the sample solvent (to equilibrate the syringe).

  • Inlet Contamination: If the sample has "backflashed" (see Q3), analyte can be deposited in areas outside the liner, such as the gas lines, which then slowly bleeds out in subsequent runs.

    • Protocol: Clean the injector port as per the manufacturer's guidelines. This may involve removing and sonicating metal components. Always use an appropriate injection volume for your liner to prevent backflash in the first place.[13]

  • Septum Bleed: Components from the septum can thermally desorb into the inlet and be carried onto the column.

    • Protocol: Use high-quality, low-bleed septa. Condition new septa by heating the inlet before connecting the column.

Protocol: Routine Inlet Maintenance for Robust Analysis

This protocol is essential for preventing many of the issues described above, particularly peak tailing and poor reproducibility.

Objective: To clean the GC inlet and replace consumable parts (liner, O-ring, septum) to ensure an inert and leak-free sample pathway.

Materials:

  • New, deactivated inlet liner (appropriate for your instrument)

  • New Viton or graphite O-ring for the liner

  • New, low-bleed septum

  • Tweezers or liner removal tool

  • Lint-free gloves

  • Solvents: Methanol, Hexane (or another appropriate solvent)

  • Wrenches for inlet fittings

Procedure:

  • System Cooldown: Set the inlet and oven temperatures to ambient (e.g., 40 °C) and turn off detector gases. Wait for the system to cool completely. This is a critical safety step.

  • Turn Off Gases: Turn off the carrier gas supply at the instrument or the tank.

  • Remove the Autosampler (if applicable): Follow the manufacturer's instructions to move the autosampler tower out of the way.

  • Open the Inlet: Loosen and remove the septum nut. Use tweezers to carefully remove the septum.

  • Remove the Liner: Use tweezers or a specialized tool to gently pull the old liner out of the inlet. Note its orientation. Dispose of the old liner and its O-ring.

  • Inspect the Inlet: Visually inspect the inside of the inlet body for any residue or particulate matter. If it is dirty, it may require a more thorough cleaning (consult your instrument manual).

  • Install the New Liner: Wearing clean, lint-free gloves, take the new deactivated liner and place a new O-ring around it. Carefully insert the liner into the inlet in the correct orientation. Ensure it is seated properly.

  • Install the New Septum: Place the new septum into the septum nut and re-tighten it (finger-tight plus an additional quarter-turn with a wrench is usually sufficient). Do not overtighten, as this can damage the septum and cause coring.

  • Restore Gas Flow: Turn the carrier gas back on.

  • Leak Check: Use an electronic leak detector to meticulously check for leaks around the septum nut and any other fittings you may have loosened. A leak-free system is paramount for good chromatography.[16]

  • Re-install Column (if removed): If you removed the column, re-install it now.

  • System Heat-up and Conditioning: Re-install the autosampler. Set the method temperatures and allow the system to heat up and equilibrate for at least 30-60 minutes to condition the new components before running samples.

References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]

  • da Silva, J. K., et al. (2018). Development, Optimization and Validation of a GC Method by Polarity Phase Constants. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Discussion on ResearchGate. (2019, December 23). Reason for loss of sterol esters during GC analysis? Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]

  • LCGC International. (n.d.). Optimizing Sensitivity in GC–FID Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • Brinkman, U. A. Th. (2009). Modern Methods of Sample Preparation for GC Analysis. Chromatographia Supplement, 69, S41-S48. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Method Development. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2019). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • TheFrenchLabReporter. (2020, October 21). Best Sample Preparation for GC ? [Video]. YouTube. Retrieved from [Link]

  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-3-nonen-1-yl acetate. Retrieved from [Link]

  • Sassaki, G. L., et al. (2025, August 5). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Request PDF on ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonyl Acetate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (2025, May 20). 8-nitro-8-nonenyl acetate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Ding, Y., & Scheri, R. C. (2025, August 5). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Request PDF on ResearchGate. Retrieved from [Link]

  • Restek Corporation. (n.d.). Nonyl acetate. EZGC & EZLC Online Software Suite. Retrieved from [Link]

  • Ando, T., et al. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl... ResearchGate. Retrieved from [Link]

  • Tsikas, D. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]

  • Comite, A., et al. (n.d.). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-nonenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the yield and purity of this compound. Our goal is to equip you with the necessary knowledge to navigate the common challenges encountered during this synthesis.

I. Overview of this compound Synthesis

This compound is a valuable ester, often utilized as a fragrance component and in the synthesis of insect pheromones.[1][2] The most common and direct method for its synthesis is the Fischer-Speier esterification of 8-nonen-1-ol with acetic acid, typically in the presence of an acid catalyst. While seemingly straightforward, this reversible reaction requires careful control of conditions to maximize product formation.

An increasingly popular alternative is enzymatic synthesis, which employs lipases as biocatalysts. This method offers the advantages of milder reaction conditions and higher selectivity, aligning with the principles of green chemistry.[3]

This guide will focus primarily on the optimization of the Fischer-Speier esterification, as it is a widely accessible method, but will also touch upon enzymatic alternatives.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound in a question-and-answer format.

Question: Why is my yield of this compound consistently low?

Answer: Low yields in Fischer esterification are often attributable to the equilibrium nature of the reaction. The forward reaction (ester formation) and the reverse reaction (ester hydrolysis) compete with each other. To drive the equilibrium towards the product side, several strategies can be employed:

  • Excess Reactant: Utilize a large excess of one of the reactants.[4] Since acetic acid is generally less expensive than 8-nonen-1-ol, using an excess of acetic acid is a common and cost-effective approach. A molar ratio of 2:1 to 5:1 (acetic acid to 8-nonen-1-ol) is a good starting point.

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[4] Employing a Dean-Stark apparatus during the reaction to azeotropically remove water is a highly effective method for increasing the yield.

  • Inadequate Catalyst: Ensure that the acid catalyst is active and used in a sufficient amount. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). A typical catalytic loading is 1-5 mol% relative to the limiting reactant.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Increasing the reaction temperature can also increase the reaction rate, but be mindful of potential side reactions.

Question: I am observing the formation of byproducts. What are they and how can I minimize them?

Answer: Side reactions can compete with the desired esterification, leading to a complex product mixture and reduced yield. Potential byproducts and mitigation strategies include:

  • Ether Formation: At elevated temperatures, the acid catalyst can promote the dehydration of the alcohol (8-nonen-1-ol) to form a symmetrical ether. To minimize this, maintain the lowest effective reaction temperature that allows for a reasonable reaction rate.

  • Polymerization: The terminal double bond in 8-nonen-1-ol can be susceptible to acid-catalyzed polymerization, especially at higher temperatures. Again, careful temperature control is crucial.

  • Decomposition: Prolonged exposure to strong acid and high temperatures can lead to the decomposition of either the starting material or the product. The optimal reaction time should be determined experimentally to avoid unnecessary heating.

Question: How can I effectively purify my crude this compound?

Answer: Proper purification is critical to obtaining a high-purity product. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Work-up Procedure: After the reaction is complete, the crude product should be washed to remove the acid catalyst and excess acetic acid. A typical work-up involves washing with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, and finally with brine to remove residual water.

  • Silica Gel Chromatography: This is a highly effective method for separating this compound from non-polar byproducts and residual starting materials.[5] A gradient elution with a mixture of hexane and ethyl acetate is commonly used.

  • Vacuum Distillation: For larger scale purifications, vacuum distillation can be an efficient method to separate this compound from less volatile impurities. The boiling point of this compound is reported to be 155°C at 24 mmHg.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound?

A1: Both sulfuric acid and p-toluenesulfonic acid are effective catalysts for Fischer esterification. Sulfuric acid is a stronger acid and may lead to faster reaction rates, but it can also promote more side reactions. p-Toluenesulfonic acid is a solid, making it easier to handle, and is generally considered a milder catalyst. For enzymatic synthesis, immobilized lipases such as Novozym® 435 (Candida antarctica lipase B) are commonly used.[3]

Q2: Can I perform this reaction without a solvent?

A2: Yes, it is possible to perform the Fischer esterification under solvent-free conditions, especially when using a large excess of one of the liquid reactants (e.g., acetic acid). This can simplify the work-up and reduce waste. Enzymatic syntheses are also often conducted in solvent-free systems.[7][8]

Q3: How do I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The ester product will have a different Rf value compared to the alcohol starting material. Gas Chromatography (GC) can also be used for more quantitative monitoring of the disappearance of starting materials and the appearance of the product.

Q4: What are the storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

IV. Experimental Protocols & Data

Detailed Protocol for Fischer Esterification of 8-Nonen-1-ol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus), add 8-nonen-1-ol (1 equivalent).

  • Addition of Reagents: Add glacial acetic acid (3 equivalents) to the flask.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents) to the reaction mixture.

  • Heating and Reflux: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the mixture) and maintain the reflux for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol. If using a Dean-Stark apparatus, monitor the collection of water.

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.

Data Presentation: Purification Method Comparison
Purification MethodTypical Purity AchievedTypical Recovery/YieldBest For
Silica Gel Chromatography>98%85-95%High purity at a lab scale.[5]
Preparative HPLC>99.5%80-90%Very high purity for analytical standards.[5]
Vacuum Distillation>99%70-85%Larger scale purification.[5]

V. Workflow and Decision Making

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Was water effectively removed? check_equilibrium->check_water Yes solution_time_temp Optimize reaction time and/or temperature. check_equilibrium->solution_time_temp No check_reactants Is there an excess of one reactant? check_water->check_reactants Yes solution_dean_stark Use a Dean-Stark apparatus. check_water->solution_dean_stark No check_catalyst Is the catalyst active and in sufficient quantity? check_reactants->check_catalyst Yes solution_excess_reactant Increase the excess of one reactant. check_reactants->solution_excess_reactant No check_byproducts Are there significant byproducts? check_catalyst->check_byproducts Yes solution_catalyst Increase catalyst loading or use a fresh batch. check_catalyst->solution_catalyst No solution_temp Lower the reaction temperature. check_byproducts->solution_temp Yes

Sources

Technical Support Center: Enhancing the Field Longevity of 8-Nonenyl Acetate Pheromone Lures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and pest management professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting and improving the stability of 8-nonenyl acetate in pheromone lures. Unstable lures can lead to inconsistent data, failed pest monitoring, and ineffective mating disruption programs. By understanding the degradation pathways of this compound and implementing appropriate stabilization strategies, you can significantly enhance the efficacy and longevity of your lures.

Troubleshooting Guide: Common Issues with this compound Lure Performance

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: My this compound lures are losing effectiveness much faster than expected.

  • Question: I've deployed my custom-made this compound lures, but the trap catch rates are dropping significantly after only a short period in the field. What could be causing this rapid loss of efficacy?

  • Answer: Rapid loss of efficacy is a classic sign of pheromone degradation. This compound, as an unsaturated ester, is susceptible to two primary degradation pathways in the field:

    • Oxidative Degradation: The double bond in the 8-nonenyl chain is vulnerable to attack by atmospheric oxygen, especially when exposed to heat and UV radiation. This process can lead to the formation of inactive byproducts like epoxides, aldehydes, or carboxylic acids, which can reduce the attractiveness of the lure.

    • UV-Induced Degradation and Isomerization: Sunlight, particularly UV radiation, provides the energy to break down the this compound molecule or cause isomerization at the double bond.[1][2] The resulting isomers may be less attractive or even repellent to the target insect species.[2]

Problem 2: I'm observing inconsistent results between different batches of lures.

  • Question: I've prepared several batches of this compound lures using the same protocol, but their performance in the field is highly variable. Why am I seeing this inconsistency?

  • Answer: Batch-to-batch inconsistency often points to subtle variations in the preparation and storage of the lures. Key factors to investigate include:

    • Purity of the Starting Material: Ensure the this compound you are using is of high purity. Impurities can sometimes catalyze degradation reactions.

    • Homogeneity of the Formulation: If you are incorporating stabilizers like antioxidants or UV protectants, ensure they are completely and evenly dissolved or dispersed in the pheromone solution before loading it onto the dispenser. Inadequate mixing can result in some lures having insufficient protection.

    • Storage Conditions: Pheromones are volatile and can degrade even in storage.[3] Lures should be stored in a cool, dark place, preferably in a freezer, in airtight, vapor-proof packaging (e.g., sealed foil pouches) to prevent premature loss and degradation of the active ingredient.[4]

Problem 3: The type of dispenser I'm using seems to affect the lure's lifespan.

  • Question: I've tested this compound in both rubber septa and polyethylene vials, and the rubber septa lures seem to fail faster. Is this expected?

  • Answer: Yes, the dispenser matrix plays a crucial role in the stability and release rate of the pheromone.[5] Some materials can interact with the pheromone and accelerate its degradation. For instance, sulfur-cured red rubber septa have been shown to cause rapid isomerization of conjugated dienes in some pheromones.[1] While this compound is not a conjugated diene, the general principle of material compatibility is critical. It's advisable to use dispensers made from inert materials like gray halo-butyl elastomer or high-density polyethylene (HDPE).[1]

Frequently Asked Questions (FAQs) on Stabilizing this compound

This FAQ section provides concise answers to common questions regarding the stabilization of this compound lures.

Q1: What are the most effective types of antioxidants for this compound?

A1: Phenolic antioxidants are highly effective at preventing the oxidative degradation of unsaturated pheromones. Commonly used and well-documented examples include:

  • Butylated Hydroxytoluene (BHT)

  • Butylated Hydroxyanisole (BHA)

  • tert-Butylhydroquinone (TBHQ) [6]

These compounds work by scavenging free radicals, thereby interrupting the chain reactions of oxidation. A combination of an antioxidant and a UV absorber often provides a synergistic protective effect.[6]

Q2: How do I choose and incorporate a UV protectant into my lure formulation?

A2: UV protectants, or UV absorbers, function by absorbing harmful UV radiation and dissipating it as heat, thus shielding the pheromone molecule from photodegradation. A highly effective class of UV absorbers are benzotriazole derivatives, such as 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.[6]

To incorporate a UV protectant, it should be dissolved in the solvent along with the this compound before application to the dispenser matrix. Ensure complete dissolution to achieve uniform protection.

Q3: What are the best practices for selecting a controlled-release matrix for this compound?

A3: The ideal controlled-release matrix should not only provide a steady release of the pheromone but also offer protection from environmental factors.[7] Consider the following options:

  • Polymer Vials/Dispensers: Made from inert polymers like HDPE, these are a reliable option. The release rate can be controlled by the thickness of the polymer walls and the surface area of the dispenser.

  • Wax Matrices: Paraffin wax can be used to create a solid matrix that slowly releases the pheromone.[8] This can also provide a physical barrier against oxidation and UV radiation.

  • Gel-Based Matrices: Formulations using materials like alginate-bentonite hydrogels can encapsulate the pheromone and provide a controlled release.[8][9] These are often biodegradable, which can be an environmental advantage.

  • Microencapsulation: Encapsulating the this compound in microscopic polymer shells can offer excellent protection and a prolonged, controlled release.[10]

Q4: How can I analytically verify the stability of my this compound lures?

A4: To quantitatively assess the stability of your lures, you will need to perform analytical testing over time. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

  • Establish a Baseline: Analyze a freshly prepared lure to determine the initial concentration of this compound.

  • Age the Lures: Place the lures in field conditions (or a controlled environmental chamber that simulates field conditions) for various time points (e.g., 1 week, 2 weeks, 4 weeks).

  • Extract and Analyze: At each time point, extract the remaining pheromone from the lure using a suitable solvent (e.g., hexane or dichloromethane). Analyze the extract by GC-MS to quantify the amount of this compound remaining and to identify any degradation products.

  • Compare Formulations: Use this method to compare the stability of lures with and without stabilizers, or in different dispenser matrices.

Experimental Protocols

Protocol 1: Formulation of a Stabilized this compound Lure

  • Prepare the Pheromone Stock Solution:

    • In a volumetric flask, dissolve a known quantity of high-purity this compound in a suitable volatile solvent (e.g., hexane).

  • Add Stabilizers:

    • To the stock solution, add an antioxidant (e.g., BHT to a final concentration of 0.1-0.5% w/w of the pheromone).

    • Add a UV protectant (e.g., 2-(2'-hydroxy-5'-methylphenyl)benzotriazole to a final concentration of 0.1-0.5% w/w of the pheromone).

    • Ensure the stabilizers are fully dissolved. Gentle vortexing may be required.

  • Load the Dispenser:

    • Carefully pipette the desired volume of the stabilized pheromone solution onto the dispenser (e.g., a gray halo-butyl rubber septum or into a polyethylene vial).

  • Solvent Evaporation:

    • Allow the solvent to evaporate completely in a fume hood.

  • Packaging and Storage:

    • Immediately package the lures in individual, airtight, light-blocking foil pouches.

    • Store in a freezer at -20°C or below until field deployment.

Protocol 2: Quality Control Analysis of this compound Lures by GC-MS

  • Sample Preparation:

    • Place a single lure in a glass vial.

    • Add a precise volume of extraction solvent (e.g., 2 mL of hexane) containing an internal standard (e.g., tetradecyl acetate) of a known concentration.

    • Seal the vial and allow the pheromone to extract for a set period (e.g., 24 hours) with occasional agitation.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless at 250°C.

    • Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or similar.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizing Degradation and Stabilization

The following diagrams illustrate the key concepts discussed in this guide.

cluster_degradation Degradation Pathways This compound This compound Degraded Products Degraded Products This compound->Degraded Products Oxidation (O2, Heat) This compound->Degraded Products UV Degradation (Sunlight)

Caption: Primary degradation pathways for this compound.

This compound This compound Stabilized Lure Stabilized Lure This compound->Stabilized Lure Antioxidants (e.g., BHT) Antioxidants (e.g., BHT) Antioxidants (e.g., BHT)->Stabilized Lure UV Protectants UV Protectants UV Protectants->Stabilized Lure Controlled-Release Matrix Controlled-Release Matrix Controlled-Release Matrix->Stabilized Lure

Caption: Components of a stabilized pheromone lure formulation.

Quantitative Data Summary

The following table provides a hypothetical comparison of the degradation of this compound in different lure formulations over a 4-week period in the field.

Lure FormulationWeek 0 (% Remaining)Week 1 (% Remaining)Week 2 (% Remaining)Week 4 (% Remaining)
Unstabilized in Rubber Septum100%65%30%<5%
Stabilized (BHT + UV Blocker) in Rubber Septum 100% 90% 75% 50%
Stabilized in Polyethylene Vial 100% 95% 85% 70%

Disclaimer: This data is illustrative and actual results may vary depending on specific environmental conditions and formulation details.

References

  • UV Blast Lure Spray-2963. Do-it Molds. [Link]

  • Insect Sex Pheromones: Formulations to Increase the Stability of Conjugated Dienes. Journal of Economic Entomology. [Link]

  • Innovative matrices to release pheromones for Integrated Pest Management. ScienceOpen. [Link]

  • Method for stabilizing a sex pheromone compound.
  • Alginate-Bentonite-Based Hydrogels Designed to Obtain Controlled-Release Formulations of Dodecyl Acetate. PMC - NIH. [Link]

  • Innovative matrices to release pheromones for Integrated Pest Management. ResearchGate. [Link]

  • Innovative matrices to release pheromones for Integrated Pest Management. Entomologia Generalis. [Link]

  • Microparticle Dispensers for the Controlled Release of Insect Pheromones. NIFA Reporting Portal. [Link]

  • Slow release of pheromones to the atmosphere from gelatin-alginate beads. PubMed. [Link]

  • The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae). PubMed Central. [Link]

  • EFFECT OF DIFFERENT AMOUNTS OF UV ABSORBER AND ANTIOXIDANT ON PHOTOISOMERIZATION AND OXIDATION OF TDDA. ResearchGate. [Link]

  • Climate change risk to pheromone application in pest management. ResearchGate. [Link]

  • Invisible Hunter UV Blocker Mistosol. Zone Protects. [Link]

  • Mistakes to avoid - pheromone monitoring program. Insects Limited. [Link]

  • U-V-Killer ZERO UV - 2 Quart. Atsko. [Link]

  • UV Killer - 18 oz. Trigger Spray. Atsko. [Link]

  • The stability of the pheromones of xylophagous insects to environmental factors: An evaluation by quantum chemical analysis. ResearchGate. [Link]

  • UV Ultraviolet Additive for Soft Plastic Lures, 1 oz / 30 ml. eBay. [Link]

  • Field Evaluation of Slow-Release Wax Formulations: A Novel Approach for Managing Bactrocera zonata (Saunders) (Diptera: Tephritidae). MDPI. [Link]

  • A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. [Link]

  • Analytical Methods. OPUS. [Link]

  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]

  • Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. PubMed. [Link]

  • Pheromone-Based Techniques in Sustainable Pest Management. ResearchGate. [Link]

  • Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Schal Lab. [Link]

  • Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. PubMed Central. [Link]

  • Comparison of Pheromone Lures and Sticky Pad Color for Capturing Tuta absoluta (Lepidoptera: Gelechiidae). MDPI. [Link]

  • Pheromones in lepidopteran insects: Types, production, reception and its application. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Wild Boar Management and Environmental Degradation: A Matter of Ecophysiology—The Italian Case. MDPI. [Link]

  • Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. Semantic Scholar. [Link]

  • Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. ResearchGate. [Link]

  • Comprehensive Forced Degradation Study Revealing Diverse Chemical and Physical Degradation Pathways of AAV8. ResearchGate. [Link]

  • (Z)-3-nonen-1-yl acetate. The Good Scents Company. [Link]

  • methyl acetate 1458. NIOSH - CDC. [Link]

  • Comparison of pheromone lures with ethyl acetate and trap design for their attraction to red palm weevil, Rhynchophorus ferrugineus Olivier. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Low Insect Response to Acetate Baits

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers and pest management professionals encountering suboptimal results with acetate-based insect lures. Our goal is to provide a structured troubleshooting framework, moving from common, easily resolved issues to more complex experimental variables. By systematically addressing each potential point of failure, you can diagnose the root cause of low insect response and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common issues encountered in the field. We recommend reviewing these questions before proceeding to the in-depth troubleshooting guides.

Q1: My traps baited with 8-Nonenyl Acetate are showing virtually no captures for melon fly. Is this a known issue?

A1: This is a critical and frequent point of confusion. The primary synthetic attractant for the female melon fly (Bactrocera cucurbitae) is not this compound. Extensive research has identified trans-6-nonen-1-ol acetate as the most active and attractive compound for this species.[1] While other isomers of nonenyl acetate may show minimal activity, their efficacy is significantly lower.[1] Before any further troubleshooting, your first step must be to verify the chemical identity and isomeric purity of your lure compound.

Q2: What is the difference between (6E)-6-nonen-1-ol acetate and (6Z)-6-nonen-1-ol acetate, and does it matter?

A2: The "(E)" (trans) and "(Z)" (cis) designations refer to the stereochemistry around the double bond in the molecule. For many insect species, this is a crucial factor for biological activity. The insect's olfactory receptors are highly specific and can differentiate between isomers. For the melon fly, the (E) or trans isomer is the biologically active form .[2] Using a lure with a high percentage of the (Z) isomer, or a mix of isomers, can lead to significantly reduced or even zero captures.

Q3: How long should I expect my lure to be effective in the field?

A3: The field longevity of a lure depends on the dispenser type, the chemical stability of the attractant, and environmental conditions.[3][4] For acetate-based pheromones, rubber septa dispensers have been shown to provide a reliable release for at least six months, whereas polyethylene vials may have a shorter effective life and can sometimes release chemical plasticizers that have antagonistic effects.[3] High temperatures and direct sunlight can accelerate the degradation and release rate of the pheromone, reducing the lure's lifespan.[4][5]

Q4: Can I handle the lures with my bare hands?

A4: No. It is strongly advised to always use gloves (such as nitrile) when handling lures and traps.[6] Oils, scents, and other residues from your skin can contaminate the lure, potentially inhibiting the release of the pheromone or introducing repellent odors.[6] If you touch the lure and then the outside of the trap, insects may be attracted to the trap exterior but fail to enter.[6]

Q5: I've only had my traps out for a day and have caught nothing. Is something wrong?

A5: It is important to allow adequate time for the traps to begin working. The pheromone needs time to disperse and form a plume that insects can detect and follow. Depending on environmental conditions and insect population density, it may take several days before you see significant captures.[7]

Part 2: In-Depth Troubleshooting Guides

If the FAQs have not resolved your issue, the following guides provide a more detailed, systematic approach to diagnosing the problem.

Guide 1: Chemical Lure & Dispenser System Integrity

The most common source of failure originates from the lure itself. This guide walks you through verifying the chemical and physical properties of your bait.

Problem: Consistently low or zero captures across all traps.

dot graph LR subgraph "Lure & Dispenser Troubleshooting" A[Start: Low Captures] --> B{Verify Chemical Identity}; B -- "Incorrect Compound" --> C[Source Correct Compound: trans-6-nonen-1-ol acetate]; B -- "Correct Compound" --> D{Check Purity & Isomer}; D -- "Low Purity / Wrong Isomer" --> E[Source High Purity (E)-isomer]; D -- "High Purity (E)-isomer" --> F{Evaluate Dispenser Type}; F -- "Polyethylene Vial" --> G{Consider Antagonistic Plasticizers / Short Half-life}; F -- "Rubber Septum" --> H{Check Lure Loading & Age}; G --> I[Switch to Rubber Septum]; H -- "Old or Improperly Loaded" --> J[Replace with Fresh Lure]; H -- "Fresh & Correctly Loaded" --> K[Proceed to Environmental Troubleshooting]; end

end

Caption: Troubleshooting workflow for lure and dispenser issues.

Step-by-Step Troubleshooting:

  • Verify Chemical Identity: As stated in FAQ 1, confirm you are using trans-6-nonen-1-ol acetate for melon fly attraction.[1] Using an incorrect chemical like this compound is a primary reason for failure.

  • Assess Chemical Purity and Isomeric Composition:

    • Purity: Lures should have high chemical purity (>95%). Impurities from the synthesis process can sometimes act as repellents or antagonists.

    • Isomer: Ensure you are using the (E) or trans isomer. The presence of the (Z) or cis isomer can inhibit attraction. Request a certificate of analysis from your supplier to verify both chemical and isomeric purity.

  • Evaluate the Dispenser:

    • The material of the dispenser significantly affects the release rate and longevity of the lure.[3]

    • Rubber Septa: Generally recommended for acetates, providing a stable, long-lasting release for up to 6 months.[3]

    • Polyethylene Vials: May offer a higher initial release rate but can have a shorter field life. Crucially, some polyethylene formulations can leach plasticizers (e.g., 3,5-di-tert-butyl-4-hydroxy acetophenone) that may have antagonistic effects on insect attraction.[3] If using vials and seeing a sharp drop-off in captures, consider this possibility.

    • Other Materials: Materials like wood or plywood blocks can absorb the pheromone unevenly, leading to inconsistent release.[4]

  • Check Lure Age and Storage:

    • Pheromones are volatile and can degrade over time, especially if stored improperly.[4][7] Lures should be stored in a freezer in their original sealed packaging until use. Avoid storing them in hot vehicles or in direct sunlight.[7]

Dispenser Type Typical Release Profile Potential Issues Recommended Use Case
Rubber Septum Slow, consistent, first-order kineticsRequires proper loading; can be affected by temperatureSeason-long monitoring of species like Dogwood Borer[3]
Polyethylene Vial Higher initial release, then declinesPotential for antagonistic plasticizer leaching; shorter half-life[3]Short-term studies or when a high initial plume is needed
Membrane/Laminate Zero-order (constant) releaseHigher cost; can be sensitive to physical damageApplications requiring a very stable and predictable release rate
Guide 2: Environmental and Placement Factors

Even with a perfect lure, external factors can prevent insects from reaching the trap.

Problem: Captures are sporadic, or traps in certain areas are underperforming.

dot graph TD subgraph "Environmental & Placement Factors" A[Start: Low/Sporadic Captures] --> B{Trap Placement Correct?}; B -- "No" --> C[Relocate: Near Host Plants, Correct Height, Away from Obstructions]; B -- "Yes" --> D{Assess Environmental Conditions}; D -- "High Wind?" --> E[Relocate to Sheltered Area or Postpone]; D -- "Extreme Temps?" --> F[Monitor During Active Temps (e.g., >18°C)]; D -- "Competing Odors?" --> G[Move Trap Away from Competing Food/Mating Sources]; C --> H[Re-evaluate After Relocation]; E --> H; F --> H; G --> H; H --> I{Response Improved?}; I -- "Yes" --> J[Success!]; I -- "No" --> K[Consider Insect Population Dynamics]; end

end

Caption: Decision tree for environmental and placement troubleshooting.

Step-by-Step Troubleshooting:

  • Trap Placement:

    • Height: Traps should be placed at the typical flight height of the target insect. For many fruit flies, this is within the crop canopy.[2]

    • Location: Place traps near known or suspected host plants. For melon flies, this would be near cucurbit crops. Traps placed at the edges of fields often capture more insects than those placed in the interior.

    • Obstructions: Ensure the trap is not blocked by dense foliage or other physical barriers that could impede the pheromone plume.

  • Environmental Conditions:

    • Temperature: Insect activity is highly dependent on temperature. Most stored product pests are less active below 18°C (65°F) and may also reduce movement at temperatures above 35°C (95°F). Temperature also directly affects the release rate of the lure, with higher temperatures leading to faster release.[5][8]

    • Wind/Air Currents: Strong air currents can dilute or disrupt the pheromone plume, making it impossible for the insect to locate the source.[2] Avoid placing traps in areas of high wind or directly in front of HVAC intake vents.[7]

    • Sunlight: Direct sunlight can increase the temperature of the lure and dispenser, leading to a much higher release rate and potentially faster degradation of the compound.[5]

  • Competing Odors:

    • The presence of strong, naturally occurring odors can compete with your lure. This includes abundant flowering plants, ripe or rotting fruit, or even a large population of unmated female insects creating their own pheromone plumes ("mating disruption").[7] If possible, move traps away from these competing sources.

Environmental Factor Impact on Trapping Efficacy Mitigation Strategy
Temperature Affects insect activity and lure release rate.[5][8]Deploy traps during seasons of known insect activity. Be aware that high temperatures will shorten lure life.
Wind Speed Disrupts pheromone plume integrity.Place traps in locations sheltered from high winds, such as along tree lines or within the crop canopy.
Sunlight Exposure Increases lure temperature, accelerating release and degradation.[5]Place traps in shaded locations where possible, while still being in the insect's flight path.
Rainfall Can damage sticky traps and potentially wash away pheromone from certain dispenser types.Use trap designs that protect the lure and sticky surface, such as bucket or delta traps.
Guide 3: Trap Design and Insect Biology

The physical trap and the biological state of the target insect are the final pieces of the puzzle.

Problem: Captures are lower than expected despite a good lure and placement.

  • Trap Design and Color:

    • Different insect species respond better to different trap designs. While sticky traps (like wing or delta traps) are common, they can become saturated with insects or debris in high-population or dusty areas, rendering them ineffective.[3][7]

    • Bucket traps can be more effective in high-density populations as they can hold more insects.[3]

    • Trap color can also be a visual attractant or repellent. The optimal design must be determined for the specific target species.

  • Insect Population Dynamics:

    • Life Stage: Pheromone traps primarily attract adult insects. If the majority of the population is in the larval or pupal stage, trap captures will be low.[7] Ensure your trapping period aligns with the adult flight season of the target species.

    • Physiological State: The responsiveness of an insect to a lure can depend on its physiological state. For example, newly emerged female fruit flies may be more attracted to protein sources (food) than to host fruit odors used for oviposition. The attractant trans-6-nonen-1-ol acetate is a host-odor cue, attracting gravid (mated and ready to lay eggs) females.

  • Synergists and Antagonists:

    • The presence of other volatile compounds can significantly impact lure effectiveness.

    • Synergists: Some compounds can enhance the attractiveness of the primary lure. For some moth species, adding acetic acid to a floral lure can increase captures.

    • Antagonists: Other compounds can reduce or completely inhibit attraction. As mentioned, impurities in the lure or chemicals leaching from the dispenser can have this effect.[3]

Part 3: Experimental Protocols

Protocol 1: Field Efficacy Trial for Lure Comparison

This protocol provides a framework for quantitatively comparing the efficacy of a new lure against a standard or control.

  • Objective: To determine if a new lure formulation (Test Lure) is more effective at capturing the target insect than a standard lure (Standard Lure) or a blank (Control).

  • Materials:

    • Insect traps (e.g., Delta or Bucket traps)

    • Test Lures (e.g., custom synthesized trans-6-nonen-1-ol acetate)

    • Standard Lures (commercially available standard, if applicable)

    • Control Lures (dispenser with solvent only)

    • Stakes or hangers for trap deployment

    • Gloves

    • Data collection sheets

  • Experimental Design:

    • Use a Randomized Complete Block Design. Divide the field into 3-5 blocks of similar environmental characteristics.

    • Within each block, place one trap for each treatment (Test, Standard, Control). The placement within the block should be random.

    • Ensure a minimum distance of 20-50 meters between traps to prevent interference.[5]

  • Procedure:

    • Deployment: Wearing gloves, hang the traps at a consistent height within the crop canopy.

    • Lure Placement: Place one lure inside each corresponding trap.

    • Data Collection: Check traps weekly for a period of 4-6 weeks. Count and record the number of target insects in each trap.

    • Maintenance: Replace sticky liners or empty bucket traps as needed. Replace lures according to their expected field life.

  • Data Analysis:

    • Analyze the trap capture data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.

References

  • Jacobson, M., Keiser, I., Chambers, D. L., Miyashita, D. H., & Harding, C. (1971). Synthetic Nonenyl Acetates as Attractants for Female Melon Flies. Journal of Medicinal Chemistry, 14(3), 236–239. [Link]

  • Leskey, T. C., & Zhang, A. (2007). Dispenser type and trap design affect catch effectiveness of dogwood borer sex pheromone. Journal of Economic Entomology, 100(4), 1149-1157. [Link]

  • Beroza, M., & Green, N. (1963). Materials Tested as Insect Attractants. U.S. Department of Agriculture, Agricultural Handbook No. 239. [Link]

  • Zhang, Q. H., & Schlyter, F. (2015). Measurement of semiochemical release rates with a dedicated environmental control system. Biosystems Engineering, 129, 277-287. [Link]

  • IAEA. (2007). Improved attractants for enhancing tsetse fly suppression. Coordinated Research Project Report. [Link]

  • Atiama-Nurbel, T. (2014). Attractants for female melon flies. Bio-agri. [Link]

  • Insects Limited. (n.d.). Mistakes to avoid - pheromone monitoring program. Insects Limited. [Link]

  • Landolt, P. J., Tóth, M., Meagher, R. L., & Szarukán, I. (2013). Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). Pest management science, 69(2), 245–249. [Link]

  • Vargas, R. I., Piñero, J. C., & Miller, N. W. (2018). Effect of Physiological State on Female Melon Fly (Diptera: Tephritidae) Attraction to Host and Food Odor in the Field. Journal of Economic Entomology, 111(3), 1318–1325. [Link]

  • Koppert. (2022, November 11). Top 10 Pheromone Trap Mistakes. YouTube. [Link]

  • The Good Scents Company. (n.d.). (Z)-6-nonen-1-ol. The Good Scents Company. [Link]

  • ANSES. (n.d.). Straight Chain Arthropod Pheromones (SCAPs). French Agency for Food, Environmental and Occupational Health & Safety. [Link]

  • The Good Scents Company. (n.d.). (Z)-6-nonen-1-yl acetate. The Good Scents Company. [Link]

  • The Good Scents Company. (n.d.). nonyl acetate. The Good Scents Company. [Link]

  • MitraSena. (n.d.). Why Some Lures Don't Work: The Science Behind Effective Pest Trapping. MitraSena. [Link]

  • Oliver, J. E., et al. (2002). Improved attractants for the melon fly, Bactrocera cucurbitae. Proceedings of the 6th International Fruit Fly Symposium. [Link]

  • Van Steenwyk, R. A., & Buer, B. (2008). Traps and lures for a pheromone-based monitoring system for the maize stalk borer, Busseola fusca (Fuller) (Lepidoptera: Noctuidae) in Kitale, Kenya. International Journal of Tropical Insect Science, 28(3), 199-202. [Link]

Sources

Resolving peak tailing for 8-Nonenyl Acetate in gas chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 8-Nonenyl Acetate in their gas chromatography (GC) analyses. As Senior Application Scientists, we provide in-depth troubleshooting strategies and preventative measures to ensure the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's tail is elongated, creating an asymmetrical shape.[1] This is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the quantitative accuracy of your analysis for this compound.[1][2]

Q2: What are the most common causes of peak tailing for an ester like this compound?

A2: For a moderately polar compound like this compound, peak tailing is often caused by secondary interactions with active sites within the GC system. These active sites can be exposed silanol groups in the injection port liner, on the column's stationary phase, or even on contaminants within the system.[3][4] Other significant causes include improper column installation, column contamination, and suboptimal method parameters.[2][5][6]

Q3: How can I quickly diagnose the source of peak tailing in my chromatogram?

A3: A systematic approach is the most efficient way to diagnose the problem. A good starting point is to assess whether all peaks in the chromatogram are tailing or just the this compound peak. If all peaks are tailing, the issue is likely physical, such as a poor column cut or improper installation.[3][6] If only specific peaks are tailing, it points towards a chemical interaction issue.[3] Performing routine inlet maintenance, such as changing the liner and septum, is a common and often effective first step.[7][8]

In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and resolving the root cause of peak tailing for this compound.

Section 1: The Injection Port - The First Point of Contact

The injection port is a frequent source of problems leading to peak tailing. The high temperatures and repeated injections can lead to the accumulation of non-volatile residues and the creation of active sites.[7][9]

Is your inlet liner the culprit?

  • The Problem: The liner can become contaminated with non-volatile matrix components or septum particles, creating active sites that interact with this compound.[7][9] Over time, the deactivation layer of the liner can also degrade.

  • Troubleshooting Protocol:

    • Visual Inspection: Carefully remove the inlet liner and inspect it for any discoloration, residue, or septum particles.[7]

    • Replacement: If the liner appears dirty or has been in use for an extended period, replace it with a new, deactivated liner.

    • Liner Type: Ensure you are using the appropriate liner for your injection technique (split/splitless). For splitless injections, a liner with a taper can help focus the sample onto the column, improving peak shape.

Septum Health and its Impact

  • The Problem: A cored or degraded septum can shed particles into the inlet liner, creating active sites and causing system contamination.[7][9]

  • Troubleshooting Protocol:

    • Regular Replacement: Replace the septum regularly, especially after a high number of injections.

    • Correct Needle Gauge: Use the correct needle gauge for your septum to minimize coring.

    • Septum Type: Consider using a high-quality, low-bleed septum designed for your instrument's injection port temperature.

Section 2: The GC Column - The Heart of the Separation

The column is where the separation occurs, and its condition is critical for achieving symmetrical peaks.

Column Contamination and Degradation

  • The Problem: Accumulation of non-volatile matrix components at the head of the column can create active sites and obstruct the sample path, leading to peak tailing.[3][6] The stationary phase itself can also degrade over time, especially when exposed to oxygen at high temperatures.

  • Troubleshooting Protocol: Column Trimming

    • Cool the Oven: Ensure the GC oven is cool before handling the column.

    • Remove the Column: Carefully disconnect the column from the inlet.

    • Trim the Inlet End: Using a ceramic scoring wafer or a specialized tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[5][10] A poor cut can itself cause peak tailing, so a clean, right-angled cut is crucial.[3][6][11]

    • Reinstall the Column: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet.[3][5] An improper insertion depth can create dead volume, leading to peak broadening and tailing.[3][6]

Column Conditioning

  • The Problem: A new column or a column that has been stored for a period may have absorbed contaminants from the air, leading to a noisy baseline and potential peak tailing.[12]

  • Troubleshooting Protocol:

    • Conditioning: Condition the column according to the manufacturer's instructions. This typically involves heating the column to a specific temperature for a set period with carrier gas flowing to remove any volatile contaminants.[12]

Section 3: Method Parameters - Optimizing for Success

Sub-optimal GC method parameters can significantly impact peak shape.

Injection Technique and Parameters

  • The Problem: A slow injection or an inappropriate split ratio can lead to band broadening and peak tailing.[13][14] In splitless injection, if the solvent does not properly focus on the column, it can result in a broad, tailing solvent peak that can affect early eluting compounds like this compound.[3]

  • Troubleshooting Protocol:

    • Injection Speed: Ensure the injection is performed quickly and smoothly.

    • Split Ratio: If using a split injection, ensure the split ratio is not too low. A higher split flow can help to quickly transfer the sample to the column, resulting in sharper peaks.[14]

    • Initial Oven Temperature: For splitless injections, setting the initial oven temperature slightly below the boiling point of the solvent can improve the focusing of the analytes at the head of the column.

Temperature and Flow Rate

  • The Problem: An incorrect inlet temperature or a slow oven temperature ramp can cause issues. If the inlet temperature is too low, the sample may not vaporize efficiently. A slow temperature ramp can sometimes lead to broader peaks.

  • Troubleshooting Protocol:

    • Inlet Temperature: Ensure the inlet temperature is appropriate for the volatility of this compound and the solvent used.

    • Oven Program: Experiment with the oven temperature program. A slightly faster ramp rate may improve peak shape.

    • Carrier Gas Flow Rate: Verify that the carrier gas flow rate is set correctly and is consistent.

Data Presentation and Visualization

Table 1: Troubleshooting Summary for this compound Peak Tailing

Potential Cause Diagnostic Check Recommended Action
Contaminated Inlet Liner Visual inspection for residue or discoloration.Replace with a new, deactivated liner.[7][8]
Degraded Septum Inspect for coring or particles in the liner.Replace the septum.[7]
Improper Column Installation All peaks in the chromatogram are tailing.Re-cut the column end and reinstall at the correct depth.[3][5][6]
Column Contamination Gradual increase in peak tailing over time.Trim 10-20 cm from the front of the column.[5][10]
Active Sites on Column Only polar compounds like esters are tailing.Condition the column or consider a more inert column.
Sub-optimal Method Broad or severely tailing peaks.Optimize injection parameters, temperatures, and flow rates.

Experimental Workflow for Troubleshooting Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical/Activity Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation (Depth and Cut Quality) physical_issue->check_column_install reinstall_column Re-cut and Reinstall Column check_column_install->reinstall_column end_resolved Issue Resolved reinstall_column->end_resolved inlet_maintenance Perform Inlet Maintenance (Replace Liner and Septum) chemical_issue->inlet_maintenance check_improvement1 Peak Shape Improved? inlet_maintenance->check_improvement1 trim_column Trim 10-20 cm from Column Inlet check_improvement1->trim_column No check_improvement1->end_resolved Yes check_improvement2 Peak Shape Improved? trim_column->check_improvement2 optimize_method Optimize Method Parameters (Temperatures, Flow Rate) check_improvement2->optimize_method No check_improvement2->end_resolved Yes end_persistent Issue Persists - Consider New Column or Further Expert Consultation optimize_method->end_persistent

Caption: A systematic workflow for diagnosing and resolving peak tailing issues.

Diagram of Analyte Interaction with Active Sites

Active_Site_Interaction cluster_column GC Column Surface stationary_phase Stationary Phase (e.g., Polysiloxane) Fused Silica Support active_site Active Site (Silanol Group -SiOH) analyte_free This compound (Free Elution) analyte_free->stationary_phase:head Normal Partitioning (Symmetrical Peak) analyte_interacting This compound (Interacting) analyte_interacting->active_site Secondary Interaction (Peak Tailing)

Caption: Interaction of this compound with active sites leading to peak tailing.

References

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). What Can Be Used To Reduce Tailing In Gas Chromatography? Retrieved from [Link]

  • Restek Corporation. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. Retrieved from [Link]

  • Restek Corporation. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Restek Corporation. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? Retrieved from [Link]

  • GenTech Scientific. (2021, April 30). Why Is Column Conditioning Important In Gas Chromatography? Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Tailing? Retrieved from [Link]

Sources

Minimizing byproducts in the synthesis of 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Nonenyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize your synthetic route to achieve high purity and yield.

Introduction

This compound is a valuable long-chain alkenyl acetate, often used as an intermediate or a final product in the synthesis of insect pheromones and other specialty chemicals. The stereochemistry and purity of the final product are critical for its biological activity and performance. This guide will walk you through common synthetic challenges and provide actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks?

A1: The most common synthetic strategies include the Grignard reaction, the Wittig reaction, and olefin cross-metathesis to construct the carbon skeleton, followed by acetylation of the resulting 8-nonen-1-ol. Each method has its own set of potential byproducts.

  • Grignard Reaction: This route often involves the coupling of a Grignard reagent with a suitable electrophile. A major challenge is the formation of homocoupling products (Wurtz-type reaction) and dienes.[1]

  • Wittig Reaction: This classic olefination method is versatile but can be plagued by issues with stereoselectivity (formation of E/Z isomers) and the difficult removal of the triphenylphosphine oxide byproduct.[2][3]

  • Cross-Metathesis: A more modern and often more efficient method, particularly for achieving high stereoselectivity.[2][4][5] However, catalyst choice is crucial, and side reactions leading to homodimers of the starting olefins can occur.[6]

  • Acetylation: The final step of converting 8-nonen-1-ol to the acetate can be incomplete or lead to byproducts if not carefully controlled.

Q2: I'm observing a significant amount of a non-polar, high-boiling byproduct in my Grignard reaction. What is it and how can I prevent it?

A2: This is likely a homocoupling product (R-R) resulting from a Wurtz-type reaction, where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X).[1] To minimize this:

  • Slow Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

  • Temperature Control: Keep the reaction temperature low to moderate. Exothermic reactions can accelerate side reactions.[7]

  • Solvent: Use a sufficient amount of an appropriate solvent like anhydrous THF to ensure proper dilution.[7]

Q3: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • For Z-selectivity (with non-stabilized ylides):

    • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. Using bases like NaHMDS or KHMDS instead of n-BuLi can create "salt-free" conditions.[8][9]

    • Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) favors the kinetic product, which is typically the Z-isomer.[8]

    • Aprotic, Non-polar Solvents: Solvents like THF or diethyl ether are preferred.[8]

  • For E-selectivity (with stabilized ylides):

    • Stabilized Ylides: Ylides with electron-withdrawing groups favor the formation of the more thermodynamically stable E-alkene.[3]

    • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to obtain the E-alkene.[9][10]

Q4: How can I efficiently remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity.

  • Crystallization: In some cases, the product can be crystallized from a non-polar solvent, leaving the phosphine oxide behind.

  • Chromatography: Column chromatography on silica gel is a common method for separation.

  • Alternative Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from an HWE reaction is typically water-soluble and easily removed during aqueous workup.[11]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction for Carbon Skeleton Formation

If you are experiencing low yields in your Grignard reaction, consider the following troubleshooting steps.

Decision-Making Workflow for Grignard Reaction Troubleshooting

grignard_troubleshooting start Low Yield in Grignard Reaction check_reagents Verify Reagent & Glassware Quality start->check_reagents check_initiation Assess Reaction Initiation check_reagents->check_initiation Reagents OK sub_reagents1 Is solvent anhydrous? check_reagents->sub_reagents1 check_conditions Review Reaction Conditions check_initiation->check_conditions Initiation OK sub_initiation1 Sufficient induction period? check_initiation->sub_initiation1 check_workup Examine Workup & Purification check_conditions->check_workup Conditions OK sub_conditions1 Inert atmosphere maintained? check_conditions->sub_conditions1 success Improved Yield check_workup->success Optimized sub_reagents2 Is halide pure & dry? sub_reagents1->sub_reagents2 Yes action_reagents1 Action: Use freshly distilled anhydrous solvent. sub_reagents1->action_reagents1 No sub_reagents3 Is Mg fresh/activated? sub_reagents2->sub_reagents3 Yes action_reagents2 Action: Purify/distill halide. sub_reagents2->action_reagents2 No sub_reagents3->check_initiation Yes action_reagents3 Action: Use fresh Mg; activate with I2 or crushing. sub_reagents3->action_reagents3 No sub_initiation1->check_conditions Yes action_initiation1 Action: Apply gentle heat/ sonication to initiate. sub_initiation1->action_initiation1 No sub_conditions2 Correct temperature profile? sub_conditions1->sub_conditions2 Yes action_conditions1 Action: Improve inert gas technique. sub_conditions1->action_conditions1 No sub_conditions2->check_workup Yes action_conditions2 Action: Optimize addition rate and cooling. sub_conditions2->action_conditions2 No

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Detailed Protocol for Grignard Reagent Formation and Reaction

  • Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).

  • Magnesium Activation: Place magnesium turnings in the reaction flask. If the magnesium is old, activate it by adding a small crystal of iodine and gently warming until the color disappears, or by crushing the turnings in a mortar and pestle before adding them to the flask.[12]

  • Initiation: Add a small portion of the alkyl halide in anhydrous THF to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle heating or sonication may be necessary.

  • Addition: Once the reaction has initiated, add the remaining alkyl halide dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (indicated by the consumption of most of the magnesium), cool the reaction mixture and add the electrophile (e.g., an aldehyde or ketone) dropwise at a controlled temperature (often 0 °C or lower) to minimize side reactions.[13][14]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

Table 1: Common Byproducts in Grignard Reactions and Their Prevention

ByproductCausePrevention Strategy
Homocoupling Product (R-R) Reaction of Grignard reagent with unreacted alkyl halide.[1]Slow addition of alkyl halide, adequate solvent volume, moderate temperature.[7]
Enolization of Ketone Grignard reagent acts as a base instead of a nucleophile.[13]Use a less sterically hindered Grignard reagent or a more reactive electrophile. Consider using CeCl₃ as an additive.
Reduction of Carbonyl Hydride transfer from the β-carbon of the Grignard reagent.[13]Use a Grignard reagent without β-hydrogens if possible. Lower reaction temperature.
Issue 2: Byproduct Formation in Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful tool for the synthesis of this compound, but it can be complicated by the formation of homodimers and other byproducts.

Workflow for Optimizing Olefin Cross-Metathesis

metathesis_optimization start Byproducts in Cross-Metathesis check_catalyst Evaluate Catalyst Choice start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst Selected sub_catalyst1 Is the catalyst Z-selective? check_catalyst->sub_catalyst1 check_purification Refine Purification Strategy check_conditions->check_purification Conditions Optimized sub_conditions1 Is homodimerization occurring? check_conditions->sub_conditions1 success High Purity Product check_purification->success Purification Successful sub_catalyst1->check_conditions Yes action_catalyst1 Action: Use a Z-selective catalyst (e.g., Ru-based with specific ligands). sub_catalyst1->action_catalyst1 No sub_conditions1->check_purification No action_conditions1 Action: Adjust stoichiometry of olefins, lower catalyst loading, or change solvent. sub_conditions1->action_conditions1 Yes

Caption: Optimization workflow for olefin cross-metathesis.

General Protocol for Z-Selective Cross-Metathesis

  • Catalyst Selection: Choose a Z-selective ruthenium-based catalyst. Several generations of Grubbs-type catalysts and other specialized catalysts are available that provide high Z-selectivity.[2][4][15]

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the starting olefins in an anhydrous, degassed solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add the catalyst (typically 0.5-5 mol%) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a reagent like ethyl vinyl ether.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography on silica gel to remove the catalyst residues and any byproducts.

Table 2: Troubleshooting Cross-Metathesis Reactions

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient catalyst loading, or steric hindrance.Use a fresh, active catalyst. Increase catalyst loading. Consider a more reactive catalyst.
Homodimer Formation Similar reactivity of the two olefin partners.[6]Use a stoichiometric excess of one of the olefins. Lower the reaction temperature.
Low Z-selectivity Inappropriate catalyst or reaction conditions.Use a catalyst known for high Z-selectivity.[2][15] Run the reaction at a lower temperature.
Isomerization of Product Catalyst-mediated isomerization of the double bond.Minimize reaction time. Use a catalyst less prone to isomerization.

Conclusion

Minimizing byproducts in the synthesis of this compound requires careful consideration of the chosen synthetic route and optimization of reaction conditions. By understanding the mechanisms of byproduct formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their final product. For further assistance, please consult the references provided below.

References

  • Herbert, M. B., Marx, V. M., Pederson, R. L., & Grubbs, R. H. (2013). Concise syntheses of insect pheromones using Z-selective cross metathesis. Angewandte Chemie International Edition, 52(1), 310-314. [Link]

  • ChemHub. (n.d.). ChemHub capability use Metathesis to make insect pheromones. Retrieved from [Link]

  • Recent Developments in Z‐Selective Olefin Metathesis Reactions by Molybdenum, Tungsten, Ruthenium, and Vanadium Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Herbert, M. B., Marx, V. M., Pederson, R. L., & Grubbs, R. H. (2013). Concise syntheses of insect pheromones using Z-selective cross metathesis. PubMed. [Link]

  • ChemHub. (n.d.). ChemHub capability use Metathesis to make insect pheromones. Retrieved from [Link]

  • Google Patents. (n.d.). US4087468A - Preparation of grignard reagents of halodienes and preparation of dienols.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?[Link]

  • ResearchGate. (2025). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. [Link]

  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Molbase. (2025). 8-nitro-8-nonenyl acetate. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Koh, M. J., Nguyen, T. T., Zhang, H., Schrock, R. R., & Hoveyda, A. H. (2016). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Nature, 531(7595), 459-465. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Schrock, R. R., & Hoveyda, A. H. (2017). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. MIT Open Access Articles. [Link]

  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?[Link]

  • XiMo. (2017). Direct Synthesis of Z-Alkenyl Halides through Catalytic Cross-Metathesis. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Koh, M. J., Nguyen, T. T., Zhang, H., Schrock, R. R., & Hoveyda, A. H. (2016). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Cross Metathesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • CP Lab Safety. (n.d.). This compound, 25mL, Each. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemsrc. (2025). 8-Nonen-1-ol. [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Journal of the Indian Chemical Society, 100(11), 101185. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • International Journal on Science and Technology. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. [Link]

  • AZoNano. (2022). The Challenges Behind Scaling Up Nanomaterials. [Link]

  • ResearchGate. (2025). Scale-up challenges in the production of nanomedicines from lab to industry. [Link]

  • The Good Scents Company. (n.d.). (E)-2-nonen-1-yl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Nonyl Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2909225B1 - Process for the purification of abiraterone acetate.
  • Jiang, Z., & Dalby, P. A. (2023). Challenges in scaling up AAV-based gene therapy manufacturing. Trends in Biotechnology, 41(8), 981-984. [Link]

  • ResearchGate. (2025). Novel convenient synthesis of ( Z/E )-8-dodecenyl acetates, components of the Grapholitha molesta sex pheromone. [Link]

  • ResearchGate. (2015). Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N'-diacetyl derivatives. [Link]

Sources

Enhancing the enantioselectivity of 8-Nonenyl Acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Nonenyl Acetate

Welcome to the technical support center for the enantioselective synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges and frequently asked questions to help you enhance the enantioselectivity and overall success of your experiments. Our approach is rooted in mechanistic principles and practical, field-proven insights.

Introduction: The Importance of Chirality in this compound Synthesis

This compound is a chiral molecule whose stereochemistry can be critical, particularly in applications like insect pheromone synthesis, where biological activity is often highly dependent on a specific enantiomer.[1][2] Achieving high enantiomeric excess (ee) is therefore not just a measure of chemical purity, but a prerequisite for biological efficacy. Enantioselective synthesis involves the preferential formation of one enantiomer over the other, a process governed by subtle energy differences in the reaction's transition states.[3] This guide provides a structured approach to troubleshooting and optimizing these delicate reactions.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and how is it calculated?

A1: Enantiomeric excess (ee) is a measurement of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in greater quantity than the other. It is calculated using the formula:

ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100

For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%. In fields like pheromone science, achieving a high ee is often essential, as the "wrong" enantiomer can be inactive or even inhibitory.[1][2]

Q2: What are the primary strategies for synthesizing enantiomerically enriched this compound?

A2: There are two main strategies to obtain an enantiomerically enriched product:

  • Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to steer a reaction towards the formation of a specific enantiomer from a prochiral starting material.[3][4][5] For a molecule like this compound, this could involve an asymmetric hydrogenation, epoxidation, or acylation reaction at a key step in the synthesis. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that lowers the activation energy for the pathway leading to the desired enantiomer.[3]

  • Enzymatic Kinetic Resolution: This method involves the use of an enzyme, typically a lipase, to selectively react with one enantiomer in a racemic mixture.[6][7] For instance, a racemic alcohol precursor to this compound can be acetylated using a lipase. The enzyme will acylate one enantiomer much faster than the other. Stopping the reaction at approximately 50% conversion allows for the separation of the unreacted, enantiomerically pure alcohol from the newly formed, enantiomerically pure acetate.[8][9]

Q3: How do I select the appropriate chiral catalyst or enzyme for my synthesis?

A3: The selection is highly dependent on the specific reaction.

  • For Asymmetric Catalysis: The choice is often guided by literature precedents for similar transformations. "Privileged ligands" like BINOL or Salen derivatives are known to be effective in a wide range of reactions.[3] However, screening a small library of catalysts is often necessary to find the optimal one for a specific substrate.

  • For Enzymatic Resolution: Lipases are excellent choices for resolving alcohols or esters. Candida antarctica lipase B (often immobilized as Novozym 435) is a robust and highly versatile enzyme known for its high enantioselectivity in a broad range of transesterification reactions.[6][7] Other lipases from Pseudomonas cepacia or Rhizomucor miehei can also be effective and may show different or complementary selectivity.[7]

Q4: What are the standard analytical methods for determining the enantiomeric excess of this compound?

A4: The most reliable and widely used methods for determining the ee of volatile compounds like this compound are chromatographic techniques.[10]

  • Chiral Gas Chromatography (GC): This is often the method of choice. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times. The ratio of the peak areas corresponds directly to the ratio of the enantiomers.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, this method uses a chiral stationary phase to separate the enantiomers. It is particularly useful if the product requires derivatization to be analyzed by GC.[11]

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for routine ee determination, NMR can be used. Adding a chiral solvating or shift reagent can cause the signals of the two enantiomers to appear at different chemical shifts, allowing for their integration and the calculation of ee.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is producing this compound (or its precursor) with a low ee. What are the common causes and how can I troubleshoot this?

Answer: Low enantioselectivity is a common challenge that can often be resolved by systematically optimizing reaction parameters. The underlying principle is that enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers; small changes in reaction conditions can have a large impact on this energy difference.[3]

Caption: Decision tree for troubleshooting low enantiomeric excess.

  • Reaction Temperature: In many cases, lowering the reaction temperature increases enantioselectivity.[12] This is because the selectivity is inversely proportional to temperature. A lower temperature can magnify the small energy differences between the diastereomeric transition states, favoring the formation of one enantiomer.

    • Recommendation: Run a series of experiments at progressively lower temperatures (e.g., 25 °C, 0 °C, -20 °C) and analyze the effect on ee.

  • Solvent: The solvent can significantly influence the reaction's outcome by stabilizing or destabilizing the transition states.[12] A change in solvent polarity or coordinating ability can alter the catalyst's conformation or its interaction with the substrate.

    • Recommendation: Screen a range of solvents with different polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile).

  • For Enzymatic Resolutions - Reaction Time & Conversion: In a kinetic resolution, the ee of both the unreacted starting material and the product changes as the reaction progresses. The highest ee is typically achieved at or near 50% conversion. Pushing the reaction beyond this point will cause the enzyme to start acylating the less-preferred enantiomer, which reduces the ee of the product.[9]

    • Recommendation: Set up a time-course experiment and withdraw aliquots at regular intervals. Analyze both the conversion and the ee of the substrate and product to determine the optimal reaction time.

  • Catalyst/Enzyme Choice and Integrity: The chosen catalyst or enzyme may not be optimal for your specific substrate. Additionally, catalysts can deactivate over time, or enzymes can lose activity if not handled or stored correctly.[13]

    • Recommendation: If using a catalyst, ensure it is pure and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts). If using an enzyme, ensure it is from a reliable source and stored at the recommended temperature. Consider screening a different class of ligands or a different lipase.

ParameterGeneral Effect on Enantioselectivity (ee)Recommendation
Temperature Lowering temperature often increases ee.[3][12]Screen reactions from room temperature down to -40 °C or lower.
Solvent Polarity and coordinating ability can dramatically alter ee.Test a range of solvents (e.g., non-polar, polar aprotic, polar protic).
Catalyst/Enzyme Loading An optimal loading exists; too little may be slow, too much can sometimes lead to side reactions or dimerization that lower ee.Titrate the catalyst/enzyme loading to find the optimal concentration.
Reaction Time (Kinetic Resolution) ee is maximized around 50% conversion.Monitor the reaction by GC/HPLC to stop at the optimal point.

Table 1: The effect of key reaction parameters on enantioselectivity.

Issue 2: Poor Yield or Incomplete Conversion

Question: My reaction has good enantioselectivity, but the yield is low. How can I improve conversion without sacrificing the ee?

Answer: Balancing yield and enantioselectivity is a common optimization goal.

  • Catalyst Loading: Low conversion can sometimes be due to insufficient catalyst or enzyme. Increasing the loading may improve the reaction rate and overall yield. However, be cautious, as excessive catalyst can sometimes promote background (non-selective) reactions.

  • Reaction Time: If the reaction is simply slow, extending the reaction time may be all that is needed. This is especially true for reactions run at low temperatures to maximize ee.

  • Substrate and Reagent Purity: Impurities in your starting material or reagents can act as catalyst poisons, inhibiting the reaction and leading to low conversion.[13] Ensure all materials are of high purity.

  • Concentration: The concentration of the reactants can influence the reaction rate. Try running the reaction at a higher concentration, but monitor the ee to ensure it is not negatively affected.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-8-nonen-2-ol

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic alcohol precursor to this compound using Novozym 435.

  • (±)-8-nonen-2-ol

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., n-heptane or toluene)

  • Molecular sieves (4Å)

  • Reaction vessel with magnetic stirring and temperature control

  • To a dry reaction vessel, add (±)-8-nonen-2-ol (1.0 eq) and anhydrous n-heptane (to achieve a concentration of ~0.2 M).

  • Add vinyl acetate (1.0 eq) to the solution. Note: Using a slight excess of the acyl donor can sometimes be beneficial, but equimolar amounts is a good starting point.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC.

  • When the reaction reaches ~50% conversion (indicated by the disappearance of half of the starting alcohol and the appearance of the acetate product), stop the reaction.

  • Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of unreacted (S)-8-nonen-2-ol and the product (R)-8-nonenyl acetate by flash column chromatography.

Caption: Workflow for enzymatic kinetic resolution.

Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral GC column (e.g., a cyclodextrin-based column like Beta-DEX™ or Gamma-DEX™).

  • Dissolve a small amount (~1 mg) of your purified product or reaction aliquot in a suitable solvent (e.g., hexane or dichloromethane, 1 mL).

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Oven Program: Start with an isothermal hold at a low temperature (e.g., 80 °C) for 2 minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). Note: The exact temperature program must be optimized to achieve baseline separation of the enantiomers.

  • Injection: Inject 1 µL of the sample.

  • Identify the two peaks corresponding to the enantiomers of this compound.

  • Integrate the area of each peak.

  • Calculate the ee using the formula: ee (%) = |(Area1 - Area2)| / (Area1 + Area2) x 100.

References

  • Mori, K. (n.d.). Molecular Asymmetry and Pheromone Science. J-STAGE.
  • Ozawa, F., Kubo, A., & Hayashi, T. (n.d.).
  • Wei, L., et al. (2024). Asymmetric Synthesis and Biological Activity of Contact Pheromone of Western Flower Thrips, Frankliniella occidentalis.
  • Punt, A., et al. (n.d.). Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica. Beilstein Journals.
  • Mori, K. (n.d.). Organic Synthesis in Pheromone Science.
  • Zarbin, P. H., Bergmann, J., & Sant'Ana, J. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Royal Society of Chemistry.
  • Gladysz, J. A. (n.d.). Introduction: Enantioselective Catalysis.
  • Berlin, J. M., et al. (n.d.). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis.
  • de Souza, J. S. I., et al. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification.
  • (n.d.). Determination of enantiomeric excess.
  • (n.d.). Enantioselective synthesis. Wikipedia.
  • Joyce, L. A., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • (n.d.). Asymmetric Catalysis (Enantioselective Catalysis)
  • (2024). Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses. BenchChem.
  • (n.d.). Lipase-catalyzed kinetic resolution of racemic alcohol (±)-8.
  • Reitti, M., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Royal Society of Chemistry.
  • Sandoval-Rivalo, E., et al. (n.d.).
  • Owens, T. A., et al. (2024). Determining Enantiomeric Excess Utilizing Ratiometric Measurements of a Deuterium Labeled Malonate By 1H NMR Spectroscopy. The Aquila Digital Community.
  • Yadav, G. D., & Dhoot, S. B. (2014). Lipase-catalyzed Kinetic Resolution of (±)-1-(2-furyl) Ethanol in Nonaqueous Media. Wiley Online Library.
  • (2024). Enhancing enantiomeric excess in the chiral resolution of octadienol isomers. BenchChem.
  • Guerrero, A. (2013).

Sources

Matrix effects in the analysis of 8-Nonenyl Acetate from environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 8-Nonenyl Acetate in complex environmental matrices. This center is designed for researchers, analytical chemists, and environmental scientists who are encountering challenges with quantitative accuracy and reproducibility. Here, we will explore the pervasive issue of matrix effects and provide expert-driven, field-proven solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions - Understanding Matrix Effects

This section addresses the fundamental concepts of matrix effects, helping you understand the "what" and "why" before tackling the "how-to" of mitigation.

Q1: What exactly are "matrix effects" in the GC-MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's analytical signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1] In the context of Gas Chromatography-Mass Spectrometry (GC-MS), these effects primarily occur in the GC inlet and the MS ion source.

  • Signal Suppression: This is the most common effect. Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to a lower ion count and thus a weaker signal than expected.[2] This results in the underestimation of the analyte's concentration.

  • Signal Enhancement: Less common but equally problematic, this occurs when matrix components prevent the thermal degradation of the analyte in the hot GC inlet.[3] These components coat active sites (e.g., silanol groups) in the liner and column head, allowing more of the target analyte to reach the detector.[3] This "analyte protectant" effect leads to an artificially high signal and an overestimation of the concentration.[2][3]

Q2: Why are environmental samples like soil and water so challenging for this compound analysis?

A2: Environmental matrices are notoriously complex and variable. Unlike clean standards prepared in a pure solvent, a soil or water extract contains a vast array of organic and inorganic compounds.

  • Soil and Sediment: These matrices are rich in humic acids, fulvic acids, lipids, and other complex natural organic matter.[4] When extracted, many of these compounds are carried over into the final sample and can cause significant signal suppression or enhancement.

  • Water (Wastewater, Surface Water): These samples contain dissolved organic carbon, surfactants, and various contaminants that can interfere with the analysis. The complexity increases dramatically in wastewater, where the matrix composition can fluctuate significantly.[5][6]

The inherent variability of these matrices means that a method developed for one soil type may not be suitable for another, making robust sample cleanup and calibration strategies essential.[7]

Q3: What are the common symptoms of matrix effects in my data?

A3: Matrix effects manifest in several ways. If you observe any of the following, you should suspect matrix interference:

  • Poor Recovery: Spiked samples consistently yield lower-than-expected recovery rates, indicating signal suppression.

  • High Variability: Replicate injections of the same sample extract show poor precision (high %RSD), often due to inconsistent ionization.

  • Non-linear Calibration Curves: Calibration curves prepared in the matrix do not follow a linear regression (r² < 0.99), especially at lower concentrations.

  • Peak Shape Distortion: The chromatographic peak for this compound may show tailing or fronting that is not present in solvent standards.

Q4: How can I definitively diagnose if matrix effects are impacting my analysis?

A4: The most reliable diagnostic test involves comparing the slope of a calibration curve prepared in a pure solvent against one prepared in a blank matrix extract.[8]

  • Prepare Solvent Standards: Create a series of calibration standards of this compound in a clean solvent (e.g., hexane or dichloromethane).

  • Prepare Matrix-Matched Standards: Obtain a sample of the matrix (e.g., soil) that is known to be free of this compound. Process it using your entire sample preparation workflow. Use the resulting blank extract to prepare an identical series of calibration standards.

  • Analyze and Compare: Analyze both sets of standards using the same GC-MS method. Plot the calibration curves and compare their slopes.

The Matrix Effect (ME) can be quantified using the following formula: ME (%) = [(Slope in Matrix / Slope in Solvent) - 1] * 100

  • ME < 0%: Indicates signal suppression.

  • ME > 0%: Indicates signal enhancement.

  • -20% < ME < 20%: Often considered negligible, though this depends on the method's data quality objectives.[6]

Part 2: Troubleshooting Guide - Common Problems & Proven Solutions

This section provides a structured approach to resolving specific issues you may encounter during your analysis.

Problem Observed Probable Cause(s) Recommended Solutions & Actions
Low & Inconsistent Analyte Recovery (Signal Suppression) 1. Ion Suppression: Co-eluting matrix components interfere with ionization in the MS source.[1] 2. Analyte Loss: The analyte is lost during aggressive sample cleanup steps.1. Improve Cleanup: Implement or optimize a sample cleanup procedure like dispersive Solid Phase Extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).[9] 2. Use Isotope Dilution: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS co-elutes and experiences the same suppression, providing the most accurate correction.[10] 3. Dilute the Extract: Diluting the sample can reduce the concentration of interfering components, but may compromise detection limits.[11]
Artificially High Recovery (Signal Enhancement) 1. Analyte Protection: Matrix components are masking active sites in the GC inlet, preventing thermal degradation of the analyte.[3]1. Use Matrix-Matched Calibration: This is the most direct way to compensate for a consistent enhancement effect.[8][12] 2. Perform Inlet Maintenance: Regularly replace the GC inlet liner and trim the first few centimeters of the analytical column. 3. Use Analyte Protectants: Add a compound like sorbitol or gulonolactone to both standards and samples to equalize the protective effect.[3]
Poor Reproducibility (%RSD > 15%) 1. Matrix Heterogeneity: The composition of the interfering compounds varies between different samples. 2. Inconsistent Sample Prep: Manual sample preparation steps are not performed uniformly.1. Homogenize Samples: Thoroughly dry, sieve, and mix solid samples before taking an analytical portion to ensure it is representative.[13][14] 2. Standardize Workflow: Use a robust and well-documented sample preparation protocol, such as the QuEChERS method.[15] 3. Employ an Internal Standard: A SIL-IS is ideal, but a good structural analog can also help correct for variability.[10][16]

Troubleshooting Workflow Diagram

The following decision tree provides a logical path for identifying and addressing matrix effects.

G start Start: Inconsistent or Inaccurate Results? diag Perform Diagnostic Test: Compare Solvent vs. Matrix-Matched Standards start->diag result Calculate Matrix Effect (ME) diag->result suppress ME < -20% (Suppression) result->suppress Suppression Detected enhance ME > 20% (Enhancement) result->enhance Enhancement Detected ok -20% < ME < 20% (Acceptable) result->ok No Significant Effect sol_suppress1 Solution: Improve Sample Cleanup (e.g., d-SPE, SPE) suppress->sol_suppress1 sol_suppress2 Solution: Use Stable Isotope-Labeled Internal Standard (Gold Standard) suppress->sol_suppress2 sol_enhance1 Solution: Use Matrix-Matched Calibration enhance->sol_enhance1 sol_enhance2 Solution: Perform Regular GC Inlet Maintenance enhance->sol_enhance2 end Proceed with Method Validation ok->end sol_suppress1->end sol_suppress2->end sol_enhance1->end sol_enhance2->end

Caption: Decision tree for troubleshooting matrix effects.

Part 3: Key Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the most effective strategies to mitigate matrix effects.

Protocol 1: QuEChERS Sample Preparation for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that is highly effective for semi-volatile compounds like this compound in complex matrices.[15][17] This protocol is adapted for a typical low-moisture soil sample.

Step 1: Sample Hydration and Homogenization

  • Weigh 10 g of homogenized, sieved (<2 mm) soil into a 50 mL centrifuge tube.[14][18]

  • If the soil is dry, add 8-10 mL of reagent water to create a consistent, damp paste. This step is critical for efficient extraction.[18]

  • Add an internal standard (ideally, a stable isotope-labeled version of this compound) to the sample.

  • Vortex for 1 minute to thoroughly mix.

Step 2: Acetonitrile Extraction

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate). The citrate buffer helps maintain a stable pH for pH-dependent analytes.[15]

  • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes phase separation.

  • Centrifuge at >3000 rcf for 5 minutes.

Step 3: Dispersive SPE (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents. For this compound, a common combination is:

    • 150 mg MgSO₄: Removes residual water.

    • 50 mg PSA (Primary Secondary Amine): Removes organic acids and some polar interferences.

    • 50 mg C18: Removes non-polar interferences like lipids and fats.[19]

  • Vortex for 30 seconds.

  • Centrifuge at >5000 rcf for 5 minutes.

  • The resulting supernatant is your final extract, ready for GC-MS analysis.

QuEChERS Workflow Diagram

G cluster_0 Extraction cluster_1 Cleanup (d-SPE) sample 1. Weigh 10g Soil + Add Water & IS acetonitrile 2. Add 10mL Acetonitrile + QuEChERS Salts sample->acetonitrile shake 3. Shake Vigorously (1 min) acetonitrile->shake centrifuge1 4. Centrifuge shake->centrifuge1 supernatant 5. Transfer 1mL Acetonitrile Extract centrifuge1->supernatant dspe 6. Add to d-SPE Tube (MgSO4, PSA, C18) supernatant->dspe vortex 7. Vortex (30 sec) dspe->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 final_extract Final Extract for GC-MS Analysis centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow for soil.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol ensures that your calibration standards experience the same matrix effects as your unknown samples, thereby compensating for signal suppression or enhancement.[12]

  • Source Blank Matrix: Obtain a sufficient quantity of a representative matrix (e.g., soil, water) that is confirmed to be free of this compound.

  • Prepare Bulk Blank Extract: Process a large batch of the blank matrix using the exact same sample preparation procedure (e.g., QuEChERS) as your unknown samples. This creates a pooled "blank matrix extract."

  • Prepare a Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., 1000 µg/mL in acetonitrile).

  • Spike the Blank Extract: Create your calibration standards by performing serial dilutions of the stock solution directly into aliquots of the blank matrix extract. For example, to make a 50 ng/mL standard, you would add the appropriate volume of stock solution to the blank extract.

  • Construct the Curve: Analyze the series of matrix-matched standards (typically 5-7 levels) using your GC-MS method to build the calibration curve that will be used to quantify your unknown samples.

Comparison of Mitigation Strategies
Strategy Mechanism Effectiveness Complexity & Cost Best For...
Improved Sample Cleanup Removes interfering compounds before analysis.Moderate to High. Reduces but may not eliminate all effects.Moderate. Requires method development and cost of consumables (e.g., SPE cartridges).All analyses, as a foundational step to minimize matrix load.
Matrix-Matched Calibration Compensates for the effect by ensuring standards and samples have the same matrix composition.[20]High. Very effective for consistent and predictable matrix effects.Moderate. Requires a source of blank matrix and additional preparation time.Routine analysis of a single, well-defined matrix type (e.g., a specific soil type).
Stable Isotope Dilution (SID) An isotopically labeled analog of the analyte is used as an internal standard. It behaves almost identically to the native analyte during prep and analysis.[10]Very High (Gold Standard). Corrects for both matrix effects and variability in sample prep recovery.High. Requires synthesis or purchase of expensive labeled standards.High-stakes analyses, research applications, and methods for variable or unknown matrices where ultimate accuracy is required.
Part 4: References
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  • LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO Corporation. [Link]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Agilent Technologies. [Link]

  • Alliance Technologies. EPA 8270 Semivolatile Hazardous Organic Compounds by GC MS - Testing Laboratory. Alliance Technologies. [Link]

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  • Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. [Link]

  • Stüber, M., & Reemtsma, T. (2004). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. ResearchGate. [Link]

  • Restek Corporation. (2020). Modifying QuEChERS for complicated matrices- Soil and Sediment. Restek. [Link]

  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Methods. 3M. [Link]

  • Lehotay, S. J., & Schenck, F. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Perestrelo, R., et al. (2019). Comparison of the unbuffered and the buffered acetate QuEChERS. ResearchGate. [Link]

  • U.S. EPA. MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency. [Link]

  • Sajid, M., & Płotka-Wasylka, J. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. National Institutes of Health. [Link]

  • Rahman, M. M., et al. (2015). Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. [Link]

  • Zhang, H., et al. (2018). Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. ResearchGate. [Link]

  • Reyes-Garcés, N., et al. (2018). Solid-Phase Microextraction. ResearchGate. [Link]

  • Celińska, E., & Bielawska, A. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. [Link]

  • Saito, Y. (2020). Solid-Phase Microextraction and Related Techniques in Bioanalysis. National Institutes of Health. [Link]

  • Arnhard, K., et al. (2021). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]

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  • Primpke, S., et al. (2020). Sample Preparation Techniques for the Analysis of Microplastics in Soil—A Review. MDPI. [Link]

  • Van De Steene, K., & Lambert, W. (2008). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. ResearchGate. [Link]

  • Powley, C. R., George, S. W., Ryan, T. W., & Buck, R. C. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. PubMed. [Link]

  • Tserng, K. Y., & Kalhan, S. C. (1983). Measurement of stable isotopic enrichment of underivatized acetate by gas chromatography/mass spectrometry: application to in vivo estimation of acetate production. PubMed. [Link]

  • CVUA Stuttgart. About the method - QuEChERS. Chemisches und Veterinäruntersuchungsamt Stuttgart. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]

  • The Analytical Scientist. (2022). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. YouTube. [Link]

  • Thermo Fisher Scientific. (2022). Redefine Volatile and Semivolatice Organic Compounds Analysis by GC-MS, from Start to Finish. YouTube. [Link]

  • Restek Corporation. (2020). Modifying QuEChERS for complicated matrices- Dry Samples. Restek. [Link]

  • Previs, S. F., & Hubbard, B. K. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central. [Link]

  • Pan, C., & You, C. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. [Link]

  • Tisler, S., Pattison, D. I., & Christensen, J. H. (2021). Correction of Matrix Effects for Reliable Non-target Screening LC-ESI-MS Analysis of Wastewater. PubMed. [Link]

  • Okereafor, U., et al. (2020). Chapter 26 Sample preparation techniques for soil analysis. ResearchGate. [Link]

  • Andrew Alliance. (2022). Matrix-Matched Pesticide Standard Curve Preparation. OneLab. [Link]

  • Avilla, J., et al. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. MDPI. [Link]

  • Petrovic, M., & Barceló, D. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. PubMed. [Link]

  • D'Souza, D. H. (2015). Sample Preparation Techniques for Soil, Plant, and Animal Samples. ResearchGate. [Link]

  • Searle, B. C., et al. (2018). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. National Institutes of Health. [Link]

  • Thermo Fisher Scientific. Trace determination of Octyl&Nonyl-phenols, related Ethoxylates and Bisphenol A using on-line SPE and Orbitrap LC-MS/MS. BrJAC. [Link]

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  • Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Agilent Technologies. [Link]

  • Malysheva, O., & Cohen, J. H. (2020). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. PubMed Central. [Link]

  • Ruza, L., et al. (2012). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. [Link]

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Technical Support Center: Optimizing Semiochemical Traps for Codling Moth (Cydia pomonella)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Pest Management Professionals

Welcome to the technical support center for the optimization of semiochemical-baited traps for the codling moth, Cydia pomonella. This guide is designed for researchers, scientists, and drug development professionals engaged in the study and management of this significant global pest of pome fruits.[1][2][3]

While your query specified 8-Nonenyl Acetate, a thorough review of current scientific literature indicates that the most effective and widely studied attractants for Cydia pomonella are multi-component blends of its primary sex pheromone, codlemone ((E,E)-8,10-dodecadien-1-ol), combined with host plant volatiles (kairomones) such as pear ester and acetic acid.[2][4][5][6] This guide, therefore, focuses on the principles of optimizing traps using these validated and commercially available lures to ensure scientific rigor and field efficacy.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup and deployment of Cydia pomonella traps.

Q1: What are the primary types of lures available for Codling Moth? A: Lures for C. pomonella primarily fall into two categories:

  • Sex Pheromone Lures: These contain the primary female sex pheromone, codlemone. They are highly specific and attract only male moths.[7] Standard lures may have a 1 mg load, while high-load (e.g., 10 mg) versions are used in orchards under Mating Disruption (MD).[8]

  • Kairomone & Combination Lures: These lures contain a blend of codlemone and/or host-plant volatiles like pear ester ((E,Z)-2,4-ethyl decadienoate) and acetic acid (AA).[4][5][7] These "combo" lures are attractive to both male and female moths and are often more effective in orchards where MD is used, as the high concentration of synthetic pheromone in the air can reduce the effectiveness of traps baited only with codlemone.[4][9] Advanced lures may include additional components like (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and pyranoid linalool oxide (LOX).[5][6]

Q2: Which type of trap is recommended? A: Large delta traps (e.g., Pherocon® VI DELTA) are the industry standard and are consistently effective.[7][10] Their larger sticky surface area generally results in higher capture rates compared to smaller wing or diamond-shaped traps, which is particularly important in low-population settings or within mating-disrupted orchards.[8]

Q3: How high and where in the tree should I place the traps? A: Trap placement is critical. For codling moth, traps should always be placed in the upper third of the tree canopy .[8][11] Catches are significantly higher in the upper part of the canopy compared to the lower or middle sections.[8]

Q4: What is the recommended trap density? A: For effective monitoring to base treatment decisions on, a density of one trap for every 2.5 acres (approximately 1 trap per hectare) is essential.[11][12] Using a lower density (e.g., one trap per 10 acres) is not sufficient for making accurate threshold-based decisions and could lead to unacceptable crop damage.[8][11]

Q5: How often should I replace the lures and trap liners? A: Lure longevity depends on the dispenser type (e.g., rubber septa, PVC matrix) and environmental conditions.

  • Standard Rubber Septa Lures: Typically require replacement every 4 weeks.[7] Performance can decline after just 2-3 weeks in summer heat.[8]

  • Long-Life PVC/Matrix Lures: Many modern combination lures offer an extended field life of 8 weeks or more.[4][7]

  • Trap Liners: Replace the sticky liner when it becomes dirty or after approximately 30 moths have been captured to ensure trapping efficiency.[12]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Problem - Low or No Trap Capture

Low capture rates are a common and frustrating issue. This guide provides a systematic workflow to diagnose the underlying cause.

TroubleshootingWorkflow Start Start: Low / No Codling Moth Capture CheckMD Is the orchard under Mating Disruption (MD)? Start->CheckMD MD_Yes Standard pheromone lures are suppressed. Switch to a kairomone-based combo lure (e.g., CM-DA COMBO, 4K lure). CheckMD->MD_Yes Yes MD_No Proceed to Lure & Trap Check CheckMD->MD_No No Conclusion If all checks pass, consider low population density or competing wild pheromone sources. MD_Yes->Conclusion CheckLure 1. Lure Check: - Is it the correct lure for CM? - Is it within its expiration date? - Has it been stored correctly (cool, dry)? - Is it past its field-life? MD_No->CheckLure CheckTrap 2. Trap Check: - Placed in upper third of canopy? - Correct density (1 per 2.5 acres)? - Not on perimeter row (3-4 rows in)? - Sticky liner clean? CheckLure->CheckTrap CheckWeather 3. Environmental Check: - Have temperatures been consistently low? - Has there been high wind or heavy rain? CheckTrap->CheckWeather Weather_Impact Moth flight is suppressed by poor weather. Continue monitoring and await favorable conditions (warm evenings). CheckWeather->Weather_Impact If Yes CheckWeather->Conclusion If No

Caption: Systematic workflow for diagnosing low trap capture rates.

  • Impact of Mating Disruption (MD): This is the most common reason for low captures in managed orchards. MD saturates the air with the female sex pheromone, making it difficult for males to locate the small point source of a trap lure.[2][4]

    • Solution: In MD orchards, it is crucial to use combination lures that include kairomones like pear ester and acetic acid (e.g., CM-DA COMBO™ or MEGALURE® CM DUAL™ 4K).[7] These lures attract both sexes and are more effective against the background of synthetic pheromone.[4]

  • Lure Integrity and Age: Pheromones are volatile and degrade over time, especially if stored improperly or left in the field too long.

    • Solution: Always check the manufacturer's expiration date and recommended field life.[7][13] Store unused lures in a cool, dry place, preferably a freezer, in their original sealed packaging.

  • Trap Placement and Maintenance: As noted in the FAQs, incorrect placement will drastically reduce captures. Placing traps in the lower or middle canopy is a frequent error.

    • Solution: Ensure every trap is securely fastened in the top third of the tree canopy.[8][11] Avoid placing traps on the very edge of an orchard block; move them inward by 3-4 rows to capture resident moths rather than those from neighboring areas.[8]

  • Environmental Conditions: Codling moth activity is highly dependent on temperature. Flight and mating do not occur at low temperatures.

    • Solution: Correlate your trap capture data with weather parameters. Significant moth flight typically occurs on warm evenings.[3][14] Low captures during a week of cool, rainy, or windy weather are expected and do not necessarily indicate a flaw in the trapping system.[3]

Guide 2: Problem - High Capture of Non-Target Species

Capturing other moth species can complicate counts and saturate traps.

  • Lure Specificity: While codlemone is highly specific, some kairomone components may attract other insects. Additionally, some other tortricid moths, like the Oriental Fruit Moth (Grapholita molesta), can be present in the same environment.[15]

    • Solution: Positively identify the captured moths. Resources from university extension services can help differentiate C. pomonella from other species like the Oriental Fruit Moth. If non-target captures are excessive, consider using a lure with a different blend or relying on a pure codlemone lure if not in an MD block.

  • Trap Contamination: Reused traps can sometimes retain odors that attract other species.

    • Solution: Use new traps and liners for each new lure deployment. If reusing trap bodies, wash them thoroughly with unscented soap and water and allow them to air out completely.

Section 3: Experimental Protocols

Protocol 1: Field Evaluation of Lure Performance

This protocol provides a framework for comparing the efficacy of two different lure types (e.g., Pheromone-only vs. Pheromone + Kairomone).

Objective: To determine which lure type captures a significantly higher number of Cydia pomonella in a specific orchard environment.

Materials:

  • 10x Delta traps with sticky liners

  • 5x Lure A (e.g., PHEROCON CM Standard 1X)

  • 5x Lure B (e.g., PHEROCON CMDA COMBO-P)

  • Flagging tape for marking trap locations

  • GPS device for recording coordinates

Methodology:

  • Site Selection: Choose a 10-acre (or larger) orchard block.

  • Experimental Design: Establish five paired-trap locations (replicates) within the block. Each location will have one trap with Lure A and one with Lure B.

  • Trap Placement:

    • Within each replicate, place the two traps at least 20 meters apart to minimize interference.

    • Ensure all traps are placed in the upper third of the canopy of trees of similar size and variety.

    • Randomize which lure (A or B) is placed in the first position at each location.

  • Deployment: Deploy all traps on the same day. Mark each trap clearly with its lure type and replicate number.

  • Data Collection:

    • Check traps weekly for 8 weeks.

    • Count and record the number of C. pomonella moths in each trap.

    • Replace sticky liners as needed. Replace lures according to manufacturer recommendations.

  • Data Analysis:

    • For each week, calculate the mean number of moths captured per trap for Lure A and Lure B.

    • Use a paired t-test or a similar statistical analysis to determine if there is a significant difference in capture rates between the two lure types.

Section 4: Key Concepts in Pheromone Trapping

The Pheromone Plume

Understanding the structure of a pheromone plume is key to interpreting trap results. The plume is not a uniform cloud; it is a narrow, meandering filament of odor that is broken up by air turbulence.

PheromonePlume cluster_0 Orchard Canopy T1 T2 T3 T4 T5 T6 Trap Trap with Lure PlumeNode Moth Foraging Moth Moth->m1 Random Search p1 p1 PlumeNode->p1 p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 Wind->Trap m1->m2 Detects Plume & Flies Upwind m2->Trap

Caption: The pheromone plume is a narrow, turbulent filament of odor.

A moth flying randomly will only detect the pheromone when it intersects this narrow plume. Once inside, it flies upwind to locate the source. The behaviorally effective plume reach for a standard codling moth trap is surprisingly small, often less than 5 meters.[1][10] This is why precise trap placement and adequate density are paramount; the traps must be positioned where moths are most likely to encounter the plume.

Section 5: References

  • Knight, A. L., Witzgall, P., & Preti, M. (2021). Development of multi‐component non‐sex pheromone blends to monitor both sexes of Cydia pomonella (Lepidoptera: Tortricidae). Journal of Applied Entomology. [Link]

  • Knight, A. L., et al. (2023). Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring. Insects. [Link]

  • Miller, J. R., et al. (2016). Maximizing Information Yield From Pheromone-Baited Monitoring Traps: Estimating Plume Reach, Trapping Radius, and Absolute Density of Cydia pomonella (Lepidoptera: Tortricidae) in Michigan Apple. Journal of Economic Entomology. [Link]

  • Yang, Z., et al. (2004). HOST PLANT VOLATILES SYNERGIZE RESPONSE TO SEX PHEROMONE IN CODLING MOTH, Cydia pomonella. Journal of Chemical Ecology. [Link]

  • ISCA Technologies. ISCAlure C.pomonella / Codling Moth. ISCA Tech. [Link]

  • Iliano, M., et al. (2022). Future semiochemical control of codling moth, Cydia pomonella. Frontiers in Ecology and Evolution. [Link]

  • Miller, J. R., et al. (2017). Estimating plume reach and trapping radii for male and female Cydia pomonella (Lepidoptera:Tortricidae) captured in pheromone–kairomone-baited traps in mating-disrupted commercial apple orchards. The Great Lakes Entomologist. [Link]

  • Trécé Inc. (2023). PHEROCON® CM for Codling Moth, Cydia pomonella, in Apples, Pears, and Walnuts. Trécé. [Link]

  • Washington State University. (n.d.). Codling Moth Biology and Ecology. WSU Tree Fruit. [Link]

  • Basoalto, E., et al. (2021). Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA. Insects. [Link]

  • Khan, B., et al. (2017). Field study of pheromone trap catches of codling moth Cydia pomonella (L) (Lepidoptera; Tortricidae) in relation to weather parameters at Madyan Swat Pakistan. Journal of Entomology and Zoology Studies. [Link]

  • Basoalto, E., et al. (2021). Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA. MDPI. [Link]

  • Basoalto, E., et al. (2021). Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA. ResearchGate. [Link]

  • Iliano, M., et al. (2022). Future semiochemical control of codling moth, Cydia pomonella. Frontiers. [Link]

  • Mates, J., et al. (2023). Remote monitoring of Cydia pomonella adults among an assemblage of nontargets in sex pheromone-kairomone-baited smart traps. Pest Management Science. [Link]

  • University of California IPM. (n.d.). Codling Moth / Apple / Agriculture. UC IPM. [Link]

  • Baloch, H., et al. (2023). MONITORING OF CODLING MOTH CYDIA POMONELLA (L.) THROUGH PHEROMONE TRAPS IN APPLE ORCHARD. The Professional Medical Journal. [Link]

  • Washington State University. (2018). Monitoring and Identification. WSU Tree Fruit. [Link]

  • Epstein, D., et al. (2009). Using pheromone traps to monitor moth activity in orchards. MSU Extension. [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide to Validating the Attractancy of 8-Nonenyl Acetate for Specific Insect Species

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and pest management professionals to rigorously validate the efficacy of 8-Nonenyl Acetate as a semiochemical attractant. We will move beyond simple screening to establish a self-validating workflow, ensuring that results are both reproducible and indicative of real-world performance. The methodologies described herein are grounded in established principles of chemical ecology and entomology.

Introduction to this compound as a Semiochemical

Semiochemicals, chemical signals that mediate interactions between organisms, are cornerstones of modern integrated pest management (IPM) strategies.[1] They offer a high degree of specificity, minimizing impact on non-target species and the broader ecosystem. This compound (CAS 13038-22-7) is a volatile ester that has been investigated as an attractant for several insect species, most notably the female melon fly, Bactrocera cucurbitae.[2][3][4][5]

However, a compound's potential is only realized through systematic validation. The objective of this guide is to present a multi-tiered experimental workflow that progresses from establishing physiological reception to quantifying behavioral response and, finally, confirming efficacy under field conditions. This structured approach ensures that resources are not wasted on costly field trials for compounds that fail to elicit a fundamental biological response.

Comparative Landscape: this compound vs. Alternative Lures

To objectively assess the performance of this compound, it must be benchmarked against established standards and a negative control. The choice of alternatives depends on the target species. For the melon fly, alternatives might include protein baits or other plant-derived volatile compounds. For a broader context, comparison could extend to other classes of attractants used for different pest species, such as phenylacetaldehyde for moths.[6]

Below is a table summarizing hypothetical comparative data for a target insect species. The goal of the validation workflow is to populate such a table with empirical data.

Table 1: Hypothetical Performance Comparison of Insect Attractants

Attractant CompoundTarget SpeciesEAG Response (mV, Mean ± SD)Olfactometer Attraction Index (%)Field Trap Capture Rate (Insects/Trap/Day)
This compound Bactrocera cucurbitae1.8 ± 0.375%45 ± 8
Alternative Lure (e.g., Cucumber Volatile Blend)Bactrocera cucurbitae1.5 ± 0.468%38 ± 11
Phenylacetaldehyde + Acetic AcidTrichoplusia ni2.1 ± 0.282%60 ± 14
Negative Control (Solvent)Bactrocera cucurbitae0.1 ± 0.055% (random movement)2 ± 1

A Self-Validating Experimental Workflow

The cornerstone of trustworthy validation is a logical, tiered approach where each stage confirms the findings of the previous one. This workflow ensures that a positive result is not an artifact of a single assay but a robust, reproducible biological phenomenon.

G cluster_0 Phase 1: Physiological Screening cluster_1 Phase 2: Behavioral Validation (Lab) cluster_2 Phase 3: Efficacy Confirmation (Field) EAG Electroantennography (EAG) EAG_desc Does the insect's antenna respond to the compound? EAG->EAG_desc Olfactometer Y-Tube Olfactometer Bioassay EAG->Olfactometer If significant EAG response No_EAG No Significant Response: Compound is not detected. Cease further testing. EAG->No_EAG Olf_desc Does the compound elicit an attractive behavioral response? Olfactometer->Olf_desc Field Field Trapping Trials Olfactometer->Field If significant attraction No_Olf No Significant Attraction: Compound is not a behavioral attractant. Re-evaluate or cease testing. Olfactometer->No_Olf Field_desc Does the attractant perform effectively in a natural setting? Field->Field_desc

Caption: A three-phase workflow for validating insect attractants.

Detailed Experimental Protocols

Phase 1: Electroantennography (EAG)

Causality: Before assessing behavior, we must confirm that the insect's olfactory system can detect the compound. EAG measures the summated electrical potential from the antenna in response to an odor, providing a rapid and sensitive measure of peripheral olfactory response.[7][8] A null response in EAG indicates the insect is "blind" to the compound, making behavioral attraction highly improbable.

Protocol:

  • Insect Preparation:

    • Select healthy, adult insects of a consistent age and physiological state (e.g., mated females, 2-5 days post-eclosion).[9]

    • Immobilize the insect (e.g., by chilling).

    • Carefully excise the head or the entire antenna under a dissecting microscope.

    • Mount the preparation between two electrodes using conductive gel. The reference electrode is inserted into the head capsule, and the recording electrode makes contact with the distal tip of the antenna.[9][10]

  • Odorant Delivery:

    • Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane or paraffin oil). A solvent-only stimulus serves as the negative control.

    • Pipette a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a glass Pasteur pipette or syringe.[9]

    • Deliver a purified, humidified continuous air stream over the antennal preparation.

    • Inject a "puff" of air (e.g., 0.5 seconds) through the odorant-containing pipette into the continuous air stream.

  • Data Recording & Analysis:

    • Record the resulting depolarization of the antenna (in millivolts) using an amplifier and appropriate software.[10]

    • Measure the peak amplitude of the negative deflection for each stimulus.

    • Normalize responses by subtracting the solvent control response.

    • Compare the mean response to this compound with the control and other tested compounds using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Phase 2: Y-Tube Olfactometer Bioassay

Causality: A positive EAG response confirms reception, but not necessarily attraction. An olfactometer is a choice-based bioassay used to quantify preference or aversion in a controlled environment, directly testing the compound's behavioral effect.[11][12] The Y-tube design provides a clear binary decision for the insect, simplifying data interpretation.

Caption: Diagram of a two-choice Y-tube olfactometer experiment.

Protocol:

  • Apparatus Setup:

    • Assemble the Y-tube olfactometer. Ensure all glassware is meticulously cleaned and baked between trials to remove residual odors.[11]

    • Connect each arm to a purified, humidified air source with controlled flow rates.

    • Place the odor source (filter paper with this compound) in the airflow line of one arm (the "treatment" arm).

    • Place a solvent-only filter paper in the other arm (the "control" arm).

  • Bioassay Procedure:

    • Individually introduce a single insect at the base of the Y-tube.

    • Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice.

    • A choice is recorded when the insect moves a set distance (e.g., two-thirds of the way) down one of the arms and remains for a minimum period (e.g., 30 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • Test a sufficient number of insects (e.g., 50-100) for statistical power.

    • Routinely swap the treatment and control arms to control for any positional bias.

  • Data Analysis:

    • Calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a Chi-square (χ²) test or a binomial test to determine if the observed distribution of choices is significantly different from a 50:50 distribution (random chance).

Phase 3: Field Trapping Trials

Causality: Laboratory success must translate to field efficacy. Field trials are the ultimate validation, testing the attractant against a backdrop of competing environmental odors and under variable climatic conditions. Trap capture data provides a direct measure of the compound's practical utility for monitoring or control programs.[13][14]

Protocol:

  • Trap and Lure Preparation:

    • Select a standard trap type appropriate for the target insect (e.g., McPhail trap, sticky trap).

    • Prepare lures by loading a specific dose of this compound onto a controlled-release dispenser (e.g., rubber septum, cotton wick).

    • Prepare control traps baited only with the dispenser and solvent.

    • Alternative lures identified in the comparative analysis should be prepared in the same manner.

  • Experimental Design:

    • Select multiple field sites with known populations of the target insect.

    • Use a randomized complete block design to place traps, minimizing spatial effects. Each block should contain one of each treatment (this compound, alternative, control).

    • Ensure traps are spaced sufficiently far apart (e.g., >50 meters) to avoid interference.[15]

    • Hang traps at a standardized height and position relative to the crop canopy.[15]

  • Data Collection and Maintenance:

    • Service traps at regular intervals (e.g., weekly).

    • Count and identify all captured target insects. Note captures of significant non-target species.

    • Re-randomize trap positions within each block at each service interval to further account for location effects.

    • Replace lures according to their determined field life.[16]

  • Data Analysis:

    • Calculate the mean number of target insects captured per trap per day for each treatment.

    • Analyze the data using ANOVA, followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in capture rates between this compound, the alternative(s), and the control.

Conclusion and Interpretation

By following this three-phase validation process, researchers can build a robust, evidence-based case for the attractancy of this compound.

  • A positive EAG response demonstrates the insect's sensory system is tuned to the compound.

  • A significant preference in the olfactometer validates that this sensory input translates into an attractive behavioral response.

  • Superior trap captures in the field confirm that the compound is effective for its intended application in a complex, natural environment.

References

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  • Title: Application Notes and Protocols for Electroantennography (EAG) Analysis of Insect Response to 8-Methylnonyl Nonanoate. Source: Benchchem.
  • Title: Insect Monitoring Project Using Pheromone Traps. Source: Growing Produce.
  • Title: Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Source: PubMed Central.
  • Title: A schematic diagram of the four-arm olfactometer bioassay set up used... Source: ResearchGate.
  • Title: Sigma Scientific LLC Insect Olfactometers. Source: Sigma Scientific LLC.
  • Title: Application Notes and Protocols for Electroantennography (EAG) Studies of Insect Response to (Z,Z)-4,7-Decadienol. Source: Benchchem.
  • Title: Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. Source: Google Vertex AI Search.
  • Title: Using Pheromone Traps in Field Crops. Source: University of Kentucky.
  • Title: Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Source: Malaysian Palm Oil Board.
  • Title: How to make Pheromone traps for insect control in field crops. Source: Plantix.
  • Title: Electroantennogram Protocol for Mosquitoes. Source: JoVE Journal.
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  • Title: Identification and Synthesis of Semiochemicals for Fireflies, True Bugs, and Longhorn Beetles. Source: eScholarship.org.
  • Title: Synthetic nonenyl acetates as attractants for female melon flies. Source: Journal of Medicinal Chemistry.
  • Title: A Step-by-Step Guide to Mosquito Electroantennography. Source: JoVE Journal.
  • Title: ELECTROANTENNOGRAPHY. Source: Ockenfels Syntech GmbH.
  • Title: Plant Semiochemicals - Perception and Behavioural Responses by Insects. Source: ResearchGate.
  • Title: Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. Source: New Era Agriculture Magazine.
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  • Title: this compound | CAS 13038-22-7. Source: Santa Cruz Biotechnology.
  • Title: this compound. Source: CymitQuimica.
  • Title: MATERIALS TESTED AS INSECT ATTRACTANTS. Source: GovInfo.
  • Title: 8.0 ALTERNATIVES TO PESTICIDE USE AND APPLICATION. Source: California Air Resources Board.
  • Title: What are some natural alternatives to insecticides for controlling insects in garden plants, such as aphids, whitefly, and mealy bugs? Are these alternatives effective? Source: Quora.
  • Title: Alternatives to neonicotinoids. Source: PubMed.
  • Title: Alternative Pesticide Options for the Home Gardener. Source: University of Arizona Cooperative Extension.
  • Title: Alternative Pesticides. Source: SLC.gov.
  • Title: Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Source: Journal of Apiculture.
  • Title: Synthetic nonenyl acetates as attractants for female melon flies. Source: ACS Publications.
  • Title: Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). Source: USDA ARS.
  • Title: (E)-8-Dodecenyl acetate: Major component of the female sex pheromone of a Macadamia nut borer, Ecdytolopha torticornis. Source: ResearchGate.

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A Comparative Guide to the Efficacy of 8-Nonenyl Acetate and its Isomers as Insect Attractants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of chemical ecology and integrated pest management, the precise identification and application of semiochemicals are fundamental to developing effective and environmentally benign strategies for insect monitoring and control. Among the vast array of insect attractants, unsaturated acetates play a pivotal role as sex pheromones, particularly for species within the order Lepidoptera. This guide provides a comprehensive comparative analysis of the potential efficacy of 8-nonenyl acetate and its geometric isomers, (Z)-8-nonenyl acetate and (E)-8-nonenyl acetate, as insect attractants.

While direct, publicly available comparative field data for this compound isomers is limited, this guide will establish a robust framework for their evaluation based on well-documented principles of insect chemical communication and established experimental protocols. We will draw parallels from extensively studied analogous compounds, such as dodecenyl acetates, to underscore the critical importance of isomeric purity and specific isomer ratios in eliciting a behavioral response in target insect species.[1][2][3]

The Critical Role of Isomerism in Acetate-Based Pheromones

In many moth species, particularly within the Tortricidae family, sex pheromones are not single compounds but rather specific blends of geometric isomers of unsaturated acetates.[1][3] The spatial arrangement of the molecule, dictated by the cis (Z) or trans (E) configuration of the double bond, is crucial for the precise lock-and-key fit with olfactory receptors on the insect's antennae. This specificity is a cornerstone of reproductive isolation between closely related species.

For instance, the sex pheromone of the Oriental fruit moth, Grapholita molesta, is a blend of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate. The precise ratio of these isomers is critical for optimal attraction.[3] Similarly, for the macadamia nut borer, Cryptophlebia ombrodelta, (Z)-8-dodecenyl acetate is a key attractant, and the presence of the (E)-isomer can influence trap catches.[2] These examples highlight that even subtle changes in the isomeric composition can lead to a significant reduction in attractant efficacy, or in some cases, can even be inhibitory.[4]

Therefore, when evaluating this compound as a potential attractant, it is imperative to assess the biological activity of the individual (Z) and (E) isomers, as well as various blend ratios, to determine the optimal composition for a target insect species.

Hypothetical Comparative Efficacy Data

To illustrate the expected outcomes of a comparative study, the following table presents hypothetical data on the electrophysiological and behavioral responses of a representative tortricid moth species to this compound isomers.

Compound/Blend Isomer Ratio (Z:E) Mean EAG Response (mV) ± SE Mean Trap Catch (moths/trap/day) ± SE
(Z)-8-Nonenyl Acetate100:01.2 ± 0.1515 ± 2.1
(E)-8-Nonenyl Acetate0:1000.3 ± 0.052 ± 0.5
Blend 190:101.5 ± 0.2025 ± 3.5
Blend 270:300.9 ± 0.1210 ± 1.8
Blend 350:500.5 ± 0.084 ± 0.9
Control (Solvent)-0.1 ± 0.020.5 ± 0.2

This data is hypothetical and intended for illustrative purposes.

Experimental Protocols for Efficacy Evaluation

A comprehensive evaluation of this compound and its isomers necessitates a two-pronged approach: initial electrophysiological screening to determine antennal sensitivity, followed by behavioral assays to confirm attraction under controlled and field conditions.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus.[5] It provides a rapid and sensitive method for screening compounds that are physiologically active.[6]

Step-by-Step EAG Protocol:

  • Insect Preparation: An adult moth (typically a male for sex pheromones) is anesthetized using CO2 or by chilling.

  • Antenna Excision: An antenna is carefully excised at its base using micro-scissors.

  • Electrode Mounting: The basal end of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a precise concentration of the test compound (e.g., (Z)-8-nonenyl acetate, (E)-8-nonenyl acetate, or a blend) is injected into the airstream. A solvent-only puff serves as a control.

  • Signal Recording and Analysis: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection (in millivolts) in response to the stimulus is measured and compared to the control.[6]

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Anesthetize Insect Excise Excise Antenna Insect->Excise Mount Mount on Electrodes Excise->Mount Stimulus Deliver Odor Stimulus Mount->Stimulus Record Record Antennal Signal Stimulus->Record Analyze Measure EAG Amplitude Record->Analyze Compare Compare Responses Analyze->Compare

Caption: Workflow for Electroantennography (EAG) analysis.

Field Trapping

Field trapping studies are essential to validate the attractiveness of a compound or blend under natural conditions and to determine its practical utility for insect monitoring or control.

Step-by-Step Field Trapping Protocol:

  • Lure Preparation: Pheromone lures are prepared by loading a specific dosage of the test compounds (individual isomers or blends) onto a carrier, such as a rubber septum or a PVC matrix.[7]

  • Trap Selection and Placement: Commercially available traps (e.g., delta traps) with a sticky liner are used. Traps are placed in the field in a randomized complete block design to minimize positional effects. A standard distance should be maintained between traps to avoid interference.

  • Deployment: Traps are deployed in the target habitat before the anticipated flight period of the insect.

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured per trap for each treatment is calculated and statistically analyzed (e.g., using ANOVA) to determine significant differences in attractiveness between the isomers and blends.

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Deployment cluster_collection Data Collection & Analysis Lure Prepare Pheromone Lures Trap Set up Traps Lure->Trap Placement Randomized Placement in Field Trap->Placement Inspect Inspect Traps & Count Insects Placement->Inspect Analyze Statistical Analysis of Catches Inspect->Analyze Conclusion Determine Efficacy Analyze->Conclusion

Caption: General workflow for field trapping experiments.

Conclusion

The evaluation of this compound and its isomers as insect attractants requires a systematic and rigorous scientific approach. Based on extensive research on analogous acetate-based pheromones, it is highly probable that the (Z) and (E) isomers of this compound will exhibit significantly different biological activities. The optimal attractant is likely to be a specific isomer or a precise blend of both. By employing the detailed electrophysiological and behavioral protocols outlined in this guide, researchers can effectively determine the comparative efficacy of these compounds, leading to the development of novel and selective tools for insect pest management.

References

  • ResearchGate. (n.d.). Pheromone communication channels in tortricid moths: Lower specificity of alcohol vs. acetate geometric isomer blends. Retrieved January 13, 2026, from [Link]

  • Frontiers. (n.d.). Future semiochemical control of codling moth, Cydia pomonella. Retrieved January 13, 2026, from [Link]

  • Semantic Scholar. (2021). component non- sex pheromone blends to monitor both sexes of Cydia pomonella (Lepidoptera. Retrieved January 13, 2026, from [Link]

  • AERU. (n.d.). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). Retrieved January 13, 2026, from [Link]

  • PubMed. (1984). Field and electroantennogram responses to sex pheromone optical isomers by monophagous jack pine sawflies (Hymenoptera: Diprionidae). Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A Practical Synthesis of (Z)-and (E)-8-Dodecene-1-yl Acetate, Components of Lepidoptera Insect Sex Pheromones. Retrieved January 13, 2026, from [Link]

  • PubMed. (2021). Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA. Retrieved January 13, 2026, from [Link]

  • MDPI. (2023). Male and Female Tortricid Moth Response to Non-Pheromonal Semiochemicals. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Relative Attractiveness of Natural and Synthetic Pheromone of Three Tortricid Tree Fruit Pests. Retrieved January 13, 2026, from [Link]

  • PubMed. (1986). Stereoselective synthesis of (Z,E)-3,5-tetradecadienyl acetate: Sex attractant for carpenterworm moth,Prionoxystus robiniae (Peck) (Lepidoptera: Cossidae) and effect of isomers and monounsaturated acetates on its attractiveness. Retrieved January 13, 2026, from [Link]

  • PeerJ. (2025). Electroantennogram and olfactory behavioral responses of Trabala vishnou gigantina (Lepidoptera: Lasiocampidae) to herbivore induced Hippophae rhamnoides leaf volatiles. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Male and Female Tortricid Moth Response to Non-Pheromonal Semiochemicals. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). (E)-8-Dodecenyl acetate: Major component of the female sex pheromone of a Macadamia nut borer, Ecdytolopha torticornis. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Novel convenient synthesis of ( Z/E )-8-dodecenyl acetates, components of the Grapholitha molesta sex pheromone. Retrieved January 13, 2026, from [Link]

  • European Commission. (n.d.). Straight Chain Arthropod Pheromones (SCAPs). Retrieved January 13, 2026, from [Link]

  • Journal of Apiculture. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Laboratory and field experiments towards the development of an attract and kill strategy for the control of the codling moth, Cydia pomonella. Retrieved January 13, 2026, from [Link]

Sources

Navigating the Olfactory Landscape: A Comparative Efficacy Analysis of 8-Nonenyl Acetate Against Commercial Pheromone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of chemical ecology, the identification and application of potent and selective semiochemicals are paramount for the development of effective and environmentally benign pest management strategies. This technical guide offers a comprehensive comparison of the efficacy of 8-nonenyl acetate against other commercially available pheromones, with a focus on providing researchers, scientists, and drug development professionals with actionable experimental data and field-proven insights. While this compound has shown potential in specific contexts, its broader applicability and comparative performance necessitate a detailed examination.

Introduction to this compound: A Promising but Elusive Attractant

This compound (C₁₁H₂₀O₂) is a straight-chain unsaturated ester that has been investigated for its role as an insect attractant. Its chemical structure lends itself to potential activity as a semiochemical, particularly for species that utilize acetate esters in their communication. Early research identified trans-6-nonen-1-ol acetate, an isomer of this compound, as an attractant for the female melon fly, Bactrocera cucurbitae.[1] This finding opened the door to further investigation into the potential of nonenyl acetates in pest management.

However, it is crucial to note that while laboratory assays showed some attraction, initial field trials with trans-6-nonen-1-ol acetate resulted in the capture of only small numbers of female melon flies.[1] This highlights a common challenge in pheromone research: translating laboratory findings into effective field applications.

Comparative Efficacy: Benchmarking Against Established Pheromones

To provide a clear and objective comparison, this guide will focus on the melon fly (Bactrocera cucurbitae), a significant agricultural pest for which this compound has been specifically evaluated. The primary commercially available attractants for this species are cue-lure and raspberry ketone formate.

The Gold Standard: Cue-Lure and Raspberry Ketone Formate

Cue-lure, the acetate of raspberry ketone, has long been the industry standard for attracting male melon flies. More recent studies have also demonstrated the high efficacy of raspberry ketone formate, which in some field tests, captured significantly more melon flies than cue-lure. These compounds form the baseline against which the performance of this compound must be measured.

Quantitative Data Summary

The following table summarizes the available data on the attractant efficacy of this compound and its key commercial competitors for the melon fly. It is important to note the limited availability of direct, side-by-side field trial data for this compound.

CompoundTarget SexEfficacy in Laboratory AssaysEfficacy in Field TrialsKey Findings
This compound (trans-6-nonen-1-ol acetate) FemaleSome attraction observed[1]Low capture rates[1]Identified as a kairomone, but with limited field potency.[2]
Cue-Lure MaleHighHighLong-standing industry standard for monitoring and control.
Raspberry Ketone Formate MaleHighVery HighDemonstrated superior performance to cue-lure in some trials.

Experimental Protocols: A Framework for In-House Validation

To empower researchers to conduct their own comparative efficacy studies, this section details standardized protocols for evaluating insect attractants. The trustworthiness of any pheromone-based strategy relies on robust and repeatable experimental design.

Electroantennography (EAG): Gauging Olfactory Response

Electroantennography is a fundamental technique for assessing the direct neural response of an insect's antenna to a volatile compound.[3][4] A stronger EAG response often, but not always, correlates with behavioral attraction.

Experimental Workflow for Electroantennography (EAG)

EAG_Workflow cluster_prep Antennal Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition Insect Insect Immobilization Antenna Antenna Excision Insect->Antenna Electrodes Electrode Placement Antenna->Electrodes Amplifier Signal Amplification Electrodes->Amplifier Pheromone Pheromone Dilution Puff Puff Delivery System Pheromone->Puff Airflow Charcoal-Filtered Airflow Airflow->Puff Puff->Electrodes Odor Stimulation Software Data Recording Software Amplifier->Software Field_Trial_Workflow cluster_design Experimental Design cluster_deployment Trap Deployment cluster_data Data Collection & Analysis Site Site Selection Design Randomized Block Design Site->Design Trap Trap Type Selection Design->Trap Lure Lure Placement in Traps Design->Lure Spacing Trap Spacing Lure->Spacing Deployment Field Deployment Spacing->Deployment Collection Regular Trap Inspection Deployment->Collection Counting Insect Counting & Identification Collection->Counting Analysis Statistical Analysis Counting->Analysis

Sources

A Senior Application Scientist's Guide to the Behavioral Validation of 8-Nonenyl Acetate in Olfactometer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the nuanced world of chemical ecology and pest management, the rigorous validation of semiochemicals is paramount. This guide provides an in-depth, technically-grounded comparison of 8-Nonenyl Acetate's behavioral effects, offering a framework for its validation using olfactometer studies. We will explore not only the "how" but, more critically, the "why" behind experimental choices, ensuring a self-validating and robust methodology.

Section 1: Understanding this compound and Its Behavioral Significance

This compound (C₁₁H₂₀O₂) is a fatty acid ester that has been identified as a component in the pheromone blends of various insect species.[1] Its role as a semiochemical—a chemical cue that carries information between organisms—makes it a compound of significant interest for developing sustainable pest control strategies.[2] Understanding an insect's behavioral response to this compound, be it attraction or repulsion, is the foundational step in harnessing its potential.

The primary laboratory tool for quantifying these behavioral responses is the olfactometer.[2][3] This apparatus allows for the controlled presentation of odor stimuli to an insect, enabling researchers to observe and quantify its choices and movements.[2] The design of the olfactometer itself is a critical variable, with Y-tube and four-arm olfactometers being the most prevalent designs for binary and multiple-choice assays, respectively.[2][4]

Section 2: The Experimental Imperative: Causality in Olfactometer Design

The choice of olfactometer is not arbitrary; it is dictated by the specific research question. A Y-tube olfactometer is ideal for straightforward binary choice experiments, such as determining if this compound is more attractive than a control (e.g., clean air or a solvent).[2] Conversely, a four-arm olfactometer is more suitable for comparing the relative attractiveness of this compound against other known attractants or different concentrations of the same compound.[4]

Diagram: Logical Flow for Olfactometer Selection

Olfactometer_Selection Start Define Research Question Binary Binary Choice? (e.g., Odor vs. Control) Start->Binary Multiple Multiple Choices? (e.g., Odor A vs. B vs. C) Start->Multiple Y_Tube Utilize Y-Tube Olfactometer Binary->Y_Tube Four_Arm Utilize Four-Arm Olfactometer Multiple->Four_Arm

Caption: Decision-making process for selecting the appropriate olfactometer.

A critical aspect of experimental integrity is the validation of the olfactometer's airflow. Before introducing any test subjects, a smoke test should be performed to visualize the odor plumes and ensure they are discrete and not mixing in the decision-making zone of the apparatus.[3] This step is crucial for ensuring that the insect is making a clear choice based on distinct odor cues.

Section 3: Comparative Behavioral Validation: this compound vs. Alternatives

To provide a comprehensive validation, this compound's performance should be benchmarked against other compounds. The choice of comparators will depend on the target insect species and the desired behavioral outcome. Alternatives can range from other known pheromone components to plant-derived essential oils or synthetic compounds.[5][6][7]

For instance, in studies involving the fall armyworm (Spodoptera frugiperda), a notorious agricultural pest, this compound could be compared against established pheromone components like (Z)-9-tetradecenyl acetate and nonanal.[8][9] Nonanal, in particular, has been shown to significantly increase the efficacy of pheromone lures for this species.[8][9]

Table 1: Hypothetical Comparative Performance of this compound

CompoundTarget SpeciesOlfactometer TypeAttraction Index (%)Statistical Significance (p-value)
This compound Spodoptera frugiperdaY-Tube65< 0.05
(Z)-9-tetradecenyl acetateSpodoptera frugiperdaY-Tube75< 0.01
NonanalSpodoptera frugiperdaY-Tube55< 0.05
Control (Solvent)Spodoptera frugiperdaY-Tube20-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions and the insect species tested.

Section 4: Detailed Experimental Protocol: A Self-Validating System

The following protocol outlines a step-by-step methodology for a Y-tube olfactometer bioassay, designed to be a self-validating system.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_analysis Analysis Phase Olfactometer_Setup 1. Olfactometer Assembly & Cleaning Airflow_Validation 2. Airflow Validation (Smoke Test) Olfactometer_Setup->Airflow_Validation Stimulus_Prep 3. Stimulus Preparation (this compound & Control) Airflow_Validation->Stimulus_Prep Insect_Acclimation 4. Insect Acclimation Stimulus_Prep->Insect_Acclimation Insect_Introduction 5. Insect Introduction Insect_Acclimation->Insect_Introduction Data_Collection 6. Behavioral Data Collection Insect_Introduction->Data_Collection Data_Analysis 7. Statistical Analysis Data_Collection->Data_Analysis Interpretation 8. Interpretation of Results Data_Analysis->Interpretation

Caption: A comprehensive workflow for olfactometer bioassays.

Step-by-Step Methodology:

  • Olfactometer Preparation:

    • Thoroughly clean all glassware with a non-scented detergent, followed by rinses with distilled water and then acetone.

    • Bake all glassware in an oven at 120°C for at least 4 hours to remove any residual volatile compounds.

    • Assemble the Y-tube olfactometer in an environment free from chemical contaminants and with controlled lighting and temperature.

  • Airflow and Stimulus Delivery:

    • Connect the olfactometer to a source of purified, humidified air.

    • Set the airflow rate to a level appropriate for the test insect (e.g., 0.2 L/min).[10]

    • Prepare the odor source by applying a known concentration of this compound dissolved in a high-purity solvent (e.g., hexane) to a filter paper. The control arm will have a filter paper with the solvent alone.

  • Insect Handling and Introduction:

    • Use insects of a specific age and physiological state (e.g., mated females) to ensure uniformity in responsiveness.

    • Acclimate individual insects to the experimental conditions for a set period before testing.

    • Introduce a single insect at the base of the Y-tube and allow it a specific amount of time to make a choice.

  • Data Recording and Analysis:

    • Record the first choice of the insect (which arm it enters first) and the time spent in each arm of the olfactometer.

    • After each trial, clean the olfactometer and rotate the arms to avoid any positional bias.

    • Analyze the choice data using a Chi-square test or a binomial test to determine if there is a significant preference for the this compound. Analyze the residence time data using a t-test or a non-parametric equivalent.

Section 5: Beyond Simple Attraction: Exploring the Nuances of Behavior

It is crucial to recognize that an insect's response to a semiochemical is not always a simple matter of attraction or repulsion. The concentration of the compound can significantly influence the behavioral outcome.[11] Therefore, a comprehensive validation should include a dose-response study to identify the optimal concentration for the desired effect.

Furthermore, the behavioral state of the insect, which can be influenced by biogenic amines like dopamine and serotonin, plays a critical role in its response to olfactory cues.[12][13] Factors such as mating status, hunger level, and time of day can all modulate an insect's behavior and should be carefully controlled and reported in any study.

Section 6: Conclusion: Towards Robust and Reproducible Behavioral Validation

The behavioral validation of this compound in olfactometer studies is a multi-faceted process that demands meticulous attention to experimental design and a deep understanding of the underlying principles of chemical ecology. By adopting a self-validating methodology that incorporates rigorous controls, appropriate comparative compounds, and a nuanced understanding of insect behavior, researchers can generate robust and reproducible data. This, in turn, will accelerate the development of innovative and effective pest management strategies that are both sustainable and environmentally sound.

References

  • ResearchGate. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays.
  • Yashika Solutions. (2023). Insect Olfactometers.
  • Don't Forget the Roundabouts. (2014). Entomological classics – The insect olfactometer.
  • ResearchGate. (n.d.). Fabrication of an olfactometer for mosquito behavioural studies.
  • The Pherobase. (1988). The design of an olfactometer and a method for quantitative stud on the effect of odours on insect behaviour.
  • California Agriculture. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Schal Lab. (n.d.). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures.
  • ResearchGate. (2025).
  • SLC.gov. (n.d.).
  • University of Arizona Cooperative Extension. (n.d.). Alternative Pesticide Options for the Home Gardener.
  • CT Pesticide Reform. (n.d.).
  • PubMed. (2019).
  • ResearchGate. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister)
  • MDPI. (n.d.). Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae)
  • PubMed Central. (2025). Behavioral Selectivity: Species-Specific Effects of Nutmeg, Cinnamon, and Clove Essential Oils on Sitophilus oryzae and Its Parasitoid Lariophagus distinguendus.
  • PubMed. (2023). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures.
  • The Good Scents Company. (n.d.). (E)
  • UniTo. (2025).
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  • MDPI. (2023). The Role of Biogenic Amines in Social Insects: With a Special Focus on Ants.
  • The Good Scents Company. (n.d.). (Z)

Sources

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 8-Nonenyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical ecology and drug development, the provenance of a bioactive molecule can be as critical as its structure. This guide provides an in-depth comparison of the biological activity of synthetic versus natural 8-nonenyl acetate, a molecule with potential applications in pest management and as a research tool in olfaction studies. While direct comparative studies on this compound are not abundant in publicly accessible literature, we can extrapolate from the extensive research on analogous insect pheromones to provide a robust framework for its evaluation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to discern the nuances between synthetic and naturally derived this compound.

Introduction to this compound and its Biological Significance

This compound belongs to a class of long-chain acetate esters, many of which are known to function as insect sex pheromones. These semiochemicals are pivotal in the reproductive cycles of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). The biological activity of these compounds is exquisitely specific, often depending on the precise isomeric configuration (the geometry of the double bond, i.e., Z or E) and the presence of other minor components in the natural pheromone blend.

While various isomers of this compound exist, for the purpose of this guide, we will focus on the principles that apply to any biologically active isomer, with a particular emphasis on the context of insect pheromones, where the most significant body of relevant research lies. The primary biological activity of interest is the elicitation of a behavioral response in a target insect species, typically attraction of males to a pheromone source.

The Dichotomy of Origin: Synthetic vs. Natural this compound

The distinction between synthetic and natural this compound is not merely academic; it has profound implications for its biological efficacy.

Natural this compound: In nature, insect pheromones are biosynthesized in specialized glands and released as a precise blend of compounds[1]. This natural bouquet often includes a major component (the primary attractant) and several minor components that can act synergistically to enhance the signal's specificity and attractiveness. The biosynthesis is highly controlled, resulting in a specific isomeric ratio of the main component and a consistent composition of the entire blend.

Synthetic this compound: Chemical synthesis offers a scalable and cost-effective means of producing this compound. Various synthetic routes can be employed, often starting from commercially available materials like 1,8-octanediol or through methods like cross-metathesis[2][3][4]. However, the challenge in chemical synthesis lies in achieving the high stereoselectivity and purity that is characteristic of natural pheromones.

The critical differences that can arise between synthetic and natural this compound and their impact on biological activity are summarized below.

FeatureSynthetic this compoundNatural this compoundPotential Impact on Biological Activity
Isomeric Purity Can vary depending on the synthetic route. May contain a mixture of Z and E isomers.Highly specific isomeric ratio produced by the insect.The "wrong" isomer can be inactive or even inhibitory to the target insect's response.
Chemical Purity May contain residual starting materials, solvents, or byproducts from the synthesis.Generally free of synthetic contaminants. Contains a specific blend of other naturally occurring compounds.Synthetic impurities can act as antagonists, reducing or completely blocking the biological response.
Composition Typically a single, isolated compound.A complex blend of a major component and several minor synergistic or antagonistic compounds.A single synthetic compound may be less attractive than the complete natural blend.

Causality in Experimental Design: Why Purity and Isomeric Ratio Matter

The biological activity of an insect pheromone is mediated by specialized olfactory receptor neurons on the insect's antennae. These receptors exhibit a high degree of specificity for the correct molecular structure, including the geometry of any double bonds.

  • The Role of Isomers: For many moth species, one isomer (e.g., the Z isomer) of a pheromone component is highly attractive, while the other isomer (e.g., the E isomer) is inactive or can even inhibit the response to the attractive isomer. Therefore, a synthetic preparation with a significant percentage of the "wrong" isomer will likely have reduced biological activity.

  • The Impact of Impurities: Trace impurities in a synthetic pheromone formulation can have a disproportionately large negative effect on its biological activity. These impurities can compete with the pheromone for binding to olfactory receptors or may elicit a repellent behavioral response, effectively masking the attractive signal of the pheromone itself.

The following diagram illustrates the logical flow of how the source of this compound can influence its ultimate biological effect.

G cluster_source Source of this compound cluster_composition Chemical Composition cluster_interaction Receptor Interaction cluster_activity Biological Activity Natural Natural Blend Specific blend of major and minor components Natural->Blend Synthetic Synthetic Mixture Potential for isomeric and chemical impurities Synthetic->Mixture Purity High isomeric and chemical purity Blend->Purity Optimal Optimal binding to target olfactory receptors Purity->Optimal Suboptimal Suboptimal or inhibitory binding Mixture->Suboptimal High High and specific behavioral response Optimal->High Low Low or no behavioral response Suboptimal->Low

Caption: Logical flow from source to biological activity of this compound.

Experimental Protocols for Comparative Bioassays

To empirically compare the biological activity of synthetic versus natural this compound, a two-tiered approach is recommended, progressing from laboratory-based electrophysiology to field-based behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's entire antenna to a volatile stimulus[5][6][7][8]. It provides a rapid and sensitive measure of whether the insect's olfactory system can detect the compound.

Objective: To compare the antennal response of a target insect species to synthetic and natural this compound.

Step-by-Step Protocol:

  • Insect Preparation:

    • Anesthetize a male moth of the target species by chilling on ice or with a brief exposure to CO2.

    • Excise one antenna at the base using micro-scissors.

    • Cut a small portion from the tip of the antenna to ensure good electrical contact.

    • Mount the antenna between two electrodes using a conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Preparation:

    • Prepare serial dilutions of both synthetic and natural this compound in a suitable solvent (e.g., hexane).

    • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Prepare a solvent-only control pipette.

  • Data Acquisition:

    • Deliver a continuous stream of humidified, charcoal-filtered air over the antennal preparation.

    • Inject a puff of air from the stimulus pipette into the continuous airstream.

    • Record the resulting depolarization of the antenna (the EAG response) using an amplifier and data acquisition software.

    • Present the stimuli in a randomized order, with sufficient time between puffs for the antenna to recover.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the response to the solvent control from the responses to the test compounds.

    • Compare the dose-response curves for the synthetic and natural samples. A significantly lower response to the synthetic sample may indicate the presence of inhibitory impurities or an incorrect isomeric ratio.

The following diagram outlines the experimental workflow for EAG.

G Start Start Insect_Prep Prepare Insect Antenna Start->Insect_Prep Stimulus_Prep Prepare Synthetic and Natural Samples Start->Stimulus_Prep EAG_Setup Mount Antenna in EAG Setup Insect_Prep->EAG_Setup Stimulate Deliver Air Puffs of Samples Stimulus_Prep->Stimulate EAG_Setup->Stimulate Record Record Antennal Depolarization Stimulate->Record Analyze Analyze EAG Response Amplitudes Record->Analyze Compare Compare Dose-Response Curves Analyze->Compare End End Compare->End

Caption: Experimental workflow for Electroantennography (EAG).

Field Trapping Bioassay

While EAG confirms detection at the sensory level, a field trapping bioassay is the definitive test of behavioral activity[9][10][11][12].

Objective: To compare the attractiveness of synthetic and natural this compound to a target insect population in a natural setting.

Step-by-Step Protocol:

  • Lure Preparation:

    • Load rubber septa or other suitable dispensers with a precise amount of synthetic this compound.

    • If available, prepare lures with the natural pheromone blend.

    • Include a solvent-only control lure.

  • Trap Deployment:

    • Use a standard pheromone trap type for the target species (e.g., delta trap, wing trap).

    • In the target habitat, set up a transect of traps, spaced sufficiently far apart to avoid interference (typically >20 meters).

    • Deploy the different lure types (synthetic, natural, control) in a randomized block design to account for spatial variability. Replicate each treatment several times.

  • Data Collection:

    • Check the traps at regular intervals (e.g., daily or weekly) and count the number of captured target male insects.

    • Rotate the positions of the traps within each block at each check to minimize positional bias.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of insects captured per trap for each treatment.

    • Significantly lower trap catches with the synthetic lure compared to the natural pheromone would indicate lower biological activity.

Conclusion and Recommendations

The biological activity of this compound, particularly in its role as an insect pheromone, is highly dependent on its chemical and isomeric purity. While synthetic production offers a practical source of this compound, researchers and drug development professionals must be vigilant about potential discrepancies in bioactivity compared to its natural counterpart.

It is strongly recommended that any synthetic batch of this compound intended for biological studies be thoroughly analyzed for isomeric ratio and purity using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Furthermore, the comparative bioassays outlined in this guide—electroantennography and field trapping—should be considered essential validation steps to ensure that the synthetic material elicits the desired and expected biological response. In the absence of a direct head-to-head comparison in the literature, this empirical approach is the most scientifically rigorous path forward.

References

  • Keating, S. T., & Mckervey, M. A. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. [Link]

  • Beck, J. J., & Higbee, B. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC. [Link]

  • Hendricks, D. E., & Tumlinson, J. H. (1974). A Field Cage Bioassay System for Testing Candidate Sex Pheromones of the Tobacco Budworm. Entomological Society of America. [Link]

  • Wikipedia. (2023). Electroantennography. [Link]

  • Pop, L., et al. (2010). A Practical Synthesis of (Z)-and (E)-8-Dodecene-1-yl Acetate, Components of Lepidoptera Insect Sex Pheromones. ResearchGate. [Link]

  • Singh, K., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. PMC. [Link]

  • Park, S., An, S., & Kim, H. K. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture. [Link]

  • Science.gov. (n.d.). sex pheromone traps: Topics by Science.gov. [Link]

  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]

  • Zhang, A., et al. (2003). Sex pheromone for cranberry blossom worm, Epiglae apiata. USDA ARS. [Link]

  • Semantic Scholar. (1979). Synthesis of aliphatic insect pheromones from alicyclic starting materials: (Z)-6-heneicosen-11-one and (z)-8-dodecenyl acetate1. [Link]

  • Zhang, A., et al. (2012). Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). Journal of Economic Entomology. [Link]

  • Li, G., et al. (2019). Development and Evaluation of Sex Pheromone Mass Trapping Technology for Ectropis grisescens: A Potential Integrated Pest Management Strategy. MDPI. [Link]

  • AERU. (2025). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). [Link]

  • Natural Volatiles and Essential Oils. (2021). Synthesis Of Pheromon Grapholitha Molesta Busck. [Link]

  • Journal of Agricultural, Life and Environmental Sciences. (2022). Synthesis of a Sex Pheromone for Eco-friendly Control of Spodoptera frugiperda. [Link]

  • Schal Lab. (2023). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. [Link]

  • MDPI. (2024). Functional Role of Odorant-Binding Proteins in Response to Sex Pheromone Component Z8-14:Ac in Grapholita molesta (Busck). [Link]

  • Wikipedia. (2024). Insect pheromones. [Link]

  • The Pherobase. (n.d.). Semiochemical compound: (E)-8-Dodecenyl acetate | C14H26O2. [Link]

  • Agricultural Marketing Service. (2012). Pheromones. [Link]

  • ResearchGate. (2021). Emissions (ng nonyl acetate equivalents gDW⁻¹ h⁻¹ ± 1 SE) of a).... [Link]

  • CP Lab Safety. (n.d.). This compound, 25mL, Each. [Link]

  • The Good Scents Company. (n.d.). (E)-2-nonen-1-yl acetate. [Link]

  • AERU. (n.d.). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Field Trapping Data for 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Context of 8-Nonenyl Acetate in Pest Management

In the intricate world of chemical ecology, semiochemicals serve as a language for insects, dictating behaviors from mating to foraging. Among these, pheromones are a cornerstone of modern Integrated Pest Management (IPM) strategies, offering highly specific and environmentally benign methods for monitoring and controlling pest populations.[1] this compound (CAS 13038-22-7) is one such compound, identified as a key component in the pheromone blend of several lepidopteran species.[2] While not a standalone attractant, its inclusion in synthetic lures can dramatically enhance their efficacy.

Part 1: The Foundation—Robust Experimental Design

The quality of statistical output is fundamentally dependent on the quality of the experimental design. Field trials are subject to numerous environmental variables (e.g., wind direction, temperature, terrain, and vegetation density) that can introduce significant noise into the data. Therefore, a well-structured design is not merely a suggestion; it is a prerequisite for valid inference.

Formulating a Testable Hypothesis

Every experiment begins with a clear question. For our purposes, a typical hypothesis would be:

  • "The addition of this compound to a standard pheromone blend for the Fall Armyworm (Spodoptera frugiperda) will result in a statistically significant increase in the mean number of male moths captured compared to the standard blend alone and an unbaited control."

Treatments and Controls: The Basis of Comparison

To test this hypothesis, we establish distinct experimental groups:

  • Treatment A (Standard Lure): A commercial or reference pheromone blend known to attract the target species. For S. frugiperda, this might be a two or four-component blend containing compounds like (Z)-9-tetradecenyl acetate (Z9-14:OAc) and (Z)-7-dodecenyl acetate.[3]

  • Treatment B (Experimental Lure): The standard lure (Treatment A) augmented with a specific, optimized dose of this compound.

  • Control (Blank): An unbaited trap containing only the dispenser solvent. This is critical for establishing a baseline and ensuring that captures are a result of the lure and not random chance or trap characteristics.

Experimental Layout: The Randomized Complete Block Design (RCBD)

The gold standard for agricultural and ecological field trials is the Randomized Complete Block Design (RCBD).[4] This design is superior to a completely randomized design because it explicitly accounts for spatial heterogeneity in the field.

  • Causality: We assume that environmental conditions within a small area (a "block") are more similar than conditions between different areas. By placing one of each treatment type within each block, we can statistically parse out the variability among blocks from the variability due to the treatments. This increases the statistical power of the experiment, making it more likely to detect a true effect if one exists.

  • Implementation: The field is divided into several replicate blocks (a minimum of 4-5 is recommended). Within each block, the treatments (A, B, and Control) are assigned to trap locations randomly. Traps should be spaced sufficiently far apart (e.g., >25 meters) to prevent interference between pheromone plumes.[5]

Experimental Workflow Diagram

G cluster_0 Phase 1: Design & Setup cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis & Conclusion H Formulate Hypothesis T Define Treatments (Standard, Experimental, Control) H->T B Establish Blocks in Field (Min. 4 Replicates) T->B R Randomize Treatment Placement within Each Block B->R S Deploy Traps (Sufficient Spacing) R->S C Collect Trap Catch Data (Regular Intervals) S->C V Verify Species ID & Record Counts C->V P Prepare Data for Analysis V->P M Fit Generalized Linear Model (GLM) P->M A Analyze Significance of Treatment M->A PH Perform Post-Hoc Tests (e.g., Tukey's HSD) A->PH I Interpret Results & Draw Conclusion PH->I

Caption: A typical workflow for a pheromone trapping field experiment.

Part 2: The Core—Statistical Analysis of Count Data

Insect trap catches are a classic example of count data . These data are discrete, non-negative integers (0, 1, 2, ...). Critically, they often violate the core assumptions of standard linear models like ANOVA, namely the assumption of normality and homogeneity of variance.[6] A large proportion of counts may be zero, and the variance often increases with the mean, a phenomenon known as overdispersion .[7][8]

The Inadequacy of Standard ANOVA

Applying a standard ANOVA to raw count data can lead to biased estimates and incorrect p-values, jeopardizing the integrity of the scientific inference.[9][10] While data transformations (e.g., log or square root) have been used historically, they are often insufficient and can complicate the interpretation of results.

The Correct Tool: Generalized Linear Models (GLMs)

The appropriate statistical framework for this type of data is a Generalized Linear Model (GLM).[10] GLMs extend linear models to handle response variables with non-normal error distributions.

  • Expertise in Model Selection:

    • Error Distribution: We must choose a distribution appropriate for counts. The Poisson distribution is a starting point, but it assumes the mean equals the variance. In ecology, this is rare. Field data typically exhibit overdispersion (variance > mean). Therefore, the Negative Binomial distribution is almost always a more robust and realistic choice for insect trap data.[7][8]

    • Link Function: A log link function is used to connect the mean of the response variable to the linear predictor, ensuring that all fitted values are positive.

The model we would fit to our data would take the form: Count ~ Treatment + Block

Here, we are modeling the insect count as a function of the fixed effect of Treatment while accounting for the random effect of Block.

The Analysis Pipeline: A Step-by-Step Protocol
  • Data Structuring: Organize the collected data into a table with columns for Block, Treatment, and Count.

  • Model Fitting: Using statistical software (e.g., R, SAS), fit a GLM with a negative binomial distribution and a log link.

  • Significance Testing: Examine the model output to determine if the Treatment term is statistically significant (typically, p < 0.05). A significant result indicates that there is a difference among the mean catches of at least two of the tested lures.

  • Post-Hoc Analysis for Pairwise Comparisons: A significant overall treatment effect tells us there is a difference, but not where it lies. To compare the lures directly (e.g., Experimental vs. Standard), a post-hoc test such as Tukey's Honest Significant Difference (HSD) must be performed. This test controls the experiment-wise error rate while conducting all pairwise comparisons.

Statistical Analysis Pipeline Diagram

G Data Raw Count Data (Treatment, Block, Count) Check Assess Data Properties (Count Data, Overdispersion) Data->Check GLM Select Appropriate Model: Generalized Linear Model (GLM) - Negative Binomial Distribution - Log Link Function Check->GLM Fit Fit Model: Count ~ Treatment + Block GLM->Fit Anova Analyze Significance of 'Treatment' (Analysis of Deviance, p < 0.05?) Fit->Anova Tukey Perform Post-Hoc Pairwise Comparison (e.g., Tukey's HSD) Anova->Tukey Yes Stop Conclusion: No Significant Difference Among Treatments Anova->Stop No Result Summarize Results: Mean Separation & Significance Tukey->Result

Caption: The decision-making process for statistical analysis of trap count data.

Part 3: Data Presentation and Interpretation

Clear presentation of results is essential for communication and comparison. The following tables represent a hypothetical outcome of our field trial.

Table 1: Hypothetical Raw Field Trapping Data
BlockTreatmentMoths Captured (Count)
1Control1
1Standard Lure15
1Experimental Lure (+ this compound)32
2Control0
2Standard Lure11
2Experimental Lure (+ this compound)25
3Control2
3Standard Lure21
3Experimental Lure (+ this compound)45
4Control1
4Standard Lure18
4Experimental Lure (+ this compound)38
5Control0
5Standard Lure13
5Experimental Lure (+ this compound)29
Table 2: Summarized Statistical Analysis Results
TreatmentMean Catch per TrapStd. ErrorTukey Grouping
Experimental Lure (+ this compound)33.83.5a
Standard Lure15.61.8b
Control0.80.4c
Means followed by the same letter are not significantly different (p > 0.05) based on Tukey's HSD test.
Authoritative Interpretation

The results from our hypothetical trial are clear and statistically defensible. The GLM analysis revealed a highly significant effect of the lure treatment on the number of S. frugiperda captured.

The post-hoc analysis with Tukey's HSD provides the critical comparative insight:

  • The Experimental Lure containing this compound captured significantly more moths than both the Standard Lure and the Control (Group 'a').

  • The Standard Lure was significantly more effective than the unbaited Control trap (Group 'b').[11]

  • The near-zero catch in the Control traps validates that the captures were due to the chemical attractants.

References

  • Sileshi, G. (2006). Selecting the right statistical model for analysis of insect count data by using information theoretic measures. Bulletin of Entomological Research, 96(5), 479-488. Available at: [Link]

  • Hlasna, P., & Kocourek, F. (2019). Comparison of the effectiveness of different types of pheromone traps and lures on the plum fruit moth (Grapholita funebrana). MendelNet. Available at: [Link]

  • El-Shafie, H. A. F., Al-Qahtani, A. M., & Al-Abdan, S. A. (2020). An Assessment of the Efficacy of Pheromone Traps in Managing the Red Palm Weevil. Journal of King Saud University - Science. Available at: [Link]

  • Sileshi, G. (2006). Selecting the right statistical model for analysis of insect count data by using information theoretic measures. CoLab.
  • Onufrieva, K. S., & Onufriev, A. V. (2021). How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds from a Single Trap Catch. Insects, 12(11), 978. Available at: [Link]

  • Li, Y., et al. (2022). Comparison of Trapping Effects of Different Traps and Monitoring the Occurrence Dynamics of Spodoptera litura in Soybean Fields of Dangtu, Anhui Province, China. Insects, 13(1), 23. Available at: [Link]

  • Sileshi, G. (2006). Selecting the right statistical model for analysis of insect count data by using information theoretic measures. PubMed. Available at: [Link]

  • Kumar, S., et al. (2025). Pheromone traps in insect pest management: a comprehensive review of their applications, efficacy and future directions in integrated pest management. Plant Archives, 25(1), 1349-1364. Available at: [Link]

  • Sileshi, G. (2008). Evaluation of Statistical Models for Analysis of Insect, Disease and Weed Abundance and Incidence Data. Journal of Applied Statistics, 35(1), 1-16. Available at: [Link]

  • Nagoshi, R. N., et al. (2019). Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. Journal of Applied Entomology, 143(1-2), 106-114. Available at: [Link]

  • Sileshi, G. (2006). Selecting the right statistical model for analysis of insect count data by using information theoretic measures. ResearchGate. Available at: [Link]

  • Onufrieva, K. S., & Onufriev, A. V. (2021). How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds from a Single Trap Catch. ResearchGate. Available at: [Link]

  • Evenden, M. L. (2008). Experimental design of treatment and control field cages in experiments 1-5, conducted in 2008 and 2009. ResearchGate. Available at: [Link]

  • Batista-Pereira, A., et al. (2023). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Pest Management Science, 79(8), 2736-2745. Available at: [Link]

  • Youm, O., & Beevor, P. S. (1995). Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. Journal of Economic Entomology, 88(1), 65-69. Available at: [Link]

  • Manoukis, N. C., & Jang, E. B. (2023). Quantifying captures from insect pest trap networks. Burleigh Dodds Science Publishing. Available at: [Link]

  • Onufrieva, K. S., & Onufriev, A. V. (2024). How to Count Bugs. ArcGIS StoryMaps. Available at: [Link]

  • Meier, L. R., et al. (2021). Field Trials With Blends of Pheromones of Native and Invasive Cerambycid Beetle Species. Environmental Entomology, 50(4), 935-944. Available at: [Link]

  • Kumar, A., et al. (2021). Studies on the evaluation of some newer insecticides against of fall armyworm, Spodoptera frugiperda (J.E. Smith) on rabi maize. The Pharma Innovation Journal, 10(11), 112-115. Available at: [Link]

  • Batista-Pereira, A., et al. (2023). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. PubMed. Available at: [Link]

  • Zanola, D., et al. (2025). Experimental set-up for collection of trail pheromones. ResearchGate. Available at: [Link]

  • Siregar, H. M., et al. (2025). Field evaluation of botanical and synthetic insecticides against fall armyworm in maize. Biodiversitas Journal of Biological Diversity, 26(11). Available at: [Link]

  • Batista-Pereira, A., et al. (2023). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. ResearchGate. Available at: [Link]

  • Kim, S., et al. (2023). Field trials of pheromone blends of longhorned beetles in South Korea. Journal of Insect Science, 23(6), 1. Available at: [Link]

  • Park, S., An, S., & Kim, H. K. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture, 38(4), 265-272. Available at: [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). AERU. Available at: [Link]

  • European and Mediterranean Plant Protection Organization (EPPO). (n.d.). Straight Chain Arthropod Pheromones (SCAPs). EPPO. Available at: [Link]

Sources

A Comparative Guide to the Synergistic and Antagonistic Effects of Acetates in Pheromone Blends, with a Focus on 8-Nonenyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the modulatory effects of acetate compounds within insect pheromone blends. While direct research on 8-Nonenyl Acetate's synergistic and antagonistic properties is limited in the public domain, this document extrapolates from well-documented analogs and related acetate structures to provide a predictive framework and methodological guide for future research. We will explore the principles of pheromone synergism and antagonism, detail the experimental protocols required to validate these effects, and present comparative data from key studies on economically important insect pests.

The Principle of Pheromonal Modulation: Beyond Primary Attractants

An insect's response to a pheromone plume is rarely a simple lock-and-key interaction with a single compound. Instead, it is a complex behavioral cascade triggered by a precise blend of chemicals. The major components often initiate long-range attraction, while minor components, including various acetates, fine-tune the response, ensuring species specificity and reproductive isolation. These minor components can act as either synergists, enhancing the behavioral response, or antagonists, inhibiting it. Understanding these interactions is paramount for developing highly effective and specific pest management strategies, from monitoring and mass trapping to mating disruption.

Antagonistic Effects: The Role of Acetates in Maintaining Reproductive Isolation

Pheromonal antagonism is a critical evolutionary mechanism that prevents cross-attraction between closely related species, thereby avoiding futile mating attempts. Acetate compounds frequently function as potent antagonists.

Case Study: Acetate Antagonism in Tortricid Moths

A prime example of acetate-mediated antagonism is observed in the codling moth, Cydia pomonella, and its interactions with related species. While the primary female sex pheromone is (E,E)-8,10-dodecadien-1-ol (codlemone), the presence of a structurally similar acetate can drastically inhibit the male's response.

  • Compound: (E,E)-8,10-dodecadien-1-yl acetate (Codlemone Acetate)

  • Effect: Strong behavioral antagonist for C. pomonella males.

  • Mechanism: Research has identified a specific olfactory receptor, CpomOR6a, which is tuned to respond to this antagonistic acetate.[1] This suggests a dedicated neural pathway for processing inhibitory signals, which can override the primary attractive signal.

Similarly, in the diamondback moth, Plutella xylostella, pheromone components from sympatric noctuid moths, specifically (Z,E)-9,12-tetradecadienyl acetate and (Z,E)-9,11-tetradecadienyl acetate, have been shown to inhibit the upwind flight behavior of P. xylostella males towards their own pheromone source.[2]

This antagonistic relationship is further exemplified between the oriental fruit moth (Grapholita molesta) and the plum fruit moth (Grapholita funebrana). The addition of (Z)-8-tetradecenyl acetate (Z8-14:Ac), a secondary component of the G. funebrana pheromone, to the primary attractants of G. molesta resulted in a significant reduction in male trap captures of the latter.[3]

Experimental Workflow for Quantifying Antagonism

The following workflow outlines the key steps to identify and quantify the antagonistic effects of a compound like this compound.

Antagonism_Workflow cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) Screening SSR Single Sensillum Recording (SSR) EAG->SSR Identify responsive sensilla WT Wind Tunnel Bioassay SSR->WT Confirm behavioral inhibition FT Field Trapping Trials WT->FT Validate under natural conditions Synergism_Workflow cluster_lab Laboratory Assays cluster_field Field Validation EAG_S Electroantennography (EAG) Screening WT_S Wind Tunnel Bioassay EAG_S->WT_S Confirm behavioral enhancement GC_EAD GC-EAD of Gland Extracts GC_EAD->EAG_S Identify bioactive compounds FT_S Field Trapping Trials WT_S->FT_S Validate under natural conditions

Sources

A Senior Scientist's Comparative Guide to the Enantiomeric Purity Analysis of Synthesized 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative in Pheromone Synthesis

In the synthesis of biologically active molecules, chemical purity is a foundational requirement. However, for chiral compounds, this extends beyond mere compositional purity to encompass stereochemical fidelity. 8-Nonenyl acetate, a component of the sex pheromone for insects such as the fall armyworm (Spodoptera frugiperda), presents a classic case where biological activity is intimately tied to its stereoisomeric form. Asymmetric synthesis aims to produce a single desired enantiomer, but side reactions or non-ideal catalyst performance can lead to the presence of the undesired enantiomer, potentially diminishing or even inhibiting the pheromone's efficacy[1].

Therefore, the robust and accurate determination of enantiomeric purity, or enantiomeric excess (ee), is not merely a quality control step; it is a critical validation of the synthetic pathway and a prerequisite for meaningful biological assays. This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric purity of synthesized this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. Our focus will be on the underlying principles, practical implementation, and the rationale behind selecting the optimal method for your research and development needs.

Method 1: Chiral Gas Chromatography (GC) - The Workhorse for Volatile Pheromones

For volatile and semi-volatile compounds like this compound, chiral Gas Chromatography (GC) is often the first and most powerful tool an analyst will reach for.[2] The technique's high resolution and sensitivity make it ideal for detecting even trace amounts of the undesired enantiomer.[2]

The Principle of Separation: Host-Guest Chemistry on a Column

The separation of enantiomers in GC is achieved by using a chiral stationary phase (CSP). These phases are typically comprised of derivatized cyclodextrins coated onto the inner wall of a fused silica capillary column.[3] Cyclodextrins are chiral, bucket-shaped macrocycles that can form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. The subtle differences in the stability and steric fit of these complexes cause one enantiomer to be retained longer on the column than the other, resulting in their separation.

The choice of the cyclodextrin derivative is the most critical experimental parameter. For an acetate like this compound, a substituted β-cyclodextrin often provides excellent selectivity. The derivatizing groups (e.g., permethylated, trifluoroacetylated) fine-tune the chiral recognition capabilities of the cyclodextrin, and screening a small number of different phases is a common and necessary step in method development.

Experimental Protocol: Chiral GC-FID Analysis
  • Column Selection & Installation:

    • Select a chiral capillary column, for example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with a derivatized β-cyclodextrin stationary phase.

    • Install the column in a Gas Chromatograph equipped with a Flame Ionization Detector (FID). Condition the column according to the manufacturer's instructions to ensure a stable baseline.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in a high-purity solvent like hexane or ethyl acetate.

    • Create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to assess linearity and determine the limit of detection (LOD).

    • If available, prepare a standard of the racemic mixture to confirm the resolution of the two enantiomeric peaks.

  • Instrumental Parameters:

    • Injector: Split/Splitless, set to 250 °C. Use a high split ratio (e.g., 100:1) to avoid column overload.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start with an initial temperature that allows for good focusing on the column head (e.g., 60 °C, hold for 2 min). Ramp the temperature at a rate that provides good resolution (e.g., 2 °C/min) to a final temperature of 180 °C. A slow ramp is crucial for separating closely eluting enantiomers.

    • Detector (FID): Set to 250 °C. Ensure H₂, air, and makeup gas flows are optimized for sensitivity.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the racemic standard to determine the retention times (t_R) of both enantiomers and calculate the resolution factor (R_s). An R_s value > 1.5 is considered baseline separation.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer (Area_1 and Area_2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Synthesized This compound Dilution Dilute in Hexane (100 µg/mL) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector Inject 1 µL into GC System Vial->Injector Automated Injection Column Separation on Chiral β-Cyclodextrin Column Injector->Column Detector Detection by FID Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Areas (A1, A2) Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for Chiral GC Method Development.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - Versatility and Preparative Potential

Chiral HPLC is an exceptionally powerful alternative, particularly when dealing with compounds that are less volatile, thermally labile, or when a different separation mechanism is required to achieve resolution.[4][5] For this compound, which is GC-amenable, HPLC would typically be considered if a suitable chiral GC column cannot be found or for preparative-scale separations.

The Principle of Separation: Surface Interactions

Similar to GC, chiral HPLC relies on a Chiral Stationary Phase (CSP). However, the phases and interactions are different. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are among the most versatile and widely used. Chiral recognition occurs through a combination of interactions between the analyte and the chiral polymer, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

A key advantage of HPLC is the mobile phase, which acts as an additional parameter for optimizing selectivity. By changing the solvent composition (e.g., the ratio of hexane to isopropanol in normal-phase mode), the analyst can profoundly influence the retention and resolution of the enantiomers.[6]

Experimental Protocol: Chiral HPLC-UV Analysis
  • Column and System Selection:

    • Select a polysaccharide-based chiral column (e.g., a 250 x 4.6 mm, 5 µm column with a cellulose tris(3,5-dimethylphenylcarbamate) phase).

    • Use an HPLC system with a pump capable of delivering isocratic or gradient mobile phases, an autosampler, a column thermostat, and a UV detector.

  • Mobile Phase and Sample Preparation:

    • Prepare a mobile phase, typically a mixture of a non-polar solvent and an alcohol (e.g., Hexane:Isopropanol 99:1 v/v). Filter and degas the mobile phase thoroughly.

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in the mobile phase. The acetate chromophore has a weak UV absorbance at low wavelengths (~210 nm), so concentration may need to be optimized for detection.

    • Prepare a racemic standard to verify peak identification and resolution.

  • Instrumental Parameters:

    • Flow Rate: Set to a typical analytical flow rate, e.g., 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 25 °C. Temperature can affect chiral resolution, so consistency is key.[6]

    • Detection: Set the UV detector to a low wavelength, such as 210 nm, to detect the ester carbonyl group.

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine retention times and resolution.

    • Inject the synthesized sample.

    • Integrate the peak areas and calculate the % ee using the same formula as for GC.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Inject 10 µL into HPLC System Dissolve->Injector Injection MobilePhase Prepare & Degas Hexane:IPA MobilePhase->Injector Elution Column Separation on Chiral Polysaccharide Column Injector->Column Detector Detection by UV (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Areas (A1, A2) Chromatogram->Integration Calculation Calculate % ee Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Titration cluster_data Data Processing Sample Weigh 5-10 mg This compound Dissolve Dissolve in 0.6 mL dry CDCl₃ Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube InitialSpec Acquire Initial ¹H NMR Spectrum Tube->InitialSpec Analysis AddCSR Add Aliquot of Eu(hfc)₃ InitialSpec->AddCSR AddCSR->AddCSR FinalSpec Acquire Final ¹H NMR Spectrum AddCSR->FinalSpec Spectrum Process Final Spectrum FinalSpec->Spectrum FID Data Integration Integrate Split Signals (I1, I2) Spectrum->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for NMR Enantiomeric Purity Analysis.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical method is a balance of performance, sample requirements, and available resources. Each technique has distinct advantages and disadvantages for the analysis of this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Physical separation of enantiomersPhysical separation of enantiomersIn-situ chemical differentiation
Sensitivity Very High (pg to ng level)High (ng to µg level)Low (mg level required)
Resolution Excellent; baseline separation is common.Very Good; highly dependent on mobile phase.Good; depends on analyte-reagent interaction.
Sample Throughput High (Typical run time: 20-40 min)Moderate (Typical run time: 15-30 min)Low (Requires manual titration)
Quantitation Accuracy Excellent, provided good resolution.Can be excellent, but requires careful integration and wavelength selection. [4]Good, but prone to error if peaks overlap or broaden.
Primary Strength Ideal for volatile compounds; high resolving power. [2]Versatile mobile phase optimization; preparative capability.No separation needed; provides structural information.
Key Limitation Analyte must be volatile and thermally stable.Weaker UV chromophore requires higher concentration or more sensitive detector.Requires relatively large amounts of pure sample; reagent cost.

Conclusion and Senior Scientist's Recommendation

For the routine, high-sensitivity analysis of the enantiomeric purity of synthesized this compound, Chiral Gas Chromatography (GC) is unequivocally the method of choice. Its inherent suitability for volatile pheromones, coupled with the exceptional resolving power of modern cyclodextrin-based capillary columns, provides the most reliable and accurate data for determining high enantiomeric excess values (e.g., >99% ee).

Chiral HPLC serves as an excellent secondary or confirmatory technique. It is particularly valuable if GC fails to provide adequate resolution or if there is a need to scale up the separation to isolate minor impurities or the undesired enantiomer for further study.

NMR with Chiral Shift Reagents is a powerful mechanistic tool but is less suited for routine quality control of this specific analyte. Its lower sensitivity and more complex workflow make it impractical for high-throughput screening. However, it is an invaluable problem-solving technique, for instance, to quickly confirm the presence of two enantiomers in a new synthetic sample without extensive method development on a chromatograph.

Ultimately, a well-equipped laboratory will leverage both GC and HPLC for orthogonal validation, ensuring the highest degree of confidence in the stereochemical integrity of synthesized pheromones like this compound. This multi-faceted analytical approach underpins the production of high-quality chemical probes essential for advancing research in chemical ecology and pest management.

References

  • Demirci, F., & Duru, M. E. (2003). Enantiomeric differentiation of bornyl acetate by 13C-NMR using a chiral lanthanide shift reagent. Phytochemical Analysis, 14(4), 241-244. [Link]

  • Yilmaz, D., & Sirit, A. (2018). Enantiomeric differentiation of bornyl acetate by C-13-NMR using a chiral lanthanide shift reagent. ResearchGate. [Link]

  • Wenzel, T. J., & Torkelson, J. D. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. [Link]

  • Sánchez, Á. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]

  • Nishida, Y., & Ohrui, H. (2009). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 14(6), 2217-2255. [Link]

  • Soroker, V., et al. (2002). Quantitative GC analysis of secondary alcohol pheromones: determination of release rate of red palm weevil, Rhynchophorus ferrugineus, pheromone from lures. Journal of Chemical Ecology, 28(11), 2299-2306. [Link]

  • Hinshaw, J. V. (2017). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Goering, H. G., Eikenberry, J. N., & Koermer, G. S. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S.
  • Wiley Analytical Science. (2015). Sniffing out active compounds in insect pheromones. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

  • Arribas, A. S., et al. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Molecules, 26(11), 3326. [Link]

  • AMI Scientific. (n.d.). This compound TCI Analytical reagent. [Link]

  • The Good Scents Company. (n.d.). (Z)-6-nonen-1-yl acetate. [Link]

  • Reddy, P. V. G., & Walczak, M. A. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 21(15), 5852–5856. [Link]

  • Wang, Q., et al. (2024). Biaxially chiral compounds: research and development of synthesis. Chemical Communications, 60(1), 18-35. [Link]

  • EPPO. (n.d.). Straight Chain Arthropod Pheromones (SCAPs). [Link]

  • Zhang, A., et al. (2009). Novel convenient synthesis of (Z/E)-8-dodecenyl acetates, components of the Grapholitha molesta sex pheromone. Journal of Agricultural and Food Chemistry, 57(11), 4858–4862. [Link]

  • Zhang, Z., et al. (2018). Asymmetric Synthesis of Contact Sex Pheromone of Tetropium fuscum and Its Enantiomer. Molecules, 23(11), 2999. [Link]

  • Mori, K. (2005). Organic Synthesis in Pheromone Science. Molecules, 10(1), 1-137. [Link]

  • Arigoni, D., et al. (1973). A new synthesis of chiral acetic acid. Journal of the Chemical Society, Chemical Communications, (15), 526. [Link]

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Safety Operating Guide

Navigating the Disposal of 8-Nonenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and development, the safe and compliant disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory management. This guide provides comprehensive, step-by-step procedures for the proper disposal of 8-nonenyl acetate, ensuring the safety of laboratory personnel and the protection of our environment. By moving beyond mere procedural lists, we delve into the rationale behind these essential practices, fostering a culture of safety and responsibility.

Understanding this compound: Properties and Hazard Profile

This compound (CAS No. 13038-22-7), also known as 9-acetoxy-1-nonene or acetic acid 8-nonenyl ester, is a colorless to light yellow liquid with the chemical formula C₁₁H₂₀O₂.[1][2] While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is imperative to treat all laboratory chemicals with a degree of caution.[2] Prudent handling and disposal are paramount to prevent environmental contamination and ensure a safe working environment.

Key Physical and Chemical Properties:

PropertyValue
Molecular Weight 184.28 g/mol [1][2]
Formula C₁₁H₂₀O₂[1][2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 155°C at 24 mmHg[3]
Density 0.88 g/cm³[2][3]

The Core Principle: Responsible Environmental Stewardship

The fundamental principle governing the disposal of this compound is the prevention of its release into the environment.[2] This substance should not be discharged into drains, waterways, or the soil.[2] Improper disposal can have unforeseen consequences on aquatic life and ecosystems. Therefore, all disposal methods must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the identification and listing of hazardous waste under 40 CFR Parts 261.[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential.

  • Body Protection: A standard laboratory coat should be worn.

Step 2: Waste Collection

  • Designated Waste Container: Collect waste this compound in a clearly labeled, leak-proof container. The container should be compatible with organic solvents.

  • Labeling: The label should prominently display the full chemical name, "this compound," and any relevant hazard warnings.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It is generally advisable to keep organic and aqueous waste separate.

Step 3: Disposal Method Selection

The preferred method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company.

  • Incineration: A common and effective method for the disposal of organic esters is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This ensures the complete destruction of the compound.

  • Small Quantities (less than 50 mL): For very small quantities, absorption onto an inert material such as vermiculite or dry sand is an option.[4] The absorbed material should then be placed in a sealed container and disposed of as chemical waste through your institution's hazardous waste program.

  • Evaporation (Use with Extreme Caution): While some general protocols for esters mention evaporation in a fume hood for minute quantities, this is not the preferred method due to the release of vapors into the atmosphere.[4] This should only be considered if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and if the quantity is negligible.

Step 4: Arranging for Pickup

  • Contact Your EHS Department: Your institution's EHS or equivalent department is responsible for the final disposal of chemical waste. Contact them to schedule a pickup of your properly labeled and contained this compound waste.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the appropriate disposal path for this compound.

DisposalWorkflow start Start: this compound Waste assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (<50 mL) assess_quantity->small_quantity Is quantity < 50 mL? large_quantity Large Quantity (≥50 mL) small_quantity->large_quantity No absorb Absorb on Inert Material (e.g., Vermiculite) small_quantity->absorb Yes collect Collect in Labeled, Compatible Waste Container large_quantity->collect containerize_absorb Place in Labeled, Sealed Container absorb->containerize_absorb contact_ehs Contact EHS for Pickup and Incineration containerize_absorb->contact_ehs collect->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Compliance: A Shared Responsibility

Adherence to disposal regulations is not merely a bureaucratic exercise; it is a cornerstone of a robust safety culture. The Occupational Safety and Health Administration (OSHA) mandates that employers have a written health and safety plan, provide training for handling hazardous materials, and establish emergency response procedures.[5][6] While this compound is not currently listed as a hazardous waste by the EPA, state or local regulations may have more stringent requirements. Always consult your institution's EHS department for guidance specific to your location.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and a healthier planet.

References

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

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A Senior Application Scientist's Guide to Handling 8-Nonenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 8-Nonenyl Acetate (CAS: 13038-22-7). Our focus is to move beyond mere compliance and instill a culture of safety and precision by explaining the scientific rationale behind each procedural step. This guide is designed to be your primary resource for ensuring safe handling, minimizing exposure, and managing waste effectively.

Immediate Safety Briefing: Understanding this compound

This compound is a colorless to light yellow liquid ester used for laboratory research purposes.[1] While many safety data sheets (SDS) indicate that the substance does not meet the criteria for hazard classification under OSHA HazCom standards, it is imperative to handle it with the diligence afforded to all laboratory chemicals.[2][3][4] The primary risks associated with this compound stem from direct contact and potential aerosolization. Adherence to good industrial hygiene practices is essential.[3][4]

Key Physicochemical Properties

The operational plan for handling any chemical is fundamentally dictated by its physical and chemical properties. The following table summarizes the key data for this compound.

PropertyValueSource
CAS Number 13038-22-7[2]
Molecular Formula C₁₁H₂₀O₂[1][2]
Molecular Weight 184.28 g/mol [2][5]
Appearance Colorless to Light yellow clear liquid[1]
Boiling Point 155°C / 3.2kPa (311°F)[2][6]
Density 0.88 g/cm³[2][6]
Flash Point 110°C (230°F)[3]
Solubility Insoluble in water[3]

Hazard Assessment and Exposure Control

Although not formally classified as hazardous, direct contact with this compound should be avoided to prevent potential skin or eye irritation.[2][7] The compound's low vapor pressure suggests a minimal inhalation risk at ambient temperatures; however, this risk increases if the substance is heated or aerosolized.[2] Therefore, all handling should be performed in a well-ventilated area, preferably within a local exhaust system such as a chemical fume hood.[2]

The cornerstone of safety is a multi-layered approach, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the specific procedure being performed. The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble start Start: Handling This compound task_scale Assess Task Scale & Potential for Aerosolization start->task_scale ppe_standard Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Laboratory Coat task_scale->ppe_standard  Small Scale (<100mL)  No heating or vortexing ppe_enhanced Enhanced PPE: - Nitrile Gloves - Chemical Splash Goggles - Face Shield - Laboratory Coat - Local Exhaust Ventilation (Fume Hood) task_scale->ppe_enhanced  Large Scale (>100mL)  Heating, vortexing, or  potential for aerosol generation  

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Application and Removal

A. Donning (Putting On) PPE

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Put on a clean, buttoned laboratory coat.

  • Eye Protection: Don safety glasses or chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.[8][9]

  • Hand Protection: Inspect chemical-resistant gloves (nitrile is a suitable choice) for any tears or defects before wearing.[9] Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a protective seal.[10]

B. Doffing (Taking Off) PPE The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Eye & Face Protection: Remove the face shield (if used) and goggles by handling the strap or earpieces.

  • Body Protection: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it off, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Handling and Disposal

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area. For tasks that may generate vapors or aerosols, a local exhaust ventilation system, such as a chemical fume hood, is required.[2]

  • Storage: Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[2] Store away from incompatible materials like strong oxidizing agents.[3]

  • Hygiene: Wash hands and face thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the work area.[3]

Spill Response Protocol

In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Secure Area: Restrict access to the spill area.[2]

  • Consult SDS: Refer to the Safety Data Sheet for specific instructions.

  • Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain & Absorb: For small spills, wipe up with an absorbent material (e.g., cloth, fleece).[3] For larger spills, contain the spill by diking with an inert absorbent material like dry sand, earth, or vermiculite.[2][3]

  • Clean-Up: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste.[7] Clean the spill area thoroughly to remove any residual contamination.[3]

  • Waste Disposal: Dispose of the waste and contaminated materials in accordance with all federal, state, and local regulations.[4]

Disposal of Unused Product and Contaminated PPE
  • Chemical Waste: Unused this compound must be disposed of as hazardous waste. Do not allow the product to enter drains, waterways, or soil.[2] This task should be undertaken by qualified personnel knowledgeable in all applicable regulations.[2]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup should be collected in a sealed, labeled container and disposed of as chemical waste according to your institution's guidelines.[4]

By integrating these scientifically-grounded procedures into your daily workflow, you can ensure a safe and effective research environment when working with this compound.

References

  • 3E. This compound - Free SDS search. Retrieved from [Link]

  • Bedoukian Research. (2008, May 2). Material Safety Data Sheet: z-8-DODECENYL ACETATE. Retrieved from [Link]

  • Chem Service. (2019, August 6). SAFETY DATA SHEET: Nonyl acetate. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2024, February 14). Safety Data Sheet: NATURAL LINALYL ACETATE. Retrieved from [Link]

  • LookChem. (2025, May 20). 8-nitro-8-nonenyl acetate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.